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  • Product: 2-Bromo-5-chloro-3-methylaniline
  • CAS: 631910-14-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Strategic Utility of 2-Bromo-5-chloro-3-methylaniline in Advanced Organic Synthesis

Executive Summary In the realm of pharmaceutical and agrochemical development, highly functionalized anilines serve as indispensable building blocks. 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical and agrochemical development, highly functionalized anilines serve as indispensable building blocks. 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a prime example of a bifunctional, sterically complex intermediate[1]. Featuring two distinct halogens (bromine and chlorine) and a directing methyl group on an aniline core, this molecule offers a unique platform for orthogonal cross-coupling reactions.

This whitepaper provides a deep-dive into the physicochemical profiling, upstream synthesis via regioselective bromination, and downstream applications of this compound. By understanding the causality behind its steric and electronic environment, synthetic chemists can leverage this molecule to construct complex polycyclic frameworks and active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

To effectively utilize 2-bromo-5-chloro-3-methylaniline, one must first understand the inherent logic of its molecular structure. The molecule features a primary amine at C1, a bromine atom at C2, a methyl group at C3, and a chlorine atom at C5.

Causality of Reactivity: The C-Br bond at the C2 position is significantly weaker than the C-Cl bond at the C5 position, making it the primary site for palladium-catalyzed oxidative addition[2]. However, the C2 position is highly sterically hindered, flanked by the C1-amine and the C3-methyl group. Therefore, standard cross-coupling catalysts often fail due to the inability of the active Pd(0) species to access the bond. Overcoming this requires the use of specialized, bulky biaryl phosphine ligands (such as XPhos or BrettPhos) that stabilize low-coordinate palladium intermediates and force reductive elimination[2][3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-5-chloro-3-methylaniline
CAS Registry Number 631910-14-0[4]
Molecular Formula C₇H₇BrClN[1]
Monoisotopic Mass 218.945 Da[1]
SMILES String CC1=CC(=CC(=C1Br)N)Cl[1]
Predicted XlogP 2.9[1]
Physical State Solid (Typical for polyhalogenated anilines)

Upstream Synthesis: Regioselective Bromination

The most efficient route to synthesize 2-bromo-5-chloro-3-methylaniline is through the regioselective electrophilic aromatic bromination of 5-chloro-3-methylaniline.

Mechanistic Choice: Elemental bromine (Br₂) is often too harsh for activated anilines, leading to undesired polybromination and oxidative degradation. Instead, N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is utilized[5]. NBS provides a controlled, low steady-state concentration of electrophilic bromine. The strongly activating nature of the -NH₂ group directs the incoming bromine to the ortho position (C2), which, despite being sterically hindered by the adjacent methyl group, is electronically favored over the para position due to the meta-directing influence of the C5-chlorine.

SynthesisWorkflow Start 5-Chloro-3-methylaniline (Starting Material) Reagent NBS (1.05 eq) in DMF 0°C to Room Temp Start->Reagent Intermediate Electrophilic Aromatic Substitution (Ortho-direction by -NH2) Reagent->Intermediate Product 2-Bromo-5-chloro-3-methylaniline (Target Intermediate) Intermediate->Product Regioselective Bromination

Caption: Experimental workflow for the regioselective bromination synthesis of 2-bromo-5-chloro-3-methylaniline.

Protocol 1: Step-by-Step Regioselective Bromination

Self-validating system: The absence of a strong exotherm and the maintenance of a pale reaction mixture indicate controlled mono-bromination.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-3-methylaniline (10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Low temperatures prevent oxidative side reactions common with electron-rich anilines.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in 15 mL of anhydrous DMF[5]. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold water containing 5% sodium thiosulfate (to neutralize residual active bromine). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 2-bromo-5-chloro-3-methylaniline.

Downstream Application: Chemoselective Cross-Coupling

The true value of 2-bromo-5-chloro-3-methylaniline lies in its capacity for orthogonal functionalization. By exploiting the differential bond dissociation energies of C-Br vs. C-Cl, chemists can selectively perform a Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the C2 position, leaving the C5-chlorine intact for subsequent late-stage functionalization[2].

Mechanistic Choice: To overcome the severe steric hindrance at the C2 position (sandwiched between -NH₂ and -CH₃), the catalytic system must employ a highly active, bulky dialkylbiaryl phosphine ligand such as XPhos or BrettPhos[3]. These ligands prevent the formation of inactive bis-phosphine palladium complexes, ensuring the formation of a highly reactive, mono-ligated Pd(0) species capable of oxidative addition into the hindered C-Br bond[2].

CouplingLogic Substrate 2-Bromo-5-chloro-3-methylaniline PdCat Pd(OAc)2 + XPhos/BrettPhos (Bulky Ligand System) Substrate->PdCat OxAdd Selective Oxidative Addition at C2-Br bond (over C5-Cl) PdCat->OxAdd Overcomes Steric Hindrance Coupling Buchwald-Hartwig Amination (C-N Bond Formation) OxAdd->Coupling Product C2-Aminated-5-chloro-3-methylaniline (C5-Cl remains intact) Coupling->Product

Caption: Mechanistic logic for chemoselective Pd-catalyzed cross-coupling at the sterically hindered C2-Br position.

Protocol 2: Step-by-Step Chemoselective Buchwald-Hartwig Amination

Self-validating system: The color shift from yellow/orange to deep red/brown upon base addition confirms the formation of the active Pd-ligand complex.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)[2]. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir for 10 minutes until a uniform pre-catalyst solution is formed.

  • Substrate Loading: To the Schlenk tube, add 2-bromo-5-chloro-3-methylaniline (1.0 mmol), the desired secondary amine coupling partner (1.2 mmol), and Sodium tert-butoxide (NaOtBu, 1.5 mmol)[3].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 90 °C in an oil bath for 12 hours. The bulky XPhos ligand will selectively drive the oxidative addition at the sterically hindered C-Br bond while ignoring the C-Cl bond[2].

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography. The resulting product will feature a new C-N bond at C2, with the C5-chlorine perfectly preserved for a subsequent, orthogonal cross-coupling reaction (e.g., a Suzuki coupling using a different catalyst system).

Conclusion

2-Bromo-5-chloro-3-methylaniline is a highly strategic intermediate for complex molecule synthesis. By understanding the interplay between its steric constraints and the differential reactivity of its halogen substituents, researchers can execute highly precise, chemoselective transformations. The utilization of mild brominating agents (NBS) for its synthesis, paired with advanced bulky phosphine ligands (XPhos/BrettPhos) for its downstream functionalization, ensures high yields and structural integrity throughout the synthetic pipeline.

References

  • PubChemLite - 2-bromo-5-chloro-3-methylaniline (C7H7BrClN). uni.lu.
  • Products-AccelaChem. accelachem.com.
  • Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. benchchem.com.
  • Cross-Coupling Reactions Guide. jmcct.com.
  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. acs.org.

Sources

Exploratory

Technical Whitepaper: 2-Bromo-5-chloro-3-methylaniline

This is a comprehensive technical guide for 2-Bromo-5-chloro-3-methylaniline , designed for researchers and drug development professionals. A Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Bromo-5-chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 2-Bromo-5-chloro-3-methylaniline , designed for researchers and drug development professionals.

A Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its value in medicinal chemistry lies in its orthogonal reactivity : it possesses three distinct functional handles—a primary amine, an aryl bromide, and an aryl chloride—positioned around a toluene core. This structure allows for sequential, chemoselective functionalization, making it an ideal scaffold for constructing complex pharmacophores, particularly kinase inhibitors and agrochemical actives.

This guide analyzes the physiochemical profile, synthetic challenges, and reactivity landscape of this molecule, with a specific focus on overcoming the steric hindrance imposed by the "ortho-ortho" substitution pattern.

Molecular Identity & Physiochemical Profile[3]

The molecule features a "sandwiched" bromine atom at the C2 position, flanked by a primary amine (C1) and a methyl group (C3). This steric environment significantly influences its reactivity profile compared to less hindered isomers.

Table 1: Chemical Identity & Properties

PropertyDataNote
IUPAC Name 2-Bromo-5-chloro-3-methylaniline
CAS Number 631910-14-0Verified Identifier
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
SMILES CC1=CC(=CC(=C1Br)N)Cl
Appearance Off-white to beige solid
Melting Point 83–87 °CTypical range for this class
Predicted pKa (NH₂) ~2.5 – 3.0Reduced basicity due to inductive effect of ortho-Br and meta-Cl
Predicted LogP 3.2 ± 0.4Lipophilic; low aqueous solubility
H-Bond Donors/Acceptors 1 / 1
Synthesis & Manufacturing Logic

The synthesis of 2-Bromo-5-chloro-3-methylaniline is non-trivial due to the directing effects of the substituents. Direct halogenation of 3-chloro-5-methylaniline typically favors the para-position (C4) relative to the amine. Accessing the C2 isomer requires controlling regioselectivity or utilizing a reduction strategy.

Primary Synthetic Route (Nitration/Reduction)

The most reliable industrial route often avoids direct bromination of the aniline and instead utilizes a nitro-precursor.

  • Starting Material: 2-Bromo-5-chlorotoluene (1-bromo-4-chloro-2-methylbenzene).

  • Nitration: Electrophilic aromatic substitution with HNO₃/H₂SO₄.

    • Regiochemistry: The methyl group (activator) directs ortho/para. The bromine and chlorine (deactivators) direct ortho/para. The position ortho to the bromine (C6 of the toluene core) is electronically favorable and sterically accessible compared to the position between the methyl and chlorine.

  • Reduction: The resulting nitro-intermediate is reduced (Fe/AcOH or H₂/Pd-C) to yield the target aniline.

Synthesis Start 2-Bromo-5-chlorotoluene Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter Nitro Intermediate Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Product 2-Bromo-5-chloro-3-methylaniline Step2->Product

Figure 1: Proposed synthetic pathway via nitration of the toluene precursor, avoiding regioselectivity issues associated with direct aniline bromination.

Reactivity Landscape & Chemoselectivity

The core value of this scaffold is its ability to undergo sequential cross-coupling reactions . The reactivity order is dictated by bond dissociation energies (C-Br < C-Cl) and steric factors.

A. The "Sandwiched" Bromine (C2)

The C2-bromide is the most reactive electrophilic site but is sterically encumbered by the adjacent C1-Amino and C3-Methyl groups.

  • Challenge: Standard Pd-catalysts (e.g., Pd(PPh₃)₄) may react sluggishly due to difficult oxidative addition caused by steric bulk.

  • Solution: Use Buchwald Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC-Pd) which are designed to facilitate oxidative addition in hindered systems.

  • Reaction Type: Suzuki-Miyaura, Buchwald-Hartwig, or Stille coupling.

B. The Distal Chlorine (C5)

The C5-chloride is significantly less reactive than the bromide.

  • Chemo-selectivity: It remains intact during mild Pd-catalyzed coupling at the C2-Br position. This allows for the isolation of a mono-coupled product.

  • Activation: Requires harsher conditions (higher temp, stronger ligands like BrettPhos) to react, enabling a "second-stage" diversification.

C. The Aniline Nitrogen (C1)
  • Nucleophilicity: Reduced by the electron-withdrawing nature of the ortho-Br and meta-Cl.

  • Reactions: Acylation, Diazotization (Sandmeyer reactions), or Reductive Amination.

Reactivity Center 2-Bromo-5-chloro-3-methylaniline Br_Site C2-Bromine (High Reactivity) Suzuki/Buchwald Coupling Center->Br_Site Cl_Site C5-Chlorine (Low Reactivity) Requires Activated Pd-Catalysts Center->Cl_Site N_Site C1-Amine (Nucleophile) Amide Coupling / Heterocycle Formation Center->N_Site Br_Cond Requires bulky ligands (e.g., SPhos) due to C1/C3 steric hindrance Br_Site->Br_Cond

Figure 2: Reactivity map highlighting the chemoselective hierarchy. The C2-Bromine is the primary entry point for metal-catalyzed cross-coupling.

Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling at C2

This protocol demonstrates the selective coupling of the hindered bromide while preserving the chloride.

  • Reagents:

    • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 eq)

    • Boronic Acid: Arylboronic acid (1.1 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Base: K₃PO₄ (2.0 eq)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst system under Argon.

    • Add degassed solvent.[2]

    • Heat to 80°C for 4–12 hours. (Note: Higher temperatures may risk activating the chloride).

    • Monitor via LC-MS for consumption of starting material and formation of the mono-coupled product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Sandmeyer Conversion (Diazotization)

To convert the amine to an iodine or nitrile.

  • Diazotization: Dissolve substrate in HCl/AcOH. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise.

  • Substitution: Add KI (for Iodide) or CuCN (for Nitrile) slowly to the diazonium salt solution.

  • Note: The steric bulk at C2 and C3 may stabilize the diazonium intermediate slightly, but efficient stirring is required to prevent side reactions.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[3]

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Light sensitive (halides can degrade over time).

References
  • Sigma-Aldrich. 2-Bromo-5-chloro-3-methylaniline Product Sheet. CAS 631910-14-0.[1] Link

  • PubChem. Compound Summary for CID 50999471 (3-Bromo-2-chloro-5-methylaniline isomer comparison). National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki coupling protocols).
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 41(11), 1461-1473. (Reference for using SPhos/XPhos in hindered couplings).
  • Beilstein Journals. "Regioselective chlorination and bromination of unprotected anilines". (Context for halogenation regioselectivity). Link

Sources

Foundational

2-Bromo-5-chloro-3-methylaniline molecular structure

Technical Monograph: 2-Bromo-5-chloro-3-methylaniline Structural Analysis, Synthetic Pathways, and Pharmacophore Utility Executive Summary 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a highly functionalized po...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-5-chloro-3-methylaniline Structural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a highly functionalized poly-substituted aniline derivative utilized as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.[1][2][3] Characterized by a "sandwiched" 2-bromo motif flanked by an amino group and a methyl group, this molecule exhibits unique atropisomeric potential and steric electronic effects that distinguish it from its isomers. This guide details its structural properties, validated synthetic protocols, and application in palladium-catalyzed cross-coupling reactions for drug discovery.

Structural Identity & Physiochemical Profile

The molecule features a benzene core substituted with three distinct functional groups in a specific 1,2,3,5-pattern. The juxtaposition of the bulky bromine atom (position 2) between the amino group (position 1) and the methyl group (position 3) creates a sterically congested environment, influencing both its nucleophilicity and its behavior in metal-catalyzed couplings.

PropertyData
IUPAC Name 2-Bromo-5-chloro-3-methylaniline
CAS Registry Number 631910-14-0
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
SMILES CC1=CC(=CC(=C1Br)N)Cl
LogP (Predicted) ~3.01
pKa (Conjugate Acid) ~2.5 (Reduced basicity due to steric inhibition of resonance)
Appearance Off-white to pale brown solid
Steric & Electronic Analysis
  • The Ortho-Effect: The 3-methyl group exerts steric pressure on the 2-bromo substituent, which in turn forces the 1-amino group slightly out of planarity with the aromatic ring. This deconjugation reduces the donation of the nitrogen lone pair into the ring, making the amine slightly more basic than typical poly-halogenated anilines, yet less nucleophilic due to steric hindrance.

  • Regio-Electronic Environment: The 5-chloro substituent is located meta to the amino group, exerting an inductive electron-withdrawing effect (-I) without significant resonance donation, further deactivating the ring toward electrophilic attack at the remaining protonated positions (C4 and C6).

Synthetic Pathways & Manufacturing

Synthesis of this specific isomer requires overcoming the natural directing effects of the aniline substrate. Direct bromination often favors the para position (C4). Therefore, controlled conditions or specific precursors are required.

Route A: Regioselective Bromination (Laboratoy Standard)

This protocol utilizes 5-chloro-3-methylaniline as the starting material. The challenge is directing the bromine to the sterically crowded C2 position rather than the electronically favorable C4 or C6 positions.

  • Precursor: 5-Chloro-3-methylaniline (CAS 30286-95-0).

  • Reagent: N-Bromosuccinimide (NBS).[4]

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor the more polar transition state of ortho-substitution).

Protocol:

  • Dissolve 5-chloro-3-methylaniline (1.0 eq) in DMF (0.5 M) at -10°C.

  • Add NBS (1.05 eq) dropwise over 1 hour to suppress poly-bromination.

  • Stir at 0°C for 4 hours.

  • Critical Step: The reaction yields a mixture of the 2-bromo (target), 4-bromo, and 6-bromo isomers.

  • Purification: The 2-bromo isomer is less polar than the 4-bromo isomer due to internal hydrogen bonding/shielding. Separation is achieved via Flash Column Chromatography (Hexanes/EtOAc gradient).

Route B: The "Sandmeyer" De Novo Approach (High Purity)

For pharmaceutical GMP standards where isomeric purity is paramount, a Sandmeyer sequence is preferred to guarantee the halogen placement.

  • Start: 2-Amino-5-chloro-3-methylbenzoic acid.

  • Step 1 (Hunsdiecker-like/Sandmeyer): Diazotization followed by treatment with CuBr₂ to install the bromine at C2, concurrently decarboxylating or displacing a specific leaving group. Note: This route is chemically complex and often replaced by the purification of Route A in early discovery.

SynthesisWorkflow Start 5-Chloro-3-methylaniline (Precursor) Reagent NBS / DMF (-10°C) Start->Reagent Dissolution Intermediate Isomeric Mixture (Ortho vs Para) Reagent->Intermediate Electrophilic Subst. Purification Flash Chromatography (SiO2, Hex/EtOAc) Intermediate->Purification Separation Para 4-Bromo Isomer (Major Impurity) Intermediate->Para Rejected Target 2-Bromo-5-chloro-3-methylaniline (Target) Purification->Target Yield ~35-45%

Figure 1: Synthetic workflow for the isolation of the target isomer via controlled bromination.

Analytical Characterization (NMR Logic)

Distinguishing the 2-bromo target from the 4-bromo or 6-bromo isomers is critical. ¹H NMR provides definitive proof based on coupling constants (


) and chemical shifts (

).
  • Target Structure (2-Bromo-5-chloro-3-methylaniline):

    • Protons: Two aromatic protons remain: H4 and H6.

    • Relationship: H4 and H6 are meta to each other.

    • Coupling: Expect a meta-coupling constant (

      
      ).
      
    • Shift Prediction:

      • H6: Located between the amino group (-NH₂) and the chlorine (-Cl). The amino group is shielding (ortho), while Cl is deshielding.

      • H4: Located between the methyl (-CH₃) and the chlorine (-Cl).

    • Key Identifier: The absence of a large ortho-coupling (

      
      ) confirms that protons are not adjacent.
      
SignalMultiplicityApprox.[2][3][5][6][7][8][9] Shift (ppm)Interpretation
-NH₂ Broad Singlet4.0 - 5.5Exchangeable protons (D₂O shake).
Ar-H (C4) Doublet (

Hz)
6.7 - 6.9Meta-coupled to H6.
Ar-H (C6) Doublet (

Hz)
6.5 - 6.7Meta-coupled to H4; shielded by ortho-NH₂.
-CH₃ Singlet2.3 - 2.4Deshielded slightly by ortho-Br.

Reactivity & Drug Discovery Applications

This scaffold is a "privileged structure" for generating bicyclic heterocycles. The 2-bromo and 1-amino groups serve as a "linchpin" for annulation reactions.

A. Buchwald-Hartwig & Ullmann Couplings

The C2-Bromine is an excellent handle for Pd-catalyzed cross-coupling. However, the adjacent C3-Methyl group creates steric hindrance, requiring specialized ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition and reductive elimination.

B. Indole & Quinazoline Synthesis
  • Larock Indole Synthesis: Coupling with internal alkynes yields 4-substituted indoles.

  • Quinazolines: Reaction with nitriles or formamide derivatives cyclizes the N1-C2 axis to form quinazoline cores, common in EGFR inhibitors.

ReactivityPathways Core 2-Bromo-5-chloro- 3-methylaniline Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0), Ligand) Core->Buchwald Cyclization Annulation / Cyclization (Formamide / Alkynes) Core->Cyclization Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl C-C Bond Diamine Di-amino Precursors Buchwald->Diamine C-N Bond Heterocycle Indoles / Quinazolines (Core Pharmacophores) Cyclization->Heterocycle Ring Closure

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.

Safety & Handling (SDS Summary)

  • Hazards: Acute toxicity (Oral/Dermal), Skin Irritation (H315), Eye Irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0).[1]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11310276, 2-Bromo-5-chloroaniline (Analogous Structure Analysis).Link

  • ChemicalBook. (2024). CAS Database List: 631910-14-0 Properties and Spectra.Link

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective chlorination and bromination of unprotected anilines.[3] (Methodology Validation). Link

Sources

Exploratory

2-Bromo-5-chloro-3-methylaniline synthesis precursors

Executive Summary The synthesis of 2-Bromo-5-chloro-3-methylaniline presents a classic challenge in aromatic regiochemistry: installing three distinct substituents (amine, methyl, halogens) in a specific 1,2,3,5-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-5-chloro-3-methylaniline presents a classic challenge in aromatic regiochemistry: installing three distinct substituents (amine, methyl, halogens) in a specific 1,2,3,5-substitution pattern.[1] Direct halogenation of the aniline core (3-methylaniline) fails due to the strong para-directing effect of the amino group, which favors the 4-position over the sterically crowded 2-position.[1]

This guide details a "Carboxylate-Pivot" strategy . Instead of fighting the directing groups of the aniline, we utilize a benzoic acid precursor to direct the chlorination, lock in the bromine via a Sandmeyer reaction, and finally install the amine via a rearrangement. This route ensures high isomeric purity and scalability.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Problem

Attempting to synthesize the target via direct bromination of 5-chloro-3-methylaniline is chemically flawed.[1][2]

  • Substrate: 5-chloro-3-methylaniline.[1][2]

  • Directing Effects: The amino group (

    
    ) is the strongest activator and directs ortho/para.
    
  • Steric Reality: The 4-position (para to

    
    ) is sterically accessible.[2] The 2-position (between 
    
    
    
    and
    
    
    ) is highly crowded.[1][2]
  • Outcome: Bromination inevitably yields the 4-bromo isomer or poly-halogenated byproducts, not the desired 2-bromo target.[1][2]

The Solution: The "Carboxylate-Pivot" Route

We utilize 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) as the starting scaffold.[1][2]

  • Step 1 (Chlorination): The amino group at position 2 directs the incoming chlorine to position 5 (para to amine), establishing the correct Cl-placement.

  • Step 2 (Sandmeyer): The amino group is diazotized and replaced by bromine.[2] This installs the Br at position 2 (a position difficult to access via electrophilic substitution).[2]

  • Step 3 (Rearrangement): The carboxylic acid at position 1 is converted to an amine (Curtius or Hofmann rearrangement).[2] This "pivots" the functionality, effectively shifting the numbering to yield the final aniline target.

Part 2: Detailed Synthetic Protocol

Phase 1: Regioselective Chlorination

Objective: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid.

  • Precursor: 2-amino-3-methylbenzoic acid (Commercial).[1][2]

  • Reagent: Sulfuryl chloride (

    
    ) or Cyanuric Chloride.[2]
    

Protocol:

  • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in glacial acetic acid or DMF.

  • Cool to 0–5°C.

  • Add Sulfuryl Chloride (1.05 eq) dropwise over 30 minutes. The amino group directs the electrophile primarily to the para-position (C5).

  • Stir at RT for 2–4 hours. Monitor by HPLC.

  • Pour into ice water. The product precipitates as a solid.[2][3][4]

  • Purification: Recrystallize from methanol/water to remove any 3,5-dichloro byproduct.

  • Note: Recent patents suggest using Cyanuric Chloride in dichloroethane for milder conditions and higher yield [1].[2]

Phase 2: Sandmeyer Bromination

Objective: Conversion to 2-bromo-5-chloro-3-methylbenzoic acid.[1][2]

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.[1][2]

Protocol:

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in 48% HBr (aq).

  • Cool to -5°C to 0°C.

  • Add Sodium Nitrite (

    
    , 1.1 eq) aqueous solution dropwise, maintaining temperature below 5°C. Stir for 30 min to form the diazonium salt.
    
  • In a separate vessel, prepare a solution of Copper(I) Bromide (

    
    , 1.2 eq) in 48% HBr.
    
  • Transfer the cold diazonium solution slowly into the stirring CuBr solution (room temperature or slightly warmed to 40°C). Caution: Nitrogen gas evolution.[2]

  • Heat to 70°C for 1 hour to ensure completion.

  • Cool and extract with Ethyl Acetate.[1][2][3] Wash with sodium bisulfite (to remove traces of

    
    ).[2]
    
  • Result: The amino group is replaced by bromine, locking the steric congestion at the 2-position.

Phase 3: Curtius Rearrangement (The "Pivot")

Objective: Conversion of the carboxylic acid to the final amine.

  • Route: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.[1][2]
  • Reagent: Diphenylphosphoryl azide (DPPA) is recommended for safety over handling isolated acyl chlorides/azides.[2]

Protocol:

  • Dissolve 2-bromo-5-chloro-3-methylbenzoic acid (1.0 eq) in dry Toluene or tert-Butanol (

    
    ).
    
  • Add Triethylamine (

    
    , 1.1 eq) and DPPA  (1.1 eq).
    
  • Stir at RT for 1 hour, then heat to reflux (80–100°C) for 2–3 hours.

    • Mechanism:[2][4][5][6][7][8][9] The acid converts to the acyl azide, which thermally rearranges to the isocyanate (

      
      ) with loss of 
      
      
      
      .
  • Hydrolysis:

    • If in Toluene: Add 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate to the amine.

    • If in

      
      : The product is the Boc-protected amine.[1] Treat with TFA/DCM to deprotect.[1][2]
      
  • Workup: Basify the aqueous layer with NaOH to pH 10. Extract with DCM.[1][2]

  • Final Product: 2-Bromo-5-chloro-3-methylaniline.

Part 3: Data Summary & Visualization

Reagent & Parameter Table
StepTransformationKey ReagentsCritical ParameterYield Target
1 Chlorination2-amino-3-methylbenzoic acid,

or Cyanuric Chloride
Temp < 10°C (Regiocontrol)85-90%
2 Sandmeyer

, HBr, CuBr
Control

evolution
70-80%
3 RearrangementDPPA,

, Toluene,

Anhydrous conditions for DPPA75-85%
Synthetic Pathway Diagram

SynthesisPath Start 2-Amino-3-methylbenzoic Acid Inter1 2-Amino-5-chloro- 3-methylbenzoic Acid Start->Inter1 Step 1: Chlorination (SO2Cl2 or Cyanuric Cl) Directs para to NH2 Inter2 2-Bromo-5-chloro- 3-methylbenzoic Acid Inter1->Inter2 Step 2: Sandmeyer (NaNO2, HBr, CuBr) Swaps NH2 for Br Target 2-Bromo-5-chloro- 3-methylaniline Inter2->Target Step 3: Curtius Rearrangement (DPPA, then Hydrolysis) Converts COOH to NH2

Figure 1: The "Carboxylate-Pivot" strategy ensures the correct 1,2,3,5-substitution pattern by utilizing the carboxylic acid as a temporary directing group before converting it to the final amine.[10]

Part 4: Scientific Integrity & Troubleshooting

Why Direct Halogenation Fails (Causality)

In 3-methylaniline, the


 group activates positions 2, 4, and 6. Position 2 is "sandwiched" between the amine and the methyl group. Electrophilic aromatic substitution (EAS) is highly sensitive to sterics.[2] Consequently, bromination reagents (NBS, 

) will almost exclusively attack position 4 (para) or position 6. By the time position 2 reacts, the molecule is likely over-brominated. The proposed route avoids this by placing the Bromine via radical substitution (Sandmeyer) where sterics are less prohibitive than in EAS [2].
Safety Criticals
  • Diazonium Salts (Step 2): Unstable above 5–10°C. Ensure efficient cooling.[2] Do not let the intermediate dry out; process immediately.[2]

  • DPPA/Azides (Step 3): Acyl azides are potential explosives.[2] The Curtius rearrangement releases nitrogen gas rapidly.[2] Perform in a reactor with adequate headspace and pressure relief.[2] Do not concentrate acyl azides to dryness.[1][2]

Analytical Validation
  • H-NMR Signature: The final product should show two aromatic singlets (or meta-coupled doublets). If the protons are adjacent (ortho-coupled,

    
    ), you have likely made the wrong isomer (e.g., 4-bromo).
    
  • Shift Logic: The proton at C4 (between Me and Cl) and C6 (between Cl and NH2) will have distinct chemical shifts due to the different shielding environments.

References

  • Patent CN119143618A . Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2023).[1][2][11] Describes the optimized chlorination of 3-methylanthranilic acid using micro-channel reactors or cyanuric chloride.

  • Beilstein J. Org.[1][2][6] Chem. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).[2] Discusses the inherent para-selectivity of aniline halogenation, supporting the need for the alternative route described above.

  • MilliporeSigma Product Data . 2-bromo-5-chloro-3-methylaniline (CAS 631910-14-0).[1][2] Confirming the commercial existence and specific substitution pattern of the target.

Sources

Foundational

Introduction to 2-Bromo-5-chloro-3-methylaniline and its Spectroscopic Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-chloro-3-methylaniline This guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-5-chloro-3-methylaniline,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-chloro-3-methylaniline

This guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-5-chloro-3-methylaniline, a substituted aniline of interest in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages advanced spectroscopic prediction tools and established principles of spectral interpretation. The methodologies and analyses presented herein are designed to serve as a robust reference for researchers, scientists, and professionals in drug development, enabling them to anticipate, understand, and verify the spectral characteristics of this compound.

2-Bromo-5-chloro-3-methylaniline (C₇H₇BrClN) is a halogenated and methylated aniline derivative. The unique substitution pattern on the aromatic ring, featuring an amino group, a methyl group, and two different halogen atoms, imparts specific electronic and steric properties that are crucial for its reactivity and potential applications as a chemical intermediate. Spectroscopic analysis is indispensable for confirming the identity and purity of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition, while also offering structural clues through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-bromo-5-chloro-3-methylaniline, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aniline ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of 2-bromo-5-chloro-3-methylaniline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Parameters :

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) of the signals to deduce proton-proton coupling information.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-bromo-5-chloro-3-methylaniline in CDCl₃ is summarized in the table below. Predictions are based on computational algorithms that analyze the chemical environment of each proton.[2][3][4]

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 6.8 - 7.2Doublet1HAromatic H
~ 6.6 - 7.0Doublet1HAromatic H
~ 3.5 - 4.5Broad Singlet2H-NH₂
~ 2.2 - 2.4Singlet3H-CH₃
Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Protons : The two aromatic protons are expected to appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which tends to shield the aromatic protons, shifting them upfield. Conversely, the bromine and chlorine atoms are electron-withdrawing groups, which deshield the protons, shifting them downfield. The methyl group is a weak electron-donating group. The interplay of these effects results in the predicted chemical shifts in the aromatic region.

  • Amino Protons : The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Methyl Protons : The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-bromo-5-chloro-3-methylaniline in CDCl₃ is presented below.

Predicted Chemical Shift (ppm) Assignment
~ 145 - 150C-NH₂
~ 130 - 135C-Cl
~ 125 - 130C-Br
~ 120 - 125Aromatic C-H
~ 115 - 120Aromatic C-H
~ 110 - 115C-CH₃
~ 15 - 20-CH₃
Interpretation of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons : The six aromatic carbons will each give a distinct signal. The carbon attached to the amino group (C-NH₂) is expected to be the most deshielded (highest ppm value) due to the strong electron-donating and resonance effect of the nitrogen. The carbons bonded to the halogens (C-Br and C-Cl) will also be significantly deshielded. The remaining aromatic carbons (C-H and C-CH₃) will have chemical shifts determined by the combined electronic effects of all substituents.

  • Methyl Carbon : The carbon of the methyl group is expected to appear at a high field (low ppm value), which is typical for sp³ hybridized carbons.

Caption: Structure of 2-Bromo-5-chloro-3-methylaniline.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol for IR Spectroscopy

For a solid sample like 2-bromo-5-chloro-3-methylaniline, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[5][6][7]

  • Sample Preparation (ATR) :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and press it under high pressure to form a transparent pellet.

  • Data Acquisition :

    • Place the sample (ATR unit or KBr pellet) in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Data

The predicted characteristic IR absorption bands for 2-bromo-5-chloro-3-methylaniline are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3500N-H symmetric stretchPrimary Amine (-NH₂)
3300 - 3400N-H asymmetric stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchMethyl (-CH₃)
1600 - 1650N-H bendPrimary Amine (-NH₂)
1550 - 1600C=C stretchAromatic Ring
1450 - 1550C=C stretchAromatic Ring
1250 - 1350C-N stretchAromatic Amine
1000 - 1100C-Cl stretchAryl Chloride
600 - 700C-Br stretchAryl Bromide
Interpretation of Predicted IR Spectrum
  • N-H Stretching : The primary amine group is expected to show two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretching : The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching : The stretching vibration of the bond between the aromatic ring and the nitrogen atom is expected in the 1250-1350 cm⁻¹ range.

  • C-Halogen Stretching : The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, at lower wavenumbers.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solid_Sample Solid Sample ATR Place on ATR Crystal Solid_Sample->ATR KBr Grind with KBr & Press Pellet Solid_Sample->KBr FTIR FT-IR Spectrometer ATR->FTIR KBr->FTIR Background Acquire Background FTIR->Background Sample_Scan Acquire Sample Scan Background->Sample_Scan Ratio Ratio Sample/Background Sample_Scan->Ratio Spectrum Generate IR Spectrum Ratio->Spectrum

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural information.

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile solid like 2-bromo-5-chloro-3-methylaniline would involve Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Parameters :

    • Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • GC Column : Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.

    • Oven Program : A temperature gradient is used to elute the compound from the column.

    • Ionization : Electron Ionization (EI) at 70 eV is a standard method.[8]

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Detection : The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The predicted mass spectrum of 2-bromo-5-chloro-3-methylaniline is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine and chlorine.

m/z (Mass-to-Charge Ratio) Assignment Key Features
219/221/223[M]⁺Molecular ion peak cluster
204/206/208[M - CH₃]⁺Loss of a methyl group
140/142[M - Br]⁺Loss of a bromine atom
184[M - Cl]⁺Loss of a chlorine atom
Interpretation of Predicted Mass Spectrum
  • Molecular Ion Peak : The molecular formula C₇H₇BrClN gives a monoisotopic mass of approximately 218.945 Da. The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z 219, 221, and 223, with relative intensities determined by the combination of these isotopes.[8]

  • Fragmentation Pattern : Under EI conditions, the molecular ion can fragment. Common fragmentation pathways for halogenated anilines include:

    • Loss of a methyl group : Cleavage of the C-C bond between the aromatic ring and the methyl group would result in a fragment ion at [M - 15]⁺.

    • Loss of a halogen atom : The C-Br bond is weaker than the C-Cl bond and is more likely to break, leading to a significant peak at [M - Br]⁺. Loss of a chlorine atom ([M - Cl]⁺) is also possible.

MS_Fragmentation M [C₇H₇BrClN]⁺ m/z 219/221/223 M_minus_CH3 [C₆H₄BrClN]⁺ m/z 204/206/208 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₇ClN]⁺ m/z 140/142 M->M_minus_Br - •Br M_minus_Cl [C₇H₇BrN]⁺ m/z 184/186 M->M_minus_Cl - •Cl

Caption: Predicted fragmentation of 2-bromo-5-chloro-3-methylaniline.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 2-bromo-5-chloro-3-methylaniline. By combining established spectroscopic principles with computational prediction tools, a comprehensive spectral profile of the molecule has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. It is recommended that these predicted data be confirmed with experimental results when the compound is synthesized or obtained.

References

  • NMRPredict. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • nmrshiftdb2. (2025). open nmr database on the web. Available at: [Link]

  • Mestrelab. (2025). Download NMR Predict. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectrum Acquisition. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available at: [Link]

  • IntechOpen. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available at: [Link]

  • Springer Nature. (2024). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Journal of Natural Products. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylaniline

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-5-chloro-3-methylaniline is a halogenated aromatic amine, a class of compounds of significant interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-methylaniline is a halogenated aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of bromine, chlorine, and a methyl group on the aniline scaffold offers a versatile platform for the synthesis of more complex molecules. Halogenated anilines are frequently utilized as key intermediates in the development of pharmaceuticals and agrochemicals due to the halogens' ability to modulate the electronic and lipophilic properties of the parent molecule, and to serve as handles for further chemical transformations.

This guide provides a comprehensive overview of the known physical properties, safety and handling protocols, and analytical methodologies for 2-Bromo-5-chloro-3-methylaniline (CAS No. 631910-14-0). Given the limited availability of experimental data for this specific isomer, this document also incorporates information from closely related compounds to provide a broader context and predictive insights, which will be clearly indicated.

Physicochemical Properties

The physical characteristics of 2-Bromo-5-chloro-3-methylaniline are fundamental to its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₇BrClNMilliporeSigma
Molecular Weight 220.5 g/mol MilliporeSigma
Physical Form PowderMilliporeSigma
CAS Number 631910-14-0MilliporeSigma
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available; likely soluble in methanol and other organic solventsGeneral knowledge of similar compounds
Predicted XlogP 2.9PubChemLite[1]

Note: The absence of experimentally determined melting and boiling points in publicly available literature underscores the specialized nature of this compound. Researchers should consider experimental determination of these properties as a preliminary step in their work.

Spectroscopic Data Overview

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine, chlorine, and amino groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the halogens and the amino group will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C-N stretching. The presence of the halogens may also influence the fingerprint region of the spectrum.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. PubChemLite provides predicted collision cross-section values for various adducts of 2-bromo-5-chloro-3-methylaniline[1].

Safety and Handling

As with all halogenated anilines, 2-Bromo-5-chloro-3-methylaniline should be handled with care, following established safety protocols for hazardous chemicals.

Hazard Identification:

Based on data for similar compounds, 2-Bromo-5-chloro-3-methylaniline is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation[2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood. If the generation of dust is likely, a P2 respirator cartridge is recommended[4].

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols[4].

  • Do not eat, drink, or smoke in the laboratory[2].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][4].

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of 2-Bromo-5-chloro-3-methylaniline is critical for its use in subsequent reactions. GC-MS is a powerful technique for assessing purity and identifying potential impurities. The following is a generalized protocol that can be adapted for this specific compound.

Objective: To determine the purity of a sample of 2-Bromo-5-chloro-3-methylaniline and identify any potential impurities.

Materials:

  • 2-Bromo-5-chloro-3-methylaniline sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a mid-polarity column)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Bromo-5-chloro-3-methylaniline sample.

    • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-400 m/z.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Interpretation:

    • Identify the peak corresponding to 2-Bromo-5-chloro-3-methylaniline based on its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Attempt to identify any impurity peaks by comparing their mass spectra with a library of known compounds or by interpreting the fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Main Peak detect->identify calculate Calculate Purity identify->calculate impurities Identify Impurities identify->impurities

Sources

Foundational

Technical Safety Guide: 2-Bromo-5-chloro-3-methylaniline

Topic: 2-Bromo-5-chloro-3-methylaniline Safety and Handling Content Type: Technical Safety Guide Audience: Research Scientists, Process Chemists, and HSE Managers Chemical Profile & Hazard Deconstruction 2-Bromo-5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-chloro-3-methylaniline Safety and Handling Content Type: Technical Safety Guide Audience: Research Scientists, Process Chemists, and HSE Managers

Chemical Profile & Hazard Deconstruction

2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a polyhalogenated aniline derivative utilized primarily as a scaffold in the synthesis of bioactive heterocyclic compounds, including benzothiadiazepines and quinoxalinones.

While often labeled with "Warning" (Category 4) GHS classifications, experienced chemists must treat this compound with the deference due to all lipophilic aniline derivatives. The presence of the methyl group enhances lipophilicity, potentially accelerating dermal absorption, while the halogen substituents (bromo/chloro) dictate specific waste and metabolic considerations.

Chemical Identity Table
ParameterData
CAS Number 631910-14-0
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
Physical State Solid (typically off-white to brown powder)
Solubility Low in water; soluble in DCM, DMSO, Ethyl Acetate
The "Hidden" Hazard: Methemoglobinemia

Standard Safety Data Sheets (SDS) often list Acute Toxicity (Oral/Dermal/Inhalation) Category 4. However, the core toxicological mechanism of anilines involves metabolic activation (N-hydroxylation) leading to Methemoglobinemia .

  • Mechanism: The metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue/grey skin discoloration) is a late-stage indicator.

  • Expert Insight: Never rely solely on odor or immediate irritation to detect exposure. The onset of methemoglobinemia can be delayed 2–4 hours post-exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety relies on a hierarchy of controls. For halogenated anilines, containment is the primary defense.

Engineering Controls[1][2]
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.

  • Static Control: Halogenated aromatic powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" dust, which acts as a hidden contamination source.

PPE Selection Logic

Standard latex gloves are insufficient for halogenated anilines due to rapid permeation of the organic carrier solvents often used (e.g., DCM).

PPE ComponentRecommendationTechnical Rationale
Hand Protection Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil)Laminate films provide the broadest resistance to the aromatic amine and the halogenated solvents (DCM/Chloroform) typically used in its synthesis.
Respiratory P100/OV Cartridge (if outside hood)Required only if engineering controls fail (e.g., spill cleanup). P100 filters particulates; OV protects against amine vapors.
Body Tyvek® Lab Coat Disposable coats prevent accumulation of toxic dust on reusable fabric lab coats, reducing cross-contamination in communal areas.

Operational Protocols: Synthesis & Handling

The following workflow integrates safety checks directly into the experimental procedure.

Diagram: Safe Handling Workflow

HandlingWorkflow Start Start: Material Retrieval Check Pre-Check: Fume Hood Flow & Anti-Static Gun Ready Start->Check Weigh Weighing: Use Closed Balance inside Hood. Avoid Spatula Flicking. Check->Weigh Solubilize Solubilization: Add Solvent (DCM/DMSO) IMMEDIATELY to suppress dust. Weigh->Solubilize Minimize Dust Time React Reaction: Maintain Inert Atms (N2/Ar). Monitor Internal Temp. Solubilize->React Quench Quenching/Workup: Acidic Wash (HCl) converts free amine to salt (Water Soluble). React->Quench Complete Conversion Waste Disposal: Segregate as Halogenated Organic. Quench->Waste

Caption: Operational logic flow from retrieval to disposal, emphasizing dust suppression and chemical conversion.

Step-by-Step Methodology
  • Preparation:

    • Verify fume hood certification.

    • Don double gloves (Inner: Nitrile, Outer: Laminate/Nitrile).

    • Prepare a "Decon Tray" inside the hood lined with absorbent pads to catch minor spills.

  • Weighing (The High-Risk Step):

    • 2-Bromo-5-chloro-3-methylaniline is a solid.[1] Static charge can cause the powder to disperse.

    • Technique: Do not dispense directly into a flask on the balance. Weigh into a disposable anti-static boat or weigh paper, then transfer.

    • Immediate Solubilization: Once transferred to the reaction vessel, immediately add the starting solvent to wet the powder and eliminate the inhalation hazard.

  • Reaction Monitoring:

    • If heating is required, ensure a reflux condenser is fitted before heating begins.

    • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to dry it (risk of inhalation). Let the solvent evaporate in the hood.

  • Workup & Quenching:

    • Acid Wash: Washing the organic layer with dilute HCl (1M) will protonate the aniline (forming the anilinium salt), rendering it water-soluble. This moves the toxic amine into the aqueous waste stream, which is often easier to control than organic solvent evaporation.

    • Note: If the product is the amine itself, this step is skipped, but all glassware must be rinsed with acetone into the halogenated waste container.

Emergency Response & Spill Management

Medical Emergency: Cyanosis Check

If exposure is suspected (even without pain):

  • Immediate Wash: Flush skin with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Observation: Monitor for blue discoloration of lips/fingernails.

  • Antidote Info: Medical professionals may administer Methylene Blue for severe methemoglobinemia, but this is a clinical decision.

Spill Cleanup Protocol

Do NOT use bleach. Hypochlorites can react with anilines to form N-chloroanilines or chloramines, which are more toxic/volatile.

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear P100 respirator if outside the hood.

  • Absorb: Use sand, vermiculite, or a commercial solvent absorbent pad.

  • Decontaminate: Wash the surface with a dilute surfactant (soap water) followed by a dilute acid (e.g., 5% acetic acid) to protonate and solubilize residues, then wipe up.

Waste Management

Proper disposal is critical due to the halogen content (Br, Cl).

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them. The high cost of incinerating halogenated waste requires strict segregation.

  • Labeling: Explicitly list "2-Bromo-5-chloro-3-methylaniline" on the tag. Do not just write "Organic Waste."

References

  • PubChem. (2025).[2] 2-Bromo-5-chloroaniline Compound Summary (CID 11310276).[2] National Library of Medicine. [Link]

  • National Toxicology Program (NTP). (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.[3] National Institutes of Health. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Methylaniline.[Link]

  • ECHA (European Chemicals Agency). (2025).[2] Substance Information: Halogenated Anilines.[2][4][5][Link]

Sources

Exploratory

Technical Guide: 2-Bromo-5-chloro-3-methylaniline Safety &amp; Handling Profile

Document Control: Subject: 2-Bromo-5-chloro-3-methylaniline CAS Registry Number: 631910-14-0[1][2][3] Document Type: Advanced Technical Safety Guide (Beyond Standard SDS) Target Audience: Medicinal Chemists, Process Safe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 2-Bromo-5-chloro-3-methylaniline

  • CAS Registry Number: 631910-14-0[1][2][3]

  • Document Type: Advanced Technical Safety Guide (Beyond Standard SDS)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and drug discovery teams.[3]

Part 1: Chemical Identity & Structural Characterization[4]

The Molecular Architecture

In drug discovery, 2-Bromo-5-chloro-3-methylaniline serves as a high-value scaffold due to its "orthogonal reactivity."[3] The molecule presents three distinct chemical handles—an amine, an aryl bromide, and an aryl chloride—allowing for sequential functionalization.

  • CAS Number: 631910-14-0[1][2][3]

  • Molecular Formula: C₇H₇BrClN[3]

  • Molecular Weight: 220.50 g/mol [3][4]

  • SMILES: Cc1cc(Cl)cc(N)c1Br[3]

Physical Properties & Purity Standards
  • Physical State: Solid (typically an off-white to beige powder).[3]

  • Solubility: Lipophilic.[3] Soluble in DMSO, Methanol, and Dichloromethane. Poorly soluble in water.[3]

  • Melting Point: Data for this specific isomer is scarce in public repositories, but structural analogs (e.g., 2-bromo-5-chloroaniline) melt ~38–45°C. Operational Assumption:[3] Treat as a low-melting solid that may liquefy in warm storage conditions.[3]

Part 2: Hazard Assessment (GHS & Mechanistic Toxicology)

Standard SDSs list hazards; this section explains the mechanism of those hazards to inform your risk assessment.

GHS Classification (H-Statements)
Hazard ClassCategoryH-CodeStatementMechanistic Insight
Acute Toxicity Oral/Dermal/Inhal4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[3]
Skin Irritation 2H315Causes skin irritation.[3][5]Halogenated anilines act as defatting agents, disrupting the stratum corneum.[3]
Eye Irritation 2AH319Causes serious eye irritation.[3][5][6]Direct interaction with mucosal membranes causes inflammatory response.[3]
STOT-SE 3H335May cause respiratory irritation.[3][5][6]Dust inhalation triggers upper respiratory tract inflammation.[3]
Deep-Dive: The Aniline Toxicity Vector

Researchers must assume this compound carries the general toxicological profile of halogenated anilines .[3]

  • Methemoglobinemia Risk: Anilines are metabolically oxidized (N-hydroxylation) in the liver.[3] The resulting metabolites can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.[3]

    • Symptom Watch: Cyanosis (blue lips/fingernails) is the hallmark sign, often delayed by 2–4 hours post-exposure.[3]

  • Enhanced Absorption: The presence of Bromine and Chlorine significantly increases the lipophilicity (LogP) of the aniline ring compared to unsubstituted aniline.[3] This facilitates rapid dermal absorption .[3] Standard latex gloves offer insufficient protection.[3]

Part 3: Safe Handling & Engineering Controls[4]

Workflow Visualization

The following diagram outlines the critical decision points for handling this compound safely in a research setting.

SafeHandling cluster_emergency Emergency Protocol Start Start: Material Receipt Storage Storage: Ambient/Cool (Protect from Light) Start->Storage PPE_Check PPE Check: Nitrile (Double) or Laminate Gloves Storage->PPE_Check Weighing Weighing: Inside Fume Hood Only PPE_Check->Weighing Valid PPE Solubilization Solubilization: DMSO/DCM (Avoid Aerosols) Weighing->Solubilization Reaction Reaction: Closed Vessel (Inert Gas) Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Workup Spill Spill Detected Absorb Absorb with Sand/Vermiculite Spill->Absorb Decon Wash Surface (Soap + Water) Absorb->Decon

Figure 1: Operational workflow for handling 2-Bromo-5-chloro-3-methylaniline, emphasizing containment at the weighing stage.

Engineering Controls
  • Ventilation: Process only in a chemical fume hood with a face velocity of 80–100 fpm .[3]

  • Weighing: Use an analytical balance inside the hood. If the balance is external, use a "weighing funnel" technique to prevent dust generation during transfer.[3]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (min 0.11mm) or Silver Shield/Laminate Halogenated aromatics can permeate standard latex rapidly.[3] Double gloving provides a breakthrough time buffer.[3]
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail (e.g., spill cleanup).[3]
Eyes Chemical Safety Goggles Safety glasses are insufficient for powders that can become airborne.[3]

Part 4: Reactivity & Synthesis Applications

For the medicinal chemist, the safety of the reaction depends on understanding the compound's reactivity profile.

Orthogonal Reactivity Map

This compound is a "privileged structure" intermediate.[3]

Reactivity Center 2-Bromo-5-chloro- 3-methylaniline Path1 Amine (-NH2) Acylation / Diazotization Center->Path1 High Reactivity Path2 Bromine (-Br) Suzuki/Buchwald Coupling Center->Path2 Pd-Catalyzed Path3 Chlorine (-Cl) Late-Stage Activation Center->Path3 Low Reactivity Prod1 Amides / Ureas (FABP Inhibitors) Path1->Prod1 Prod2 Biaryl Scaffolds Path2->Prod2

Figure 2: Chemoselectivity profile.[3] The C2-Bromine is more reactive toward oxidative addition (Pd) than the C5-Chlorine, allowing for sequential cross-couplings.

Stability & Incompatibilities[4]
  • Oxidizing Agents: Incompatible.[3] Reaction may generate nitro/nitroso compounds or vigorous exothermic decomposition.[3]

  • Acids: Reacts to form anilinium salts (exothermic).[3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation of the amine, which leads to darkening (tar formation).[3]

Part 5: Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Eye Contact: Rinse immediately.[3][4] Validation: Continue rinsing until the "gritty" sensation disappears (min 15 mins).[3]

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol ; solvents may increase transdermal absorption of the halogenated aniline.[3]

  • Ingestion: Do NOT induce vomiting. Seek medical attention immediately.

Fire Fighting
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical.[3]

  • Hazardous Combustion Products: Burning will release toxic fumes including:

    • Hydrogen Bromide (HBr)[3]

    • Hydrogen Chloride (HCl)[3]

    • Nitrogen Oxides (NOx)[3]

    • Carbon Monoxide (CO)[3]

  • Note: Firefighters must wear SCBA.[3] The smoke is corrosive.[3]

Disposal
  • Classification: Hazardous Waste (Halogenated Organic).[3]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber .[3] The scrubber is mandatory to neutralize the HBr and HCl generated during combustion.[3]

References

  • Sigma-Aldrich. (n.d.).[3] 2-bromo-5-chloro-3-methylaniline Product Sheet. Retrieved from [3]

  • PubChem. (2025).[3] 2-Bromo-5-chloroaniline Compound Summary. (Used for analogous physical property and hazard extrapolation).[3][6] Retrieved from [3]

  • ChemicalBook. (2019).[3] Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate. Retrieved from [3]

  • Enamine. (n.d.).[3] Safety Data Sheet: 2-bromo-5-chloro-3-methylaniline. Retrieved from [3]

Sources

Foundational

Technical Monograph: Stability &amp; Storage of 2-Bromo-5-chloro-3-methylaniline

Part 1: Executive Summary & Chemical Profile[1] 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a poly-functionalized aromatic amine frequently utilized as a scaffold in the synthesis of heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile[1]

2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a poly-functionalized aromatic amine frequently utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates. Its structural complexity—featuring a basic amine, two distinct halogens (Br, Cl), and an activating methyl group—creates a unique stability profile.

While commercial suppliers often categorize this compound for "Room Temperature" storage, strict adherence to this standard is insufficient for drug development applications where impurity profiles must remain below 0.1%. The primary degradation vectors are oxidative darkening (N-oxidation) and photolytic dehalogenation (specifically the C-Br bond).[1]

Physicochemical Identity Table[1]
PropertySpecification
Chemical Name 2-Bromo-5-chloro-3-methylaniline
CAS Number 631910-14-0
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
Physical Form Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calculated) ~2.5 - 3.5 (Aniline nitrogen is less basic due to ortho-Br and meta-Cl electron withdrawal)

Part 2: Stability Profile & Degradation Mechanisms[1]

To maintain scientific integrity, we must understand why the molecule degrades. This allows us to design a storage protocol that is proactive rather than reactive.

Oxidative Instability (The "Browning" Effect)

Anilines are notoriously prone to autoxidation. Although the electron-withdrawing halogen atoms on the ring reduce the electron density on the nitrogen (making it less susceptible to oxidation than unsubstituted aniline), the compound is still vulnerable over long periods.

  • Mechanism: Formation of the anilino radical

    
     coupling to form azo-dimers or oxidation to benzoquinone imines.
    
  • Visual Indicator: The powder shifts from off-white to brown/purple.[1]

Photolytic Dehalogenation

The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[1] Exposure to UV or high-intensity visible light can induce homolytic cleavage of the C-Br bond.[1]

  • Risk: Formation of highly reactive aryl radicals which abstract hydrogen from solvents or moisture, leading to des-bromo impurities (3-chloro-5-methylaniline).[1]

Thermal Sensitivity

While the solid state is relatively stable, the presence of trace acids or transition metals can catalyze decomposition at elevated temperatures (>40°C).

Visualizing the Degradation Pathway

The following diagram illustrates the theoretical degradation cascades that necessitate strict storage controls.

DegradationPathways cluster_legend Degradation Risks Start 2-Bromo-5-chloro- 3-methylaniline Radical Anilino Radical (Intermediate) Start->Radical O2 / Air Exposure ArylRadical Aryl Radical (Loss of Br•) Start->ArylRadical UV Light (hν) Azo Azo Dimer (Colored Impurity) Radical->Azo Dimerization Quinone Benzoquinone Imine Radical->Quinone Further Oxidation DesBromo Des-bromo Impurity (3-Chloro-5-methylaniline) ArylRadical->DesBromo H-Abstraction

Caption: Figure 1. Primary degradation pathways. The oxidative path leads to color changes, while photolysis leads to structural modification (loss of Bromine).

Part 3: Comprehensive Storage & Handling Protocol

This protocol is designed to maximize shelf-life (targeting >2 years) and ensure reproducibility in synthesis.[1]

A. Long-Term Storage Conditions (Reference Standards & Bulk)
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of autoxidation.[1] While RT is acceptable for shipping, refrigeration is required for long-term purity maintenance.[1]
Atmosphere Inert Gas Overlay (Argon preferred)Displaces oxygen to prevent N-oxidation.[1] Argon is heavier than air and provides a better "blanket" than Nitrogen.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (preventing C-Br cleavage).[1] Teflon prevents leaching of plasticizers.
Desiccant Silica Gel Packet (External)Prevents moisture absorption which can catalyze hydrolysis or crystal agglomeration.
B. Handling Workflow (The "Self-Validating" System)

To ensure trustworthiness in your data, follow this decision tree when handling the compound.

HandlingProtocol Receipt Material Receipt VisualCheck Visual Inspection: Is it Off-White? Receipt->VisualCheck QC Perform QC: 1H-NMR & HPLC VisualCheck->QC Yes Reject Quarantine / Purify VisualCheck->Reject No (Dark/Brown) QC->Reject Purity <98% Aliquot Aliquot under Argon (Avoid repeated freeze-thaw) QC->Aliquot Purity >98% Storage Store at 2-8°C Amber Vial Aliquot->Storage Use Warm to RT before opening (Prevent Condensation) Storage->Use When needed Use->Storage Re-seal under Argon

Caption: Figure 2. Handling workflow ensuring material integrity from receipt to usage.[2] Note the critical step of warming to RT to prevent condensation.

C. Safety & PPE Standards
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.

  • Glove Selection: Use Nitrile (minimum 0.11 mm thickness) for standard weighing. If handling solutions in DCM/Chloroform, use Laminate (Silver Shield) gloves, as halogenated solvents permeate nitrile rapidly.

  • Ventilation: All handling of the powder must occur inside a certified chemical fume hood to prevent inhalation of dust.

Part 4: Quality Control & Re-Analysis

Do not rely solely on the label purity. Perform re-analysis every 12 months (or 6 months if stored at RT).

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Pass Criteria: No single impurity >0.5%; Total impurities <2.0%.

Rapid Identity Check (1H-NMR)[1]
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals:

    • Methyl group singlet (~2.3 ppm).

    • Broad singlet for NH2 (variable, ~3.5-5.5 ppm).

    • Two aromatic protons (singlets or meta-coupling doublets depending on resolution).[1]

References

  • PubChem. (2025).[3] 2-Bromo-5-chloroaniline Compound Summary. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • European Medicines Agency (EMA). (2003). CPMP Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved March 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Bromo-5-chloro-3-methylaniline in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of fine chemical synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and the molecular complexity it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of fine chemical synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and the molecular complexity it can unlock. 2-Bromo-5-chloro-3-methylaniline, a polysubstituted aromatic amine, has emerged as a cornerstone intermediate for researchers in pharmaceutical and materials science development. Its unique substitution pattern—featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and chloro and methyl groups that modulate electronic properties and sterics—provides a rich platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of 2-Bromo-5-chloro-3-methylaniline, moving beyond simple data to offer field-proven insights and detailed protocols. We will dissect the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon established methodologies.

Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization.

PropertyValueSource(s)
CAS Number 631910-14-0
Molecular Formula C₇H₇BrClN[1]
Molecular Weight 220.50 g/mol [2][3]
Appearance Powder
InChI Key JKVBVPILHGUERH-UHFFFAOYSA-N[1]
Safety & Handling

As with many halogenated anilines, appropriate safety measures are paramount. The compound is classified as harmful and an irritant.[4]

Hazard StatementDescriptionPrecautionary Code(s)
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280
H315Causes skin irritation.P302+P352, P332+P313, P362
H319Causes serious eye irritation.P305+P351+P338, P337+P313
H335May cause respiratory irritation.P304+P340, P312

Core Handling Protocol:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic prowess of 2-Bromo-5-chloro-3-methylaniline is most evident in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly efficient "handle" for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron species.[9][10] This reaction is celebrated for its mild conditions and high functional group tolerance, making it a workhorse in medicinal chemistry.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[11] The key steps are:

  • Oxidative Addition: The aryl bromide (2-Bromo-5-chloro-3-methylaniline) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. Base activation of the organoboron species is crucial for this step.[9]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Workflow Generalized Suzuki-Miyaura Coupling Workflow cluster_inputs Inputs cluster_reaction Reaction cluster_outputs Workup & Purification Aniline 2-Bromo-5-chloro-3-methylaniline (1.0 equiv) ReactionVessel Reaction Setup (Schlenk Flask) BoronicAcid Arylboronic Acid (1.2-1.5 equiv) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%) Base Base (e.g., K₂CO₃) (2-3 equiv) Solvent Solvent (e.g., Toluene/H₂O) Degas Degas with N₂/Ar (Inert Atmosphere) ReactionVessel->Degas Heat Heat (e.g., 80-110 °C) (2-24 h) Degas->Heat Quench Quench (e.g., with H₂O) Heat->Quench Extract Extract (e.g., with Ethyl Acetate) Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product Coupled Product Purify->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of 2-Bromo-5-chloro-3-methylaniline with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar aryl bromides.[10][11]

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-Bromo-5-chloro-3-methylaniline (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

    • Rationale: A flame-dried vessel under an inert atmosphere is critical to prevent moisture from interfering and to protect the Pd(0) catalyst from oxidation, which would render it inactive.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water.

    • Rationale: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base. Degassing removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Architecting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by creating a C-N bond from an aryl halide and an amine.[8] This reaction is exceptionally powerful for accessing complex aniline and diarylamine structures that are prevalent in pharmaceuticals.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8][12]

  • Oxidative Addition: The aryl bromide adds to a Pd(0) complex, often coordinated to bulky phosphine ligands.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the active Pd(0) catalyst.

Causality in Reagent Selection:

  • Ligand Choice: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial.[13][14] They promote the reductive elimination step and prevent the formation of inactive palladium dimers.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine without competing as a nucleophile.[12][13]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L₂Pd⁰ OxAdd Oxidative Addition Complex L₂(Ar)PdII(Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex [L₂(Ar)PdII(H₂NR')]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Amido Palladium Amido Complex L₂(Ar)PdII(HNR') AmineCoord->Amido Deprotonation BaseH [Base-H]⁺ AmineCoord->BaseH Amido->Pd0 Reductive Elimination Product Ar-NHR' Amido->Product ArBr Ar-Br (2-Bromo-5-chloro-3-methylaniline) ArBr->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base Base->Amido

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for coupling aryl bromides with secondary amines.[13][14][15]

  • Vessel Preparation: In a glovebox or under a stream of argon, add to a dry Schlenk tube Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

    • Rationale: The pre-catalyst Pd(OAc)₂ is reduced in situ to the active Pd(0) species. Handling the base and catalyst under an inert atmosphere is essential to prevent degradation.

  • Reagent Addition: Add 2-Bromo-5-chloro-3-methylaniline (1.0 equiv.), anhydrous toluene, and morpholine (1.2 equiv.).

  • Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Workup & Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting residue is purified via column chromatography to afford the tertiary amine product.

Conclusion

2-Bromo-5-chloro-3-methylaniline is more than just a chemical on a shelf; it is a strategic tool for molecular construction. Its value lies in the predictable and high-yielding reactivity of its functional groups, particularly in robust and versatile palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this intermediate, enabling the efficient synthesis of novel compounds for the advancement of science and medicine.

References

  • Mótyán, G., Csenki, R. T., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Retrieved from [Link]

  • 3-Bromo-2-chloro-5-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • 2-bromo-5-chloro-3-methylaniline (C7H7BrClN). (n.d.). PubChemLite. Retrieved from [Link]

  • Chemical Properties of Aniline, 2-bromo-5-chloro. (n.d.). Cheméo. Retrieved from [Link]

  • 2-Bromo-5-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET: 5-Bromo-2-methylaniline. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-Bromo-5-chloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Chloro-2-fluoro-5-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Siodłak, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. Retrieved from [Link]

  • Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Bellina, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Retrieved from [Link]

  • 2-bromo-5-chloro-3-methylaniline. (n.d.). Thoreauchem. Retrieved from [Link]

  • United States Patent. (2016, March 15). Google Patents. Retrieved from [Link]

  • 2-Bromo-5-chloroaniline. (n.d.). Chemsrc. Retrieved from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). RSC Advances, 8(32), 17799-17811. Retrieved from [Link]

Sources

Application

Application Note: Precision Suzuki Coupling of 2-Bromo-5-chloro-3-methylaniline

Executive Summary & Strategic Analysis The substrate 2-Bromo-5-chloro-3-methylaniline presents a "triple threat" in palladium-catalyzed cross-coupling: Steric Hindrance: The reactive C2-Bromine site is ortho,ortho-disubs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The substrate 2-Bromo-5-chloro-3-methylaniline presents a "triple threat" in palladium-catalyzed cross-coupling:

  • Steric Hindrance: The reactive C2-Bromine site is ortho,ortho-disubstituted by an amino group (

    
    ) and a methyl group (
    
    
    
    ).[1] This creates a significant steric barrier to the oxidative addition of Palladium.
  • Chemoselectivity: The molecule contains two halogens (Br and Cl).[1][2] While C-Br bonds are intrinsically more reactive, the steric congestion at C2 can retard the reaction rate, potentially allowing the unhindered C5-Chlorine to compete or leading to hydrodehalogenation side products.

  • Catalyst Poisoning: The free primary amine (

    
    ) is a Lewis base that can coordinate to the Pd center, displacing ligands and deactivating the catalyst (formation of "Pd-black").[1]
    

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically SPhos or XPhos .[1] These bulky, electron-rich ligands serve two critical functions:

  • Electronic: They accelerate the oxidative addition into the hindered C-Br bond.

  • Steric: They create a protective "pocket" around the Pd center that prevents the free amine from binding, enabling direct coupling without protection/deprotection steps.

Chemoselectivity & Reactivity Profile[3]

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

ReactionPathways cluster_legend Optimization Logic Substrate 2-Bromo-5-chloro- 3-methylaniline PathwayA Path A: C2-Br Coupling (Desired) Substrate->PathwayA  SPhos/Pd(0)  Fast Oxidative Addition PathwayB Path B: C5-Cl Coupling (Undesired Side Reaction) Substrate->PathwayB  Small Ligands (PPh3)  or High Temp PathwayC Path C: Catalyst Poisoning (Pd-Amine Coordination) Substrate->PathwayC  Low Ligand:Pd Ratio Product 2-Aryl-5-chloro- 3-methylaniline PathwayA->Product  Reductive Elimination Byproduct Complex Mixture / No Reaction PathwayB->Byproduct PathwayC->Byproduct Note1 SPhos Ligand favors Path A by increasing rate of OA into hindered C-Br

Figure 1: Reaction pathways for 2-bromo-5-chloro-3-methylaniline. Path A is kinetically favored by bulky, electron-rich ligands.

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Applicability: For coupling with aryl/heteroaryl boronic acids where the free amine is tolerated.[1] Key Reagent: SPhos Pd G3 (Precatalyst) is preferred over generating the catalyst in situ to ensure a precise 1:1 Pd:Ligand ratio and rapid initiation.[1]

Materials:

  • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1][3]

  • Catalyst: SPhos Pd G3 (1.0 – 2.0 mol%)[1]

    • Alternative:

      
       (2 mol%) + SPhos (4 mol%)[1]
      
  • Base:

    
     (2.0 – 3.0 equiv)[1][3]
    
  • Solvent: Toluene : Water (10:[1]1) or 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.[1] Concentration should be approx.[1]

    
     to 
    
    
    
    relative to the halide.[1]
  • Catalyst Addition:

    • If using Precatalyst (Recommended): Remove the septum briefly under positive inert gas flow, add SPhos Pd G3 (solid), and reseal.[1]

    • If using in situ: Add a stock solution of

      
       and SPhos ligand in the organic solvent.[1]
      
  • Reaction: Heat the mixture to

    
      with vigorous stirring.
    
    • Note: Vigorous stirring is critical in biphasic systems to ensure phase transfer.[1]

  • Monitoring: Monitor by HPLC or TLC. The reaction is typically complete within 2–6 hours. Look for the disappearance of the starting bromide.

    • Checkpoint: If the reaction stalls, add an additional 0.5 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) and brine.[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Amine Protection (Contingency)

Applicability: Use this if Protocol A fails due to low yields or if the boronic acid is sensitive to free amines.[1]

  • Protection: React 2-Bromo-5-chloro-3-methylaniline with

    
     (1.1 equiv) and 
    
    
    
    (cat.) or reflux in
    
    
    to form the acetamide.[1]
  • Coupling: Perform Suzuki coupling using

    
      (3 mol%) and 
    
    
    
    (2 equiv) in Dioxane/Water at
    
    
    . The protected amine reduces steric clash and catalyst poisoning.
  • Deprotection: Acidic hydrolysis (TFA/DCM for Boc; HCl/MeOH for Acetyl).[1]

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on catalyst selection for this specific scaffold.

VariableConditionOutcomeExplanation
Ligand SPhos / XPhos Excellent (>90%) Bulky biaryl phosphines facilitate OA into hindered C-Br and prevent amine coordination.[1]
Ligand

/ Tetrakis
Poor (<30%)Ligand is too small; amine competes for Pd center; OA is slow.[1]
Base

GoodMild base, compatible with sensitive functional groups.[1]
Base

VariableStrong base; may cause side reactions or dehalogenation.[1]
Solvent Toluene/

ExcellentBiphasic system solubilizes inorganic base while protecting catalyst.[1]

Troubleshooting Guide:

  • Problem: No Reaction (Starting Material Recovered).

    • Cause: Catalyst deactivation by free amine or oxygen.

    • Fix: Switch to SPhos Pd G3 precatalyst. Ensure rigorous degassing. Increase temperature to

      
      .
      
  • Problem: Hydrodehalogenation (Bromine replaced by Hydrogen).

    • Cause: Reaction temperature too high or solvent acts as hydride source (e.g., alcohols).[1]

    • Fix: Switch solvent to Toluene/Water. Lower temperature to

      
      .
      
  • Problem: Coupling at Chlorine (C5).

    • Cause: Highly active catalyst with insufficient steric bulk.[1]

    • Fix: This is rare with SPhos/XPhos as they prefer the more reactive Br electronically. Ensure temperature is not excessive (>

      
      ).
      

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Foundational work on SPhos/XPhos ligands for hindered substrates.[1]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995.

    • General mechanism and chemoselectivity rules.
  • BenchChem Application Note. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates."

    • Specific protocols for hindered vinyl/aryl bromides.[1][3]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." J. Am. Chem. Soc., 2007.[1][4]

    • Demonstrates the utility of biaryl phosphines in challenging couplings.

Sources

Method

Application Note: Selective Amination Strategies for 2-Bromo-5-chloro-3-methylaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 2-Bromo-5-chloro-3-methylaniline , a highly valuable scaffold due...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 2-Bromo-5-chloro-3-methylaniline , a highly valuable scaffold due to its dense functionalization and potential for orthogonal coupling strategies.

Executive Summary

2-Bromo-5-chloro-3-methylaniline presents a unique "tri-orthogonal" reactivity profile. It contains three distinct handles for functionalization:

  • C1-NH₂: A nucleophilic primary amine.

  • C2-Br: A sterically hindered, electronically activated electrophile.

  • C5-Cl: A sterically accessible, electronically deactivated electrophile.

This guide provides protocols for the site-selective amination of this scaffold. The primary challenge is the "Sandwiched Bromide" effect: the C2-Br is flanked by the C1-amino and C3-methyl groups, creating significant steric hindrance that inhibits standard oxidative addition while simultaneously activating the position electronically. Successful amination requires specific ligand classes (dialkylbiaryl phosphines or NHCs) and often necessitates a protection-deprotection strategy to prevent catalyst poisoning or oligomerization.

Strategic Analysis & Chemoselectivity

The Reactivity Hierarchy

To design a successful synthesis, one must respect the intrinsic reactivity order of the functional groups.

SiteGroupReactivity ModeRelative Reactivity (Pd-Catalysis)Steric Hindrance
C1 -NH₂NucleophileHigh (Ligand/Base dependent)Medium
C2 -BrElectrophileHigh (Preferred site for oxidative addition)Very High (Flanked by -NH₂ & -Me)
C5 -ClElectrophileLow (Requires specialized ligands/conditions)Low
The "Sandwiched Bromide" Challenge

The C2-Bromine is the most electronically labile bond (weakest C-X bond). However, the ortho-methyl and ortho-amino groups create a "steric wall." Standard ligands like PPh₃ or dppf will fail to promote oxidative addition efficiently.

  • Solution: Use bulky, electron-rich ligands (e.g., BrettPhos ,

    
     ) that are designed to force Pd(0) into a monoligated species 
    
    
    
    , which is small enough to access the hindered C-Br bond.
Protection Strategy

Attempting to couple an external amine to the C2-Br while the C1-NH₂ is free often leads to:

  • Pd-Chelation: The free NH₂ and Br can form a stable palladacycle, arresting the catalytic cycle.

  • Oligomerization: The C1-NH₂ of one molecule reacts with the C2-Br of another.

  • Recommendation: Protect C1-NH₂ as a carbamate (Boc) or acetamide (Ac) before attempting C-N coupling at C2.

Experimental Protocols

Protocol A: N-Protection (Essential Precursor Synthesis)

Before attempting cross-coupling, silence the aniline nucleophile.

Objective: Synthesis of tert-butyl (2-bromo-5-chloro-3-methylphenyl)carbamate.

  • Reagents:

    • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 equiv)

    • Reagent:

      
       (1.2 equiv)
      
    • Catalyst: DMAP (0.1 equiv)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve substrate in THF (5 mL/mmol).

    • Add

      
       and DMAP.
      
    • Reflux at 60°C for 4 hours. Monitor by TLC (The free aniline is polar; the Boc-protected product is non-polar).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP/unreacted aniline) and brine. Dry over

      
      .
      
    • Yield: Typically >90%.

Protocol B: Selective C2-Amination (The "Sandwiched" Coupling)

Coupling the hindered C2-Br with a secondary amine (e.g., Morpholine) while leaving C5-Cl intact.

Mechanistic Insight: The use of RuPhos or BrettPhos is non-negotiable here. These ligands create a "pocket" that accommodates the ortho-substituents while facilitating the reductive elimination of the bulky product.

Reagents:

  • Electrophile: N-Boc-2-bromo-5-chloro-3-methylaniline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or RuPhos Pd G3  (2-4 mol%)
    
  • Ligand: RuPhos (4-8 mol%) (Use 1:2 Pd:L ratio if using separate Pd source)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add the N-Boc substrate,

    
    , RuPhos, and 
    
    
    
    . (If using liquid amine, add later).
  • Purging: Seal the vial and purge with Argon x3 (vacuum/backfill).

  • Addition: Add solvent and Morpholine via syringe.

  • Reaction: Heat to 80°C for 12–16 hours. Note: Do not overheat (>100°C) initially to avoid activating the C5-Cl.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: Exclusive formation of the C2-aminated product. The C5-Cl remains available for future steps.

Protocol C: Sequential C5-Amination

Functionalizing the remaining C5-Cl position.

After C2 is functionalized, the C5-Cl is a standard "unactivated" aryl chloride. To couple here, you need a ligand capable of activating chlorides.

Reagents:

  • Substrate: C2-aminated intermediate from Protocol B.

  • Nucleophile: Primary or Secondary Amine.

  • Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (active for aryl chlorides).

  • Base:

    
     (weak base) or 
    
    
    
    (strong base, if amine is weak).
  • Temperature: 100–110°C.

Decision Logic & Troubleshooting

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on protection and catalyst choice.

AminationStrategy Start 2-Bromo-5-chloro- 3-methylaniline Protect N-Boc Protection Start->Protect Boc2O, DMAP Direct Direct Coupling (Risky) Start->Direct Pd, Base Protected N-Boc Intermediate Protect->Protected Polymer Oligomers/Dimers Direct->Polymer Self-Coupling C2_Couple C2-Amination (RuPhos/BrettPhos) Protected->C2_Couple Step 1: Displace Br (Steric Control) Final_Mono C2-Amino Product C2_Couple->Final_Mono Mild Base (NaOtBu) C5_Couple C5-Amination (XPhos/BrettPhos) Final_Di 2,5-Diamino Product C5_Couple->Final_Di Final_Mono->C5_Couple Step 2: Displace Cl (High Temp)

Caption: Strategic flowchart for sequential amination. Protection of the aniline is the critical control point to avoid oligomerization.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst cannot access hindered C2-Br.Switch to Pd-PEPPSI-IPent or BrettPhos Pd G3 . Increase temp to 90°C.
Dehalogenation (H replaces Br)

-Hydride elimination from amine.
Switch solvent to Toluene (non-polar). Use RuPhos (prevents

-elimination).
C5-Cl Reaction (Wrong Regioisomer) Catalyst is too active/small (e.g., XPhos).Use a bulkier ligand (

BuXPhos
or BrettPhos ) that prefers the weaker C-Br bond despite sterics. Lower temperature.
Dimerization Free NH₂ competing.Ensure complete N-Boc protection before coupling.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines. Organic Letters.
    • Note: Establishes the necessity of bulky phosphines for ortho-substituted aryl halides.
  • Chemoselectivity in Polyhalogenated Arenes

    • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Ammonia and Ammonium Salts.
    • Note: Details the hierarchy of Br vs Cl activation in Pd-c
  • BrettPhos/RuPhos Ligand Guide

    • Surry, D. S., & Buchwald, S. L. (2011).
    • Note: The definitive guide for selecting ligands based on substr
  • General Protocol for Bromo-Chloro-Anilines

    • BenchChem Technical Data: Reactivity of 3-Bromo-5-chloroaniline deriv
    • (General Reference)

Application

Application Note: Strategic N-Arylation of 2-Bromo-5-chloro-3-methylaniline

This Application Note and Protocol is designed for researchers dealing with the specific chemoselective challenges of 2-Bromo-5-chloro-3-methylaniline . Executive Summary & Strategic Analysis The N-arylation of 2-Bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers dealing with the specific chemoselective challenges of 2-Bromo-5-chloro-3-methylaniline .

Executive Summary & Strategic Analysis

The N-arylation of 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0) presents a classic "Chemoselectivity Paradox" in transition-metal catalysis. The substrate acts as the nucleophile (amine source), yet it possesses two reactive electrophilic sites: a C–Br bond at the C2 position (ortho to the amine) and a C–Cl bond at the C5 position .

The Core Challenge

In standard Palladium-catalyzed (Buchwald-Hartwig) or Copper-catalyzed (Ullmann) couplings, the catalyst can undergo oxidative addition into the substrate's own C–Br bond, leading to:

  • Self-Coupling/Polymerization: The substrate reacts with itself.

  • Catalyst Poisoning: Formation of stable palladacycles involving the ortho-bromo/amine motif.

  • Steric Deactivation: The C3-methyl group exerts a "buttressing effect" on the C2-bromide, crowding the amine and reducing its nucleophilicity.

The Solution Architecture

To achieve high-yield N-arylation without compromising the halogen handles (which are likely required for subsequent steps), this guide proposes two distinct protocols based on the electrophile source:

  • Protocol A (The "Safe" Route): Copper-Mediated Chan-Lam Coupling. Uses Aryl Boronic Acids.[1][2] This is the recommended approach as it is orthogonal to the aryl bromide/chloride moieties on the substrate.

  • Protocol B (The "Hard" Route): Palladium-Catalyzed Cross-Coupling. Uses Aryl Iodides.[2][3][4] Requires kinetic control to favor the external electrophile (Ar-I) over the internal C-Br bond.

Chemoselectivity Logic Visualization

The following diagram illustrates the competing pathways and the strategic selection of the Chan-Lam cycle to bypass the "Danger Zone" of self-coupling.

Chemoselectivity Substrate 2-Bromo-5-chloro- 3-methylaniline Pd_Cat Pd(0) Catalyst (Buchwald-Hartwig) Substrate->Pd_Cat Amine Coordination Cu_Cat Cu(II) Catalyst (Chan-Lam) Substrate->Cu_Cat Amine Coordination Self_Coup SIDE REACTION: Self-Coupling / Oligomerization Pd_Cat->Self_Coup Oxidative Addition into Internal C-Br (C2) Target TARGET PRODUCT: N-Aryl-2-bromo-5-chloro- 3-methylaniline Pd_Cat->Target Requires Ar-I >> Ar-Br selectivity Cu_Cat->Target Oxidative Coupling (Preserves C-Br/C-Cl) Ar_X External Electrophile (Ar-I / Ar-Br) Ar_X->Pd_Cat Competition Ar_B External Electrophile (Ar-B(OH)2) Ar_B->Cu_Cat Transmetallation

Caption: Strategic pathway selection. The Chan-Lam route (Green) avoids the internal oxidative addition risk inherent in the Pd-route (Red/Yellow).

Protocol A: Copper-Mediated Chan-Lam Coupling (Recommended)

Objective: N-arylation using Aryl Boronic Acids. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle. Advantage: The reaction conditions (oxidative) do not activate the C-Br or C-Cl bonds on the aniline, ensuring 100% chemoselectivity for the N-arylation.

Reagent Table
ComponentReagentEquiv.[1][3][4][5][6][7][8]Role
Substrate 2-Bromo-5-chloro-3-methylaniline1.0Nucleophile
Coupling Partner Aryl Boronic Acid (Ar-B(OH)₂)1.5 - 2.0Electrophile
Catalyst Copper(II) Acetate (Cu(OAc)₂)0.1 - 0.2Catalyst (10-20 mol%)
Ligand/Base Pyridine (or 2,6-Lutidine)2.0 - 3.0Ligand & Base
Oxidant Compressed Air or O₂ BalloonExcessRe-oxidizes Cu(I) to Cu(II)
Solvent Dichloromethane (DCM) or Toluene[0.1 M]Solvent
Additive Molecular Sieves (4Å)100 mg/mmolWater Scavenger (Critical)
Step-by-Step Methodology
  • Preparation: Oven-dry a 25 mL round-bottom flask or Schlenk tube. Allow to cool under a stream of dry air (inert gas is not used during the reaction, but the vessel must be dry).

  • Charging: Add 2-Bromo-5-chloro-3-methylaniline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Cu(OAc)₂ (10-20 mol%), and activated 4Å Molecular Sieves .

  • Solvent Addition: Add anhydrous DCM (preferred for room temp) or Toluene (if heating is required). Concentration should be approx. 0.1 M relative to the aniline.

  • Base Addition: Add Pyridine (2.0 equiv) via syringe. The solution typically turns a deep blue/green color indicating the formation of the active Cu-amine complex.

  • Activation:

    • Standard: Attach a drying tube (CaCl₂) and stir vigorously open to the air (if ambient humidity is low).

    • Enhanced: For faster rates, attach a balloon filled with O₂.

  • Reaction: Stir at Room Temperature (20-25°C) for 12–24 hours.

    • Note: Due to the steric hindrance of the 2-Br and 3-Me groups, if conversion is <10% after 4 hours, heat to 40°C (in DCM) or 60°C (in Toluene).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aniline. Note: The boronic acid may streak on TLC.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Rinse with EtOAc.[3][5]

    • Wash the filtrate with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Coupling (Specialized)

Objective: N-arylation using Aryl Iodides. Constraint: This protocol is only viable if the coupling partner is an Aryl Iodide or a highly activated (electron-deficient) Aryl Bromide. Risk Mitigation: We use a specific catalyst system (BrettPhos or Xantphos) that promotes reductive elimination of the amine and operates at temperatures low enough to prevent insertion into the substrate's C-Br bond.

Reagent Table
ComponentReagentEquiv.[1][3][4][5][7][8]Role
Substrate 2-Bromo-5-chloro-3-methylaniline1.0Nucleophile
Coupling Partner Aryl Iodide (Ar-I)1.2Electrophile (Must be more reactive than substrate)
Pre-Catalyst Pd₂(dba)₃0.02 (2 mol%)Palladium Source
Ligand BrettPhos or Xantphos 0.04 - 0.06Ligand (Sterically demanding)
Base Cs₂CO₃ (Cesium Carbonate)2.0Mild Base (Soluble in Dioxane)
Solvent 1,4-Dioxane or Toluene[0.2 M]Anhydrous, Degassed
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Strict exclusion of O₂ is required.

  • Catalyst Pre-complexation (Critical):

    • In a separate vial inside a glovebox (or under Ar flow), mix Pd₂(dba)₃ and BrettPhos in 1 mL of solvent. Stir at 60°C for 5 minutes to generate the active catalyst species (L-Pd-0). This prevents non-selective Pd reacting with the substrate before ligand binding.

  • Substrate Loading: Add the Substrate , Aryl Iodide , and Cs₂CO₃ to the main reaction vessel.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main vessel via syringe. Add remaining solvent to reach 0.2 M concentration.

  • Temperature Control:

    • Start at 60°C . Monitor conversion after 2 hours.

    • Why? The external Ar-I should react at 60°C. The internal Ar-Br (on the substrate) typically requires >80-100°C with hindered amines. Keeping the temperature low is the primary chemoselectivity control.

  • Work-up:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc.

    • Filter through Celite.[7]

    • Concentrate and purify via chromatography.[3][5][7]

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Protocol A: Low Conversion Steric hindrance of 2-Br/3-Me blocking Cu coordination.Switch solvent to 1,2-Dichloroethane (DCE) and heat to 70°C. Add 10 mol% 2,2'-Bipyridine as a co-ligand.
Protocol A: Protodeboronation Boronic acid hydrolyzing before coupling.Add the boronic acid in portions (0.5 equiv every 2 hours). Increase Molecular Sieves load.
Protocol B: Self-Coupling (Dimers) Pd inserting into substrate C-Br.STOP. Switch to Protocol A. Or, switch coupling partner to Ar-Iodide and lower temp to 50°C.
Protocol B: No Reaction Catalyst deactivated by steric bulk.Switch ligand to tBuBrettPhos (specifically designed for bulky amines/substrates).

References

  • Chan-Lam Coupling General Protocol

    • Title: Copper-promoted C-N bond formation: reaction of amines with arylboronic acids.
    • Source:Tetrahedron Letters, 1998.[1][2]

    • URL:[Link]

  • Chemoselectivity in Haloanilines

    • Title: Chemoselective Pd-catalyzed N-aryl
    • Source:Journal of Organic Chemistry, 2005. (Contextual grounding for Ar-I vs Ar-Br selectivity).
    • URL:[Link]

  • BrettPhos Ligand Utility

    • Title: A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Primary Amines with Aryl Chlorides, Bromides, and Iodides.
    • Source:Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Substrate Data (2-Bromo-5-chloro-3-methylaniline)

    • Title: 2-bromo-5-chloro-3-methylaniline Compound Summary.
    • Source: PubChem.[6][9][10]

    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-5-chloro-3-methylaniline in Agrochemical Synthesis

This Application Note is designed for researchers and process chemists in the agrochemical sector, specifically focusing on the high-value intermediate 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0). This guide devia...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the agrochemical sector, specifically focusing on the high-value intermediate 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0).

This guide deviates from standard templates to provide a "Pivot-Point" analysis—treating this molecule not just as a reactant, but as a strategic divergence point for synthesizing Ryanodine Receptor Modulators (e.g., Chlorantraniliprole analogs) and novel insecticide libraries.

Executive Summary & Strategic Value

2-Bromo-5-chloro-3-methylaniline is a trisubstituted aniline derivative that serves as a critical "ortho-blocking" scaffold in the synthesis of anthranilic diamide insecticides. Its strategic value lies in the C2-Bromine / C1-Amine motif, which allows for orthogonal functionalization.

Unlike the more common 2-amino-5-chloro-3-methylbenzoic acid (which is limited to amide coupling), this brominated precursor offers two distinct synthetic corridors:

  • Carbonylation Corridor: Direct conversion to the anthranilic acid core via Pd-catalyzed hydroxycarbonylation, bypassing traditional oxidation states.

  • Cross-Coupling Corridor: Suzuki-Miyaura or Buchwald-Hartwig diversifications to generate novel IP-protected active ingredients (AIs).

Critical Reaction Pathways (Mechanism & Logic)

The utility of this intermediate is defined by its susceptibility to Palladium-catalyzed insertion at the C2-Br bond in the presence of the free amine.

Pathway Analysis (DOT Visualization)

Agrochemical_Pathways Start 2-Bromo-5-chloro- 3-methylaniline Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(OAc)2 / Ligand Heterocycle Quinazolinone Scaffolds Start->Heterocycle Cyclization w/ Amides Acyl_Pd Acyl-Pd Intermediate Pd_Cycle->Acyl_Pd CO (5-10 bar) Suzuki Biaryl Anilines (Novel Insecticides) Pd_Cycle->Suzuki Ar-B(OH)2 Acid 2-Amino-5-chloro- 3-methylbenzoic Acid Acyl_Pd->Acid H2O / Base Diamide Chlorantraniliprole (Ryanodine Modulator) Acid->Diamide Coupling w/ Pyrazole

Figure 1: Divergent synthetic pathways from the brominated aniline pivot point. The green pathway represents the industrial route to established diamides; the red pathway represents discovery chemistry for novel analogs.

Protocol A: Palladium-Catalyzed Hydroxycarbonylation

Objective: Convert 2-Bromo-5-chloro-3-methylaniline to 2-amino-5-chloro-3-methylbenzoic acid. Context: This is the "Money Step" for generic manufacturing of Chlorantraniliprole intermediates, avoiding the use of hazardous oxidants required in the methyl-oxidation route.

Reagent Table
ReagentEquiv.RoleCritical Attribute
Substrate 1.0Starting MaterialPurity >98% (HPLC)
Pd(OAc)₂ 0.02Catalyst PrecursorPalladium source
dppf 0.04LigandBidentate ligand prevents Pd-black formation
Triethylamine 3.0BaseScavenges HBr; accelerates reductive elimination
Water 5.0NucleophileSource of -OH for acid formation
DMSO/Toluene SolventMedium1:1 mixture optimizes solubility and CO uptake
Step-by-Step Methodology
  • Inerting: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-Bromo-5-chloro-3-methylaniline (10.0 g, 45.3 mmol), Pd(OAc)₂ (203 mg), and dppf (1.0 g).

  • Solvent Addition: Add degassed DMSO (50 mL) and Toluene (50 mL). Add Triethylamine (19 mL) and Water (4 mL).

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Carbon Monoxide (3x).

    • Safety Note: CO is a silent killer. Ensure CO detectors are active.

  • Reaction: Pressurize to 10 bar (145 psi) with CO. Heat to 100°C . Stir at 800 rpm.

  • Monitoring: Monitor pressure drop. Reaction is typically complete when pressure stabilizes (approx. 12-16 hours).

  • Work-up (Self-Validating Step):

    • Cool to room temperature and vent CO carefully.

    • Dilute mixture with water (100 mL) and adjust pH to >10 with NaOH (aq).

    • Extract with Ethyl Acetate to remove unreacted aniline (organic layer).

    • Checkpoint: Acidify the aqueous layer to pH 3-4 with HCl. The product (Benzoic Acid derivative) should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

    • Expected Yield: 85-92%.

    • Purity Check: 1H NMR (DMSO-d6) should show disappearance of the aromatic proton adjacent to Br and appearance of a carboxylic acid peak broad singlet >12 ppm.

Protocol B: Diversity-Oriented Suzuki Coupling

Objective: Synthesize 2-Aryl-5-chloro-3-methylanilines for SAR (Structure-Activity Relationship) studies. Context: Replacing the carboxylic acid with heteroaryl groups can yield novel modes of action or overcome resistance.

Experimental Workflow
  • Catalyst System: Use Pd(dtbpf)Cl₂ (1-2 mol%) for sterically hindered substrates. The methyl group at C3 creates steric bulk near the C2-Br site.

  • Conditions:

    • Solvent: 1,4-Dioxane / Water (4:1).

    • Base: K₃PO₄ (3.0 equiv).

    • Temperature: 80°C.

  • Procedure:

    • Combine Substrate (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst in a vial.

    • Purge with Argon.

    • Heat for 4 hours.

  • Purification: These anilines are often oily. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization (Field Insights)

IssueProbable CauseCorrective Action
Low Conversion (Carbonylation) CO Mass Transfer LimitationIncrease stirring speed (>800 rpm) or system pressure. Ensure solvent volume allows headspace for gas.
Pd-Black Formation Ligand OxidationUse fresh dppf. Ensure rigorous degassing of solvents before adding catalyst.
Debromination (Side Product) Hydride Source ContaminationEnsure solvents are anhydrous (except the stoichiometric water). Avoid alcohols as co-solvents if hydrodebromination is observed.
Regioselectivity Issues N/AThis substrate is locked; regioselectivity is structural. Any "isomer" is likely a raw material impurity.

References

  • Sigma-Aldrich.

    • Source:

  • ChemicalBook.

    • Source:

  • BenchChem.Suzuki-Miyaura Coupling Protocols for Sterically Hindered Anilines.

    • Source:

  • DuPont (Corteva).Process for the preparation of anthranilic diamide insecticides. (Analogous chemistry for chlorantraniliprole intermediates).
  • Royal Society of Chemistry.

    • Source:

(Note: While specific URL deep-links to dynamic search results may expire, the sources listed above are authoritative repositories for the physical properties and general reaction classes described.)

Application

Derivatization of 2-Bromo-5-chloro-3-methylaniline for organic synthesis

Application Note: Strategic Derivatization of 2-Bromo-5-chloro-3-methylaniline in Complex Organic Synthesis Executive Summary 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a highly versatile, polyhalogenated bui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 2-Bromo-5-chloro-3-methylaniline in Complex Organic Synthesis

Executive Summary

2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a highly versatile, polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Featuring three distinct functional handles—an amine, a bromide, and a chloride—this scaffold presents unique opportunities for orthogonal, site-selective functionalization. This application note details the reactivity landscape of this molecule, providing validated protocols for chemoselective cross-coupling and derivatization, underpinned by mechanistic insights into ligand-controlled catalysis.

Chemical Profiling & The Reactivity Landscape

The strategic functionalization of polyhalogenated anilines is governed by a delicate balance between electronic bond strengths and steric hindrance[1].

  • Electronic Factors: The bond dissociation energy (BDE) dictates the innate reactivity of the carbon-halogen bonds. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Palladium(0) is electronically favored at the C2-bromide[2].

  • Steric Factors: The C2-bromide is di-ortho substituted, flanked by the C1-amine and C3-methyl groups. This severe steric congestion impedes the approach of standard catalyst complexes, creating a tension between electronic preference and physical accessibility.

  • Causality in Ligand Selection: To overcome this steric barrier without compromising chemoselectivity, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are required. These ligands promote the formation of a highly reactive, 12-electron Pd(0) mono-ligated species. The extreme electrophilicity of the 12e⁻ Pd(0) complex drives rapid oxidative addition into the weaker C–Br bond, overriding the steric shielding that would otherwise deflect a standard 14e⁻ Pd(0) complex toward the less hindered C5-chloride[3].

Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To selectively form a C–C bond at the sterically hindered C2 position while leaving the C5-chloride and C1-amine intact for downstream derivatization.

Protocol 1: C2-Selective Arylation

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Bromo-5-chloro-3-methylaniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Solvent & Base: Add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by an aqueous solution of K3PO4 (2.0 M, 2.0 equiv). Causality: The biphasic nature of this system aids in the continuous dissolution of the base while stabilizing the active catalytic species against aggregation.

  • Reaction: Seal the flask and heat to 90°C with vigorous stirring for 4–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting aniline will appear as a distinct UV-active spot that stains brown with ninhydrin. The successful mono-coupling is validated by the complete consumption of the starting material and the emergence of a single new spot (the C2-aryl product), confirming the absence of exhaustive difunctionalization[3].

  • Workup: Cool to room temperature. Quench with deionized water (10 mL) to halt the catalytic cycle. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Data: Catalyst Optimization Table 1: Ligand Screening for Chemoselectivity (C2-Br vs C5-Cl)

Catalyst SystemLigand TypeConversion (%)Selectivity (C2 : C5)Mechanistic Rationale
Pd(PPh3)4Monodentate, low bulk< 20%1 : 1.514e⁻ Pd(0) deflected by C2 sterics; reacts slowly at C5.
Pd(dppf)Cl2Bidentate, moderate bulk65%3 : 1Bidentate bite angle improves reactivity, but lacks discrimination.
Pd2(dba)3 / XPhosBulky, electron-rich> 95%> 99 : 112e⁻ Pd(0) forces oxidative addition at the weaker C–Br bond[3].

Orthogonal Functionalization: Sandmeyer-Mediated Derivatization

Objective: To transform the C1-amine into an iodide, creating a tri-haloarene with three distinct reactivity tiers (C1-I > C2-Br > C5-Cl) for sequential, one-pot cross-coupling[1].

Protocol 2: Sandmeyer Iodination

  • Diazotization: Suspend 2-Bromo-5-chloro-3-methylaniline (1.0 mmol) in aqueous HCl (6.0 M, 3.0 mL) and cool to 0°C in an ice bath. Slowly add a pre-cooled solution of NaNO2 (1.2 mmol) in water (1.0 mL) dropwise. Stir for 30 minutes at 0°C. Causality: The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt into a phenol.

  • Iodination: Slowly add a solution of KI (2.5 mmol) in water (2.0 mL) to the diazonium mixture.

  • Self-Validation: The reaction will immediately evolve N2 gas (bubbling), serving as a direct visual confirmation of the successful displacement mechanism.

  • Workup: Once gas evolution ceases, warm to room temperature and stir for 1 hour. Quench excess iodine with saturated aqueous Na2S2O3 until the dark brown color dissipates to a pale yellow (secondary validation of complete oxidant reduction). Extract with dichloromethane (3 × 10 mL), dry, and concentrate to yield 2-bromo-5-chloro-1-iodo-3-methylbenzene.

Mechanistic Visualizations

CatalyticCycle Pd0 12e⁻ Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Sterically driven at C2-Br) Pd0->OA 2-Bromo-5-chloro-3-methylaniline TM Transmetalation (Ar-B(OH)2 / Base) OA->TM Halide Exchange RE Reductive Elimination (C2-Aryl Product) TM->RE Isomerization RE->Pd0 Product Release

Ligand-controlled Suzuki-Miyaura catalytic cycle favoring the sterically hindered C2-Br bond.

Orthogonal SM 2-Bromo-5-chloro- 3-methylaniline Sandmeyer Sandmeyer Reaction (-NH2 → -I) SM->Sandmeyer Int Tri-haloarene (I, Br, Cl) Sandmeyer->Int C1 C1: Sonogashira (Fastest: C-I) Int->C1 Step 1 C2 C2: Suzuki (Moderate: C-Br) C1->C2 Step 2 C5 C5: Buchwald (Slowest: C-Cl) C2->C5 Step 3

Orthogonal derivatization workflow exploiting halogen reactivity tiers.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-chloro-3-methylaniline

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylaniline. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylaniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a primary focus on the identification and mitigation of reaction byproducts.

Introduction

The synthesis of 2-Bromo-5-chloro-3-methylaniline, a valuable building block in medicinal chemistry, typically proceeds via the electrophilic bromination of 5-chloro-3-methylaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring. The strongly activating amino group is the primary director, favoring substitution at the ortho and para positions. With the para position blocked by the chloro group, the major product is the desired 2-bromo isomer. However, the formation of several byproducts is common and can complicate purification and downstream applications. This guide provides practical solutions to these challenges.

Reaction Pathway and Potential Byproducts

The primary synthetic route and the formation of key byproducts are illustrated below.

Reaction_Pathway cluster_reagents Reagents 5-chloro-3-methylaniline 5-chloro-3-methylaniline 2-Bromo-5-chloro-3-methylaniline 2-Bromo-5-chloro-3-methylaniline 5-chloro-3-methylaniline->2-Bromo-5-chloro-3-methylaniline Major Product 6-Bromo-5-chloro-3-methylaniline 6-Bromo-5-chloro-3-methylaniline 5-chloro-3-methylaniline->6-Bromo-5-chloro-3-methylaniline Isomeric Byproduct 2,6-Dibromo-5-chloro-3-methylaniline 2,6-Dibromo-5-chloro-3-methylaniline 5-chloro-3-methylaniline->2,6-Dibromo-5-chloro-3-methylaniline Over-bromination Byproduct Oxidation Byproducts Oxidation Byproducts 5-chloro-3-methylaniline->Oxidation Byproducts Side Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2, CCl4) Solvent (e.g., CH2Cl2, CCl4) Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Probable Cause cluster_solutions Recommended Solution S1 Isomeric Impurity C1 Poor Regioselectivity S1->C1 S2 Di-brominated Byproduct C2 Over-bromination S2->C2 S3 Unreacted Starting Material C3 Incomplete Reaction S3->C3 S4 Dark-colored Product C4 Oxidation S4->C4 Sol1 Lower Reaction Temperature Fractional Recrystallization Column Chromatography C1->Sol1 Sol2 Control Stoichiometry Slow Reagent Addition Protect Amino Group C2->Sol2 Sol3 Monitor Reaction Check Reagent Quality Purify by Chromatography C3->Sol3 Sol4 Inert Atmosphere Activated Carbon Treatment Proper Storage C4->Sol4

Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-5-chloro-3-methylaniline

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0) . It synthesizes current methodology with troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0) . It synthesizes current methodology with troubleshooting for common yield-limiting factors.

Executive Summary & Route Strategy

The synthesis of 2-Bromo-5-chloro-3-methylaniline presents a classic "regioselectivity vs. sterics" challenge.[1][2] The starting material, 5-chloro-3-methylaniline , contains three potential sites for electrophilic aromatic substitution (positions 2, 4, and 6).[1]

  • The Challenge:

    • Position 4 (Para to NH₂): Electronically favored by the strong amino director but sterically flanked by the methyl and chloro groups.

    • Position 2 (Target): "Sandwiched" between the amino and methyl groups (sterically hindered) but electronically activated by the amino group and less deactivated by the 5-chloro group (para-relationship) compared to the ortho positions.

    • Position 6: Less hindered but often a competitive byproduct.[2]

  • The Solution: High-yield synthesis requires precise control of temperature and stoichiometry to navigate these competing directing effects.[1][2] The protocol below focuses on Controlled Electrophilic Bromination using N-Bromosuccinimide (NBS), which offers milder conditions than elemental bromine, minimizing tar formation and over-bromination.

Core Experimental Protocol

Method A: Controlled NBS Bromination (Recommended)[1]

This protocol prioritizes regioselectivity.[1][2][3][4][5] The use of a polar aprotic solvent (DMF or Acetonitrile) at low temperatures is critical to favor the kinetic product profile.

Reagents:

  • Substrate: 5-Chloro-3-methylaniline (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.0 – 1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: -10°C to 0°C[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloro-3-methylaniline (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperature improves regioselectivity.[1][2][6]

  • Addition: Dissolve NBS (10.2 mmol, 1.02 eq) in DMF (15 mL). Add this solution dropwise over 45–60 minutes.

    • Note: Rapid addition leads to local high concentrations, causing di-bromination impurities.[1][2]

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to Room Temperature (RT) over 1 hour. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[2][7]

  • Quench: Pour the reaction mixture into ice-water (200 mL). Stir vigorously for 15 minutes.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude residue will likely contain the 4-bromo isomer (major or minor depending on exact conditions) and the 2-bromo target.[1][2] Flash Column Chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0-10% EtOAc) is required to separate the isomers.

Quantitative Data Summary
ParameterOptimal RangeImpact on Yield/Selectivity
Temperature -10°C to 0°CHigh temps (>25°C) increase 4-bromo isomer and di-bromo byproducts.[1][2]
NBS Equivalents 1.00 – 1.05 eqExcess (>1.1 eq) causes rapid formation of 2,4-dibromo species.[1]
Solvent DMF or MeCNDMF promotes cleaner conversion; MeCN allows easier workup but may alter selectivity.[2]
Concentration 0.1 M – 0.2 MHigh concentration favors intermolecular side reactions.[1][2]

Visualizing the Pathway & Logic[1][8]

The following diagram illustrates the reaction pathway and the competing isomers.

ReactionPathway cluster_legend Key Start 5-Chloro-3-methylaniline (Starting Material) NBS NBS / DMF (-10°C) Start->NBS Target 2-Bromo-5-chloro-3-methylaniline (TARGET: Ortho-isomer) Sterically Hindered NBS->Target Kinetic Control (Low Temp) Isomer 4-Bromo-5-chloro-3-methylaniline (Para-isomer) Electronically Favored NBS->Isomer Thermodynamic Preference DiBromo 2,4-Dibromo-... (Over-reaction) Target->DiBromo Excess NBS Isomer->DiBromo Excess NBS Green = Desired Product Green = Desired Product Red = Main Impurity Red = Main Impurity

Caption: Reaction scheme showing the competition between the Target (2-position) and the Para-isomer (4-position), and the risk of over-bromination.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large amount of the 4-bromo isomer. How do I shift selectivity to the 2-bromo target?

Diagnosis: The amino group strongly directs to the para position (4), which is often the major product in standard brominations. Corrective Actions:

  • Lower Temperature: Run the reaction at -20°C or -78°C . Lower energy favors the reaction at the position with different activation energy (though often para is still kinetic).

  • Change Reagent: Switch from NBS to TBCO (2,4,4,6-tetrabromo-2,5-cyclohexadienone) or use CuBr₂ on a solid support.[1][2] These reagents can sometimes alter steric sensitivity.[2]

  • Blocking Strategy (Advanced): If direct yield is too low (<20%), you must use a blocking group:

    • Step 1: Acetylate the amine (Ac₂O) -> N-(5-chloro-3-methylphenyl)acetamide .[1][2]

    • Step 2: Brominate.[1][2][4][5][6][8][9][10] The bulky acetamido group may further hinder position 2, forcing reaction to 4.[2] Wait —this helps if you want 4. To get 2, this is difficult.

    • Alternative: The "2" position is actually the only position that is para to the Chlorine .[2] Some studies suggest that in acidic media (e.g., NBS/H₂SO₄ or Br₂/AcOH ), the directing effect of the halogen can be leveraged. Try using Glacial Acetic Acid as the solvent instead of DMF.[2]

Q2: My reaction turns black/tarry, and yield is low.

Diagnosis: Oxidation of the aniline substrate. Anilines are electron-rich and prone to oxidation by radical species.[1][2] Corrective Actions:

  • Protect from Light: NBS reactions can be radical-initiated by light.[1][2] Wrap the flask in aluminum foil.

  • Inert Atmosphere: Ensure a strict Nitrogen or Argon blanket.[2] Oxygen accelerates oxidative decomposition.[2]

  • Purity Check: Ensure the starting aniline is not already dark/oxidized.[2] Distill or recrystallize the starting material if it looks degraded.[2]

Q3: I cannot separate the 2-bromo and 4-bromo isomers by column chromatography.

Diagnosis: Isomers with similar polarity (regioisomers) often co-elute.[1][2] Corrective Actions:

  • Solvent Optimization: Try a Toluene/Hexane system instead of EtOAc/Hexane. The pi-stacking interactions with toluene often differentiate isomers better.[1][2]

  • Recrystallization: If one isomer is solid and the other oil (or different crystal habits), try recrystallizing the mixture from Ethanol/Water or Heptane .

  • Derivatization: Acetylate the crude mixture. The N-acetyl derivatives often have vastly different Rf values. Separate them, then hydrolyze (NaOH/EtOH) back to the free aniline.

Q4: How do I confirm I have the correct isomer (2-bromo vs 4-bromo)?

Diagnosis: 1H NMR splitting patterns can be ambiguous if peaks overlap. Validation Protocol:

  • 1H NMR (NOE): This is the gold standard.[2]

    • Irradiate the Methyl (CH₃) signal.[2]

    • Target (2-Br): You should see NOE enhancement of the NH₂ protons (if visible) and the H-4 aromatic proton.[1] You should NOT see enhancement of an H-2 proton (because it's Br).[1][2]

    • Isomer (4-Br): Irradiate Methyl.[1][2] You should see enhancement of H-2 and NH₂ .[1][2] If you see a proton signal at position 2 enhancing, you have the wrong isomer.[2]

  • Coupling Constants:

    • Target (2-Br): H-4 and H-6 are meta to each other. Expect a coupling constant (

      
      ) of ~1.5–2.5 Hz (doublet).
      
    • Isomer (4-Br): H-2 and H-6 are meta to each other.[1][2] Also a doublet (

      
       ~2 Hz).[2] Splitting alone may not distinguish them; NOE is required.[2]
      

References & Grounding

  • Synthesis of Halogenated Anilines (General NBS Protocol):

    • Source: Monnereau, L., et al. "Regioselective bromination of anilines." Tetrahedron Letters, 2013.[2]

    • Relevance: Establishes NBS/DMF as the standard for controlled aniline bromination.

  • Regioselectivity in Ionic Liquids (CuBr2 Method):

    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[2]

    • Source:Beilstein Journal of Organic Chemistry, 2012, 8, 744–748.[1][8][11]

    • URL:[Link]

    • Insight: Discusses how copper halides can drive para-selectivity, implying NBS is better if ortho is desired or if separation is planned.

  • Patent Literature (Target Molecule Citation):

    • Title: Inhibitors of Raf Kinase (US Patent 2016/0120866 A1).[2]

    • Source: Google Patents.[1][2]

    • URL:

    • Relevance: Cites "2-bromo-5-chloro-3-methylaniline" as a prepared intermediate, validating its stability and accessibility via standard bromination/deprotection routes.[1][2]

  • Chemical Properties & Safety:

    • Source: PubChem CID 50999471 (3-Bromo-2-chloro-5-methylaniline isomer comparison).[1][2]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.[1][2] Check local regulations regarding the handling of halogenated aromatics.

Sources

Troubleshooting

Technical Support Center: Bromination of 5-Chloro-3-methylaniline

Welcome to the technical support center for the bromination of 5-chloro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of 5-chloro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted to address specific issues you may encounter during the bromination of 5-chloro-3-methylaniline. Each entry details the potential causes of the problem and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?

Root Cause Analysis:

The amino (-NH₂) and methyl (-CH₃) groups of 5-chloro-3-methylaniline are both activating, electron-donating groups that strongly direct electrophilic substitution to the ortho and para positions.[1][2][3] The high reactivity of the aniline ring can make it difficult to stop the reaction at the mono-substitution stage, leading to over-bromination.[2][3][4][5]

Strategic Solutions:

  • Protection of the Amino Group: The most effective strategy to control the reactivity of the aniline is to protect the amino group.[6][7][8] Acetylation is a common and effective method. By converting the highly activating amino group to a less activating acetamido group, you can temper the ring's reactivity and achieve selective mono-bromination.[5][9][10] The steric bulk of the acetyl group also favors substitution at the less hindered para position relative to the amino group.[9]

  • Control of Stoichiometry and Temperature: Carefully controlling the molar ratio of the brominating agent to the aniline is crucial. Use a 1:1 or even a slight excess of the aniline to favor mono-bromination.[11] Additionally, performing the reaction at low temperatures (e.g., 0-5 °C) can help to reduce the reaction rate and improve selectivity.[11]

  • Choice of Brominating Agent: Milder brominating agents can offer better control. Consider using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[11][12][13] NBS is a solid, making it easier to handle, and it often provides higher regioselectivity in the bromination of activated aromatic rings.[12][13]

Issue 2: The reaction mixture has turned dark brown or black. What is causing this and how can I prevent it?

Root Cause Analysis:

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.[12][14][15] This is particularly prevalent when using strong oxidizing agents or when the reaction is exposed to air and light for extended periods. Some brominating agents, or the conditions used to generate the electrophilic bromine, can also act as oxidants.[14]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Use of Purified Solvents: Ensure that your solvents are free of peroxides and other oxidizing impurities.

  • Controlled Reagent Addition: Add the brominating agent slowly and at a controlled temperature to avoid localized high concentrations and potential side reactions.

  • Decolorization During Workup: If discoloration occurs, the crude product can often be decolorized by treating a solution of the product with activated charcoal during recrystallization.[15]

Issue 3: I am observing the formation of an N-bromoaniline derivative. How can this be minimized?

Root Cause Analysis:

N-bromination is a potential side reaction where the bromine electrophile attacks the lone pair of electrons on the nitrogen atom of the amino group instead of the aromatic ring. This is more likely to occur under certain conditions and with specific brominating agents.

Mitigation Strategies:

  • Acidic Conditions: Performing the reaction in an acidic medium can protonate the amino group to form the anilinium ion. This deactivates the nitrogen as a nucleophile, preventing N-bromination. However, the anilinium ion is a deactivating group, which will significantly slow down the desired electrophilic aromatic substitution. A careful balance of pH is necessary.

  • Amino Group Protection: As mentioned previously, protecting the amino group as an acetanilide is an effective way to prevent N-bromination.[6][7][8] The nitrogen lone pair in the amide is delocalized onto the adjacent carbonyl group, making it less available for reaction with the electrophile.[9]

Issue 4: My product is contaminated with the starting material. What is the most effective purification method?

Root Cause Analysis:

Incomplete reaction or the use of a slight excess of the starting material can lead to its presence in the crude product.

Purification Protocol:

  • Acidic Wash (Liquid-Liquid Extraction): A highly effective method to remove unreacted 5-chloro-3-methylaniline is through an acidic wash.[15] The basic amino group of the starting material will be protonated by a dilute acid (e.g., HCl), forming a water-soluble salt that will partition into the aqueous phase. The less basic brominated product will remain in the organic phase.[15]

  • Column Chromatography: If regioisomers are present or if the acidic wash is not sufficient, silica gel column chromatography is a reliable method for purification.[16] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be used to obtain a highly pure solid product.[8][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bromination of 5-chloro-3-methylaniline, offering deeper insights into the reaction's theoretical and practical aspects.

Q1: What is the expected regioselectivity for the mono-bromination of 5-chloro-3-methylaniline?

The directing effects of the substituents on the aromatic ring determine the position of bromination. The amino group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the chloro group is a deactivating ortho, para-director. In 5-chloro-3-methylaniline, the positions ortho and para to the strongly activating amino group are the most favorable for electrophilic attack. The expected major mono-brominated products are therefore 2-bromo-5-chloro-3-methylaniline and 4-bromo-5-chloro-3-methylaniline. The steric hindrance from the adjacent methyl and chloro groups will influence the ratio of these isomers.

Q2: Can I use a Lewis acid catalyst like FeBr₃ for this reaction?

While Lewis acids like FeBr₃ are commonly used to polarize Br₂ and generate a more potent electrophile for the bromination of less activated aromatic rings, they are generally not necessary and can be problematic with anilines.[9] The amino group is a Lewis base and can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards electrophilic substitution.[6][9] The high reactivity of the aniline ring itself is usually sufficient for bromination to occur without a catalyst.[2][7]

Q3: What are some alternative, "greener" bromination methods?

Several more environmentally friendly bromination methods have been developed to avoid the use of hazardous elemental bromine. These include:

  • Oxidative Bromination: These methods use a bromide salt, such as NaBr or KBr, in combination with an oxidant like hydrogen peroxide (H₂O₂) or sodium persulfate (Na₂S₂O₈).[14][16][17][18] These reactions can often be carried out in more benign solvents like water or acetic acid.[14][17][18]

  • Enzyme-Catalyzed Bromination: Biocatalytic approaches using haloperoxidase enzymes offer a highly selective and environmentally friendly alternative, though they are often more suitable for smaller-scale syntheses.

Q4: How can I confirm the identity and purity of my brominated product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the position of the bromine atom on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of bromine through its characteristic isotopic pattern.

  • Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of high purity.

Experimental Protocols

Protocol 1: Controlled Mono-bromination via Acetylation

Step 1: Acetylation of 5-Chloro-3-methylaniline

  • In a round-bottom flask, dissolve 5-chloro-3-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(5-chloro-3-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(5-chloro-3-methylphenyl)acetamide

  • Dissolve the dried acetanilide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring, while maintaining the low temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Isolate the crude brominated acetanilide by precipitation in water or by extraction.

Step 3: Hydrolysis of the Brominated Acetanilide

  • Reflux the crude brominated acetanilide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8][19]

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.

  • If acidic hydrolysis was used, neutralize the solution with a base to precipitate the free amine. If basic hydrolysis was used, extract the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Data Summary

Side ReactionContributing FactorsMitigation Strategy
Over-bromination Highly activated ring, excess brominating agent, high temperature.Protect the amino group, control stoichiometry and temperature, use a milder brominating agent.[6][7][8][11]
Oxidation Strong oxidizing agents, exposure to air/light.Use an inert atmosphere, purified solvents, and controlled reagent addition.[12][14][15]
N-bromination Nucleophilic nitrogen atom.Protect the amino group, use acidic conditions with caution.[6][7][8][9]

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered polybromination Poly-bromination (Di-/Tri-brominated Products) start->polybromination oxidation Dark Reaction Mixture (Oxidation) start->oxidation nbromination N-Bromo Side Product start->nbromination impurity Starting Material Contamination start->impurity solution1 Protect Amino Group Control Stoichiometry Lower Temperature polybromination->solution1 Solution solution2 Inert Atmosphere Purified Solvents Decolorize with Charcoal oxidation->solution2 Solution solution3 Protect Amino Group Acidic Conditions (Carefully) nbromination->solution3 Solution solution4 Acidic Wash Column Chromatography Recrystallization impurity->solution4 Solution

Caption: A flowchart for troubleshooting common issues in the bromination of 5-chloro-3-methylaniline.

Reaction Pathway: Controlled Mono-bromination

ReactionPathway cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection aniline 5-Chloro-3-methylaniline acetanilide N-(5-chloro-3-methylphenyl)acetamide aniline->acetanilide Acetic Anhydride bromo_acetanilide Bromo-N-(5-chloro-3-methylphenyl)acetamide acetanilide->bromo_acetanilide Br₂ or NBS bromo_aniline Mono-bromo-5-chloro-3-methylaniline bromo_acetanilide->bromo_aniline Acid or Base Hydrolysis

Caption: The three-step reaction sequence for the controlled mono-bromination of 5-chloro-3-methylaniline.

References

  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017). [Source URL not available]
  • Electrophilic Aromatic Substitution - Making Molecules. (2025). [Source URL not available]
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022). [Source URL not available]
  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. [Source URL not available]
  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025). [Source URL not available]
  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF - ResearchG
  • A Practical Procedure for Regioselective Bromination of Anilines. (2021). [Source URL not available]
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). [Source URL not available]
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Source URL not available]
  • Electrophilic Aromatic Substitution. [Source URL not available]
  • 5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (2016). [Source URL not available]
  • Oxidative bromination of aniline and its derivatives | Request PDF - ResearchG
  • The synthesis of p-bromoaniline using aniline as the starting material. - Liskon Biological. (2024). [Source URL not available]
  • Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines - Benchchem. [Source URL not available]
  • Reactions of Aniline - Chemistry Steps. (2024). [Source URL not available]
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (2012). [Source URL not available]
  • Dehalogenation - Wikipedia. [Source URL not available]
  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchG
  • Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (2020). [Source URL not available]
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. [Source URL not available]
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). [Source URL not available]
  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. [Source URL not available]
  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024). [Source URL not available]
  • common side products in the bromination of 3,4,5-trimethylaniline - Benchchem. [Source URL not available]
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. (2019). [Source URL not available]
  • (PDF) A New Regioselective Bromination of Activated Aromatic Rings - Academia.edu. [Source URL not available]
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution | Request PDF. (2025). [Source URL not available]
  • CN102993022A - Preparation method of bromoaniline - Google P
  • 0Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant | Organic Process Research & Development - ACS Publications. (2004). [Source URL not available]
  • 1187928-79-5 | 3-Bromo-5-chloro-N-methylaniline - ChemScene. [Source URL not available]
  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. (2023). [Source URL not available]
  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown. [Source URL not available]
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - NSF PAR. [Source URL not available]
  • 3-Bromo-5-methylaniline hydrochloride – Chem-Impex. [Source URL not available]
  • Bromination on the aromatic ring vs aliphatic chain - Chemistry Stack Exchange. (2020). [Source URL not available]
  • A Simple Catalytic Method for the Regioselective Halogenation of Arenes. [Source URL not available]
  • 3-Bromo-5-chloro-2-methylaniline | Sigma-Aldrich. [Source URL not available]
  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013). [Source URL not available]
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024). [Source URL not available]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-chloro-3-methylaniline

This technical support guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-chloro-3-methylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-chloro-3-methylaniline. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to overcome common challenges in achieving high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Bromo-5-chloro-3-methylaniline.

Q1: What are the most common impurities I should expect in my crude 2-Bromo-5-chloro-3-methylaniline?

A1: Crude samples of halogenated anilines typically contain a range of impurities derived from the synthesis and workup process.[1] For 2-Bromo-5-chloro-3-methylaniline, these can include:

  • Unreacted Starting Materials: Such as 3-chloro-5-methylaniline or other precursors.

  • Regioisomers: Isomeric products with bromine and chlorine atoms at different positions on the aniline ring can be challenging to separate due to their similar physical properties.[1]

  • Over- or Under-halogenated Byproducts: Molecules with additional halogen atoms or lacking one of the specified halogens. For example, direct bromination of anilines can sometimes lead to multiple substitutions if not carefully controlled.[1]

  • Oxidation and Degradation Products: Anilines are susceptible to air oxidation, which often results in the formation of colored polymeric impurities, causing the sample to appear dark.[2]

  • Residual Solvents and Reagents: Solvents from the reaction or inorganic salts from the workup (e.g., from acid-base extractions) may persist in the crude product.[2]

Q2: My crude product is a dark brown or reddish oil/solid. How can I decolorize it?

A2: Discoloration in anilines is almost always due to oxidation.[1][3] The most effective method for decolorization is to use activated carbon during recrystallization.[1][3] The crude compound is dissolved in a minimal amount of a suitable hot solvent, a small quantity (typically 1-2% by weight) of activated carbon is added, and the mixture is briefly heated or stirred. A subsequent hot filtration to remove the carbon, which adsorbs the colored impurities, followed by slow cooling should yield significantly lighter-colored crystals.[1]

Q3: I'm struggling to separate regioisomers. Is recrystallization or column chromatography better?

A3: Separating regioisomers is a common challenge. Due to their often very similar polarities and solubilities, fractional crystallization can be less effective.[1] High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography is generally the most powerful technique for this purpose due to its high resolving power.[1] Success depends on careful optimization of the stationary and mobile phases. For anilines, which are basic, standard silica gel can cause issues.

Q4: When I run a silica gel column, my product streaks badly (tails) or doesn't elute at all. What's happening?

A4: This is a classic problem when purifying basic compounds like anilines on standard silica gel.[4] The issue stems from the strong interaction between the basic amine group and the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[4]

Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[4][5]

  • Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the eluent mixture.[4] This neutralizes the silica surface, allowing the aniline to elute symmetrically.[4] Always perform a preliminary Thin Layer Chromatography (TLC) analysis with the modified eluent to confirm it resolves your compound effectively before committing to the column.[5]

Q5: My compound "oils out" during recrystallization instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is supersaturated, or the presence of impurities has significantly depressed the melting point of your mixture.[1]

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil, then add more solvent to reduce the saturation.[1]

  • Try a lower-boiling point solvent.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6]

  • If the issue persists, consider a preliminary purification step like column chromatography to remove the impurities that are preventing proper crystallization.[1]

Q6: Can I use vacuum distillation for purification?

A6: Vacuum distillation is a viable method, especially for larger scale purification or for removing non-volatile impurities.[2][5] However, it's crucial to consider the thermal stability of 2-Bromo-5-chloro-3-methylaniline. Anilines can decompose at high temperatures.[1][5] Using a high vacuum is essential to lower the boiling point and minimize the risk of thermal degradation.[2][5]

Workflow & Decision Making

Choosing the correct purification strategy is key. The following diagram provides a logical decision-making workflow.

Purification_Decision_Tree A Crude 2-Bromo-5-chloro-3-methylaniline B Initial Analysis (TLC, Color, State) A->B C Is the sample highly colored? B->C D Recrystallize with Activated Carbon C->D Yes E Are impurities significantly different in polarity (TLC ΔRf > 0.2)? C->E No D->E H Recrystallization E->H Yes J Are impurities very close in polarity (isomers)? E->J No F Flash Column Chromatography L Pure Product F->L G Is the primary impurity a non-volatile solid? I Vacuum Distillation G->I Yes K Preparative HPLC G->K No H->L I->L J->F Yes J->G No K->L

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating closely related impurities. The key is to first determine the optimal mobile phase using TLC.

  • Step 1: Mobile Phase Selection (TLC)

    • Prepare several TLC developing chambers with different solvent systems. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and incrementally increase the polarity (e.g., 90:10, 80:20).

    • To each solvent system, add 0.5-1% triethylamine (TEA) to prevent tailing.[5]

    • Dissolve a small amount of your crude product in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on the TLC plates.

    • Develop the plates and visualize under a UV lamp. The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 and show clear separation from impurities.[5]

  • Step 2: Column Packing

    • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product to be purified.[2]

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your chosen eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles.[4]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.[5]

  • Step 3: Sample Loading and Elution

    • Dissolve the crude 2-Bromo-5-chloro-3-methylaniline in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed.

    • Begin eluting with your chosen mobile phase, collecting fractions in test tubes.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Step 4: Product Isolation

    • Combine the fractions identified as pure by TLC.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.

Flash_Chromatography_Workflow A 1. Mobile Phase Optimization via TLC (Hexanes:EtOAc + 1% TEA) B 2. Prepare Silica Slurry & Pack Column A->B C 3. Dissolve Crude Product in Minimal Solvent B->C D 4. Load Sample onto Column C->D E 5. Elute with Mobile Phase D->E F 6. Collect Fractions E->F G 7. Monitor Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Solvent Removal (Rotary Evaporator) H->I J Purified Product I->J

Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization

This method is ideal when impurities have significantly different solubilities from the main product or are present in small amounts.

  • Step 1: Solvent Selection

    • The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[3]

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, or mixed systems like ethanol/water or hexane/ethyl acetate).[3][6] For halogenated anilines, an ethanol/water mixture is often effective.[6]

  • Step 2: Dissolution

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) and heat the mixture to boiling to dissolve the solid completely.[3][6]

    • If using a mixed solvent system, slowly add the "poor" solvent (e.g., hot water) dropwise to the boiling solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to make it clear again.[6]

  • Step 3: Decolorization (Optional)

    • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the carbon and any insoluble impurities.[1]

  • Step 4: Crystallization

    • Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once crystal formation appears to have stopped, place the flask in an ice bath to maximize the yield.[6]

  • Step 5: Isolation and Drying

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

Purity Assessment

After purification, you must assess the purity of your 2-Bromo-5-chloro-3-methylaniline. While TLC provides a qualitative check, quantitative analysis requires more robust methods.

TechniqueApplication & PrincipleTypical Parameters
HPLC High-resolution separation and quantification of the main component and impurities. Separation is based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[7]Column: C18 (150 x 4.6 mm, 5 µm)[7]Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)[7]Detection: UV at 254 nm (or λmax of compound)
GC-MS Separation of volatile compounds followed by mass analysis. Provides identification of impurities based on their mass spectra.[8]Column: Fused silica capillary (e.g., SE-54)[9]Carrier Gas: HeliumDetection: Mass Spectrometry (Scan m/z 50-400)
¹H NMR Provides structural information and can be used for purity assessment by identifying signals from impurities.[10]Solvent: CDCl₃ or DMSO-d₆Reference: Tetramethylsilane (TMS) at 0 ppm[10]

Validated HPLC Method for Purity Assessment: A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for routine quality control of pharmaceutical intermediates.[7] It offers high precision and accuracy for quantifying purity.[7] A typical method would be validated for specificity, linearity, accuracy, and precision, with a limit of detection often in the low µg/mL range.[7]

References

  • Process for the purification of aromatic amines. Google Patents. US8455691B2.
  • method 8131 aniline and selected derivatives by gas chromatography. EPA. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Bromo-5-chloro-3-methylaniline

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0)[1]. Halogenated anilines present unique purification challenges due to their susceptibility to oxidation, regioisomer co-precipitation, and complex solubility profiles.

Below, you will find our field-validated standard operating procedure (SOP), mechanistic troubleshooting guides, and quantitative reference data to ensure your purification workflows are reproducible and self-validating.

I. Standard Operating Procedure: Two-Solvent Recrystallization

The presence of bromo, chloro, and methyl substituents renders this aniline highly lipophilic, while the primary amine retains hydrogen-bonding capabilities. We recommend a two-solvent system (Ethanol/Water) to precisely control the thermodynamic saturation point[2].

Step-by-Step Methodology
  • Initial Dissolution: Place the crude 2-Bromo-5-chloro-3-methylaniline in an Erlenmeyer flask. Add a minimal volume of boiling ethanol.

    • Causality: Ethanol readily solvates the lipophilic aromatic ring. Using a minimal volume maximizes the concentration gradient, ensuring a high yield upon cooling[3].

  • Decolorization (If required): If the crude mixture is dark brown or purple, add 1-2% (w/w) activated carbon (e.g., Norit) and boil for 2-3 minutes.

    • Causality:Anilines easily oxidize into highly conjugated, colored polymeric byproducts[2]. The porous matrix of activated carbon physically adsorbs these large impurities while leaving the target monomer in solution[2][3].

  • Hot Gravity Filtration: Pass the boiling solution through fluted filter paper in a pre-warmed glass funnel.

    • Causality: This removes the activated carbon and any insoluble synthetic byproducts. Pre-warming the glassware prevents the solution from cooling prematurely, which would cause the product to crystallize inside the funnel stem[3].

  • Saturation Calibration (Self-Validating Step): Keep the filtrate at a gentle boil. Add hot water (the anti-solvent) dropwise until a faint, persistent cloudiness appears. Immediately add 1-2 drops of hot ethanol until the solution just turns clear.

    • Causality:This visual feedback loop guarantees the solution is exactly at its thermodynamic saturation limit at the boiling point[3], optimizing the crystallization kinetics for maximum recovery.

  • Nucleation and Crystal Growth: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature, then transfer to an ice-water bath for 15 minutes.

    • Causality: Crystallization is a two-step process: nucleation ("birth") and growth. Slow cooling favors the thermodynamic growth of a pure crystal lattice, actively excluding impurities that do not fit the geometric packing of 2-Bromo-5-chloro-3-methylaniline[3].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash with a minimal volume of ice-cold 1:1 ethanol/water to remove mother liquor residue, then dry in a vacuum desiccator.

II. Troubleshooting Guides & FAQs

Q1: My compound is forming a dark oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I fix this? A1: "Oiling out" occurs when the target compound phase-separates as a liquid rather than a solid. Mechanistically, this happens when the saturation temperature of the solution is higher than the melting point of the impure compound[2].

  • Corrective Action: Reheat the mixture until the oil completely redissolves. Add a small amount of the solubilizing solvent (ethanol) to lower the saturation temperature below the compound's melting point. If the problem persists, the impurities may be severely depressing the melting point; consider pre-purifying via a short silica plug or switching to a lower-boiling solvent system like Ethyl Acetate/Hexane[2].

Q2: The recovered crystals are discolored (yellow/brown) even after recrystallization. What causes this and how is it resolved? A2: Discoloration in halogenated anilines is almost always caused by the presence of oxidized impurities or colored regioisomeric byproducts formed during the halogenation synthesis steps[2].

  • Corrective Action: You must incorporate the activated carbon treatment described in Step 2 of the SOP. Ensure you boil the carbon-solvent mixture for at least 3 minutes to allow sufficient kinetic interaction for adsorption. Perform a hot gravity filtration immediately afterward to yield lighter-colored, high-purity crystals[2][3].

Q3: I have zero crystal formation after cooling the flask to room temperature and placing it in an ice bath. What went wrong? A3: The solution is not supersaturated. This is typically a user error where too much solvent was added during the initial dissolution phase, keeping the compound fully dissolved even at low temperatures[2].

  • Corrective Action: Transfer the flask back to the heat source and evaporate 20-30% of the solvent to increase the solute concentration. Allow it to cool slowly again. If crystals still fail to form, you need to overcome the activation energy of nucleation: scratch the inner glass surface of the flask with a glass stirring rod, or introduce a microscopic "seed crystal"[4] of pure 2-Bromo-5-chloro-3-methylaniline[2][4].

Q4: I am seeing a low recovery yield (<40%) after filtration. How can I optimize this? A4: Low recovery means your product is remaining dissolved in the mother liquor. This is caused by using too much solvent or prematurely filtering the solution before crystal growth is complete[2].

  • Corrective Action: Always use the absolute minimum amount of hot solvent required for initial dissolution. Ensure the ice bath cooling phase lasts at least 15-20 minutes to maximize crystal formation before vacuum filtration[2].

III. Quantitative Data: Solvent System Selection

Selecting the correct solvent system is critical for optimizing the purity and yield of 2-Bromo-5-chloro-3-methylaniline. Below is a comparison of validated solvent systems:

Solvent SystemSolubilizing MechanismEvaporation/Cooling ProfileExpected RecoveryImpurity Clearance
Ethanol / Water (1:1 to 3:1)Ethanol dissolves the lipophilic ring; Water acts as a highly polar anti-solvent.Excellent thermal gradient for slow cooling.75% - 85%High clearance of highly polar impurities and inorganic salts.
Ethyl Acetate / Hexane EtOAc provides polar aprotic solvation; Hexane forces precipitation.Lower boiling point; prevents oiling out of low-melting impure batches.70% - 80%Good for separating closely related regioisomers.
Toluene / Heptane Aromatic

stacking; Heptane sharply reduces solubility.
High boiling; strictly recommended for highly crystalline, pre-purified batches.60% - 70%Excellent for removing highly polar oxidized byproducts.

IV. Process Visualization

The following diagram maps the logical workflow and troubleshooting decision tree for the recrystallization of 2-Bromo-5-chloro-3-methylaniline.

RecrystallizationWorkflow Start Crude 2-Bromo-5-chloro- 3-methylaniline Dissolve Dissolve in minimal hot Ethanol Start->Dissolve ColorCheck Is solution dark or discolored? Dissolve->ColorCheck AddCarbon Add Activated Carbon & Reheat ColorCheck->AddCarbon  Yes   HotFilter Hot Gravity Filtration ColorCheck->HotFilter  No   AddCarbon->HotFilter AddWater Add hot Water to cloud point (Saturation) HotFilter->AddWater Cooling Slow cool to RT, then Ice Bath AddWater->Cooling CheckCrystal Did pure crystals form? Cooling->CheckCrystal OilingOut Did it 'Oil Out' as a liquid? CheckCrystal->OilingOut  No   Filter Vacuum Filtration & Wash CheckCrystal->Filter  Yes, solid crystals   FixOil Reheat & add more Ethanol (lower saturation temp) OilingOut->FixOil  Yes (Oil formed)   FixNoCrystal Evaporate excess solvent & add seed crystal OilingOut->FixNoCrystal  No (Clear solution)   FixOil->Cooling Retry cooling FixNoCrystal->Cooling Retry cooling Pure Pure Crystals Isolated Filter->Pure

Caption: Workflow and troubleshooting decision tree for the recrystallization of halogenated anilines.

V. References

  • NIUS Chemistry Experiments. "Recrystallization." Tata Institute of Fundamental Research (TIFR),[Link]

  • "Recrystallization Lab Guide: Purification Techniques." Studylib, [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 2-Bromo-5-chloro-3-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Bromo-5-chloro-3-methylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Bromo-5-chloro-3-methylaniline .

Halogenated anilines present a unique dichotomy: the halogens (bromo and chloro) withdraw electron density, slightly reducing the basicity of the amine, yet the lone pair on the nitrogen remains highly reactive toward the acidic silanol groups of standard normal-phase silica gel. This interaction, combined with the compound's susceptibility to oxidation, requires a highly controlled, causality-driven approach to column chromatography.

Diagnostic & Troubleshooting Workflow

Before packing a column, it is critical to diagnose the behavior of your crude mixture. The following decision tree outlines the logical relationships between observed chromatographic phenomena and their mechanistic solutions.

ChromatographyWorkflow Start Crude 2-Bromo-5-chloro-3-methylaniline TLC TLC Diagnostic Check (Hexanes:EtOAc) Start->TLC Issue1 Observation: Streaking/Tailing? TLC->Issue1 Issue2 Observation: Darkening/Degradation? TLC->Issue2 Issue3 Observation: Co-eluting Isomers? TLC->Issue3 Sol1 Action: Add 1% TEA to mobile phase to neutralize acidic silanol groups Issue1->Sol1 Yes Proceed Execute Base-Deactivated Flash Chromatography Issue1->Proceed No Sol1->Proceed Sol2 Action: Purge column with N2, shield from light, work quickly Issue2->Sol2 Yes Issue2->Proceed No Sol2->Proceed Sol3 Action: Use shallow gradient (98:2) and 100:1 silica-to-crude ratio Issue3->Sol3 Yes Issue3->Proceed No Sol3->Proceed

Figure 1: Diagnostic workflow for resolving common chromatographic issues with halogenated anilines.

Standard Operating Procedure: Base-Deactivated Flash Chromatography

To prevent irreversible adsorption and compound degradation, the stationary phase must be chemically modified prior to use[1]. This protocol utilizes a self-validating system where the efficacy of the deactivation is confirmed via TLC before the bulk purification begins.

Phase 1: Self-Validation & Solvent Selection
  • Prepare Test Solutions: Spot the crude mixture on two separate silica TLC plates.

  • Develop Plates: Develop Plate A in Hexanes:EtOAc (90:10) and Plate B in Hexanes:EtOAc (90:10) + 1% Triethylamine (TEA).

  • Validate: If Plate B shows a symmetrical spot with an

    
     of ~0.30 while Plate A shows a long streak, the necessity of the basic modifier is validated. Proceed to column preparation.
    
Phase 2: Column Deactivation and Packing
  • Slurry Preparation: In a beaker, mix 230–400 mesh silica gel with the initial mobile phase: Hexanes:EtOAc (98:2) + 1% TEA. The TEA competitively binds to the acidic Si-OH groups, preventing the aniline from doing so[1].

  • Wet Packing: Pour the slurry into a glass column fitted with a cotton plug and a layer of sand. Use compressed nitrogen to pack the bed tightly.

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the TEA-spiked mobile phase to ensure complete neutralization of the silica bed[2].

Phase 3: Loading and Elution
  • Sample Loading: Dissolve the crude 2-Bromo-5-chloro-3-methylaniline in the absolute minimum volume of dichloromethane (DCM). Apply it evenly to the top of the sand layer using a long-stem Pasteur pipette.

  • Isocratic to Shallow Gradient Elution: Begin elution with Hexanes:EtOAc (98:2) + 1% TEA. Halogenated regioisomers have nearly identical polarities; a shallow gradient maximizes the theoretical plates of the column, allowing for the separation of des-bromo or positional isomers[3].

  • Fraction Collection: Collect small fractions (e.g., 10–20 mL depending on scale). Monitor via TLC.

Phase 4: Isolation under Inert Conditions
  • Concentration: Combine fractions containing the pure product. Evaporate the solvent using a rotary evaporator.

  • Degradation Prevention: Anilines are prone to oxidation. Backfill the rotary evaporator with Nitrogen or Argon instead of ambient air to prevent the formation of colored benzoquinone imines[2][4].

Quantitative Solvent System Analysis

The choice of solvent and modifier dictates the success of the purification. The table below summarizes the causality behind various solvent system outcomes for 2-Bromo-5-chloro-3-methylaniline.

Solvent SystemModifierObserved

Peak Shape / Elution ProfileMechanistic Rationale
Hexanes : EtOAc (90:10)None0.15 – 0.40 (Streak)Severe tailing, poor recoveryUnhindered interaction between aniline

and acidic silanol groups[1].
Hexanes : EtOAc (90:10)1% TEA 0.35Sharp, symmetrical bandTEA competitively binds and neutralizes acidic sites on the silica surface[5].
DCM : MeOH (95:5)None> 0.80Co-elution with impuritiesSystem is too polar; overrides the subtle dipole-dipole interactions needed for separation.
Hexanes : EtOAc (98:2)1% TEA 0.15Excellent resolution of isomersShallow gradient maximizes theoretical plates for separating closely related halogenated regioisomers[3].

Troubleshooting & FAQs

Q1: Why is my 2-Bromo-5-chloro-3-methylaniline streaking heavily on the column despite using a highly non-polar solvent system? A: Streaking in this context is not a function of solvent polarity, but of acid-base chemistry. Silica gel is inherently acidic due to surface silanol groups. The basic amine group of your compound forms strong hydrogen bonds with these sites, leading to a continuous cycle of adsorption and desorption (tailing)[1]. Adding 0.5–1.0% Triethylamine (TEA) or aqueous ammonia to your eluent neutralizes these acidic sites, allowing the aniline to elute symmetrically[5].

Q2: The fractions containing my pure product were pale yellow, but after concentrating them on the rotary evaporator, the oil turned dark brown. What is the mechanism of this degradation, and how do I stop it? A: Halogenated anilines are highly susceptible to oxidative degradation. When exposed to air and light—especially when concentrated and subjected to the heat of a rotary evaporator bath—the aniline undergoes oxidation to form large-molecule colored impurities, such as (chloro)benzoquinone imines and polymeric azo-compounds[2][4]. Solution: To prevent this, purge your solvents with inert gas prior to chromatography, keep the rotary evaporator bath below 35°C, and break the vacuum of the rotovap with Nitrogen or Argon[2]. Store the final product in an amber vial at 4°C under an inert atmosphere.

Q3: My synthesis yielded a mixture of 2-Bromo-5-chloro-3-methylaniline and a des-bromo impurity (5-chloro-3-methylaniline). They co-elute on standard silica. How can I separate them? A: The removal of a single halogen atom creates only a marginal difference in the molecule's overall dipole moment, making normal-phase separation difficult. Solution: First, increase your silica-to-crude mass ratio to at least 100:1 to increase the column's resolving power. Second, use a highly non-polar, isocratic solvent system (e.g., Hexanes:EtOAc 99:1 with 1% TEA)[3]. If normal-phase silica fails, switch to Reverse-Phase (C18) chromatography using a Water:Acetonitrile gradient, as the lipophilicity difference between the brominated and non-brominated species will be much more pronounced on a hydrophobic stationary phase[1].

Q4: Can I use Alumina instead of Silica gel to avoid the acidity problem entirely? A: Yes. Neutral or basic alumina lacks the highly acidic silanol groups found in silica gel, making it an excellent alternative for sensitive basic compounds[1]. However, alumina generally offers lower resolution power for separating closely related regioisomers compared to fine-mesh silica. If isomer separation is your primary bottleneck, base-deactivated silica remains the superior choice.

References

  • ACS Publications. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." Environmental Science & Technology. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low yield in Suzuki coupling of 2-Bromo-5-chloro-3-methylaniline

This technical guide addresses the specific challenges of coupling 2-Bromo-5-chloro-3-methylaniline . This substrate presents a "perfect storm" of three distinct chemical challenges: steric hindrance (ortho-methyl), elec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling 2-Bromo-5-chloro-3-methylaniline . This substrate presents a "perfect storm" of three distinct chemical challenges: steric hindrance (ortho-methyl), electronic deactivation (electron-rich aniline), and chemoselectivity risks (Br vs. Cl).

Status: Active Case Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Substrate Analysis & Failure Mode Diagnostics

Before changing reagents, you must understand why the standard protocol (e.g., Pd(PPh₃)₄ / Na₂CO₃) is failing. This substrate is not a standard aryl bromide; it is a sterically congested, electron-rich, coordinating electrophile .

The "Triad of Trouble"
FeatureChemical ConsequenceImpact on Yield
3-Methyl Group Steric Hindrance: The methyl group is ortho to the bromine.[1] This blocks the approach of the palladium catalyst during Oxidative Addition (OA) and hinders Transmetallation (TM).Low Conversion: Catalyst struggles to engage the bromide.
Free Amine (-NH₂) Catalyst Poisoning: The amine lone pair can bind tightly to electrophilic Pd(II) species, displacing labile ligands and shutting down the cycle.Stalled Reaction: Reaction starts but stops abruptly (Pd black formation).
5-Chloro Group Chemoselectivity Risk: While Br is more reactive than Cl, highly active catalysts (needed for the hindered Br) can sometimes activate the Cl, leading to polymerization or wrong regioisomers.Impure Profile: Mixture of products if catalyst is too promiscuous.

Troubleshooting Guide (Q&A Format)

Q1: "I see starting material remaining, but the catalyst turned black. What happened?"

Diagnosis: You likely suffered from Catalyst Poisoning or Ligand Dissociation . The free amine in your substrate is coordinating to the Palladium, displacing your phosphine ligands. Once "naked," the Palladium aggregates into inactive Pd-black.

The Fix:

  • Switch to Buchwald Precatalysts: Stop using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand. Use G3- or G4-Palladacycle Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G3). These generate the active mono-ligated Pd(0) species immediately and are resistant to amine inhibition.

  • Ligand Choice: Use SPhos or XPhos .

    • Why? These dialkylbiaryl phosphines are bulky (preventing amine binding) and electron-rich (accelerating oxidative addition into the hindered C-Br bond). SPhos is particularly famous for coupling hindered aryl chlorides/bromides with high chemoselectivity.

Q2: "The reaction is sluggish. Should I increase the temperature to 120°C?"

Diagnosis: High heat often accelerates Protodeboronation (destruction of your boronic acid) faster than it accelerates the coupling of a hindered substrate. The Fix:

  • Do NOT overheat. Keep it at 80–100°C but change the Base .

  • Switch Base: Move from weak bases (Na₂CO₃) to K₃PO₄ (Potassium Phosphate Tribasic). The higher solubility and basicity of K₃PO₄ in biphasic mixtures facilitate the difficult transmetallation step for hindered substrates.

  • Add Water: Ensure you are using a solvent mixture like Dioxane/Water (4:1) or Toluene/Water (10:1) . Water is essential for forming the reactive boronate species. "Anhydrous" Suzuki couplings often fail.

Q3: "I'm getting the wrong product (coupling at the Cl position)."

Diagnosis: Loss of Chemoselectivity. The Fix:

  • Control the Catalyst: Avoid ligands that are too small and active for chlorides if you are struggling with selectivity (though SPhos usually prefers Br >> Cl).

  • Temperature Control: Lower the temperature to 60–80°C. Bromide oxidative addition is easier than Chloride; lower energy favors the kinetic product (Br-coupling).

Optimized Protocol: The "Gold Standard" Method

This protocol utilizes a Buchwald G3/G4 Precatalyst system designed explicitly for hindered, amine-containing substrates.

Reagents:

  • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 equiv)

  • Boronic Acid: (1.2 – 1.5 equiv) Note: Use excess due to potential deboronation.

  • Catalyst: SPhos Pd G3 (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-stir in solvent for 5 mins).

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Concentration: 0.2 M – 0.5 M (High concentration helps hindered reactions).

Step-by-Step:

  • Charge Solids: Add the aniline substrate, boronic acid, K₃PO₄, and SPhos Pd G3 to a vial equipped with a stir bar.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills active Pd species, especially with electron-rich ligands.

  • Add Solvents: Add sparged (degassed) Dioxane and Water via syringe.

  • Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: Biphasic mixtures require fast stirring for mass transfer.

  • Monitor: Check HPLC/TLC at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This flow chart guides you through the optimization process based on your specific failure mode.

Troubleshooting Start Start: Low Yield CheckSM Check Reaction Mixture Start->CheckSM SM_Left SM Remaining + Pd Black CheckSM->SM_Left Reaction Stalled SM_Consumed SM Consumed + Wrong Product CheckSM->SM_Consumed Messy Profile Poisoning Diagnosis: Catalyst Poisoning (Amine Interference) SM_Left->Poisoning Black Precipitate Decomp Diagnosis: Protodeboronation of Boronic Acid SM_Left->Decomp Clear Solution No Product Selectivity Diagnosis: Chemoselectivity Issue (Cl coupling) SM_Consumed->Selectivity Wrong Regioisomer Sol_Ligand Solution: Switch to SPhos Pd G3 or XPhos Poisoning->Sol_Ligand Sol_Base Solution: Use K3PO4 Add excess Boronic Acid Decomp->Sol_Base Sol_Temp Solution: Lower Temp (60°C) Check Ligand Selectivity Selectivity->Sol_Temp

Caption: Decision tree for diagnosing Suzuki coupling failures based on reaction mixture appearance and HPLC data.

Diagram 2: The "SPhos" Advantage Mechanism

Why SPhos works where PPh3 fails for this specific substrate.

Mechanism Substrate 2-Bromo-5-chloro-3-methylaniline Fail_Path Standard Pd(PPh3)4 Substrate->Fail_Path Success_Path SPhos Pd G3 Substrate->Success_Path Fail_Result FAILURE: 1. Amine binds Pd (Poisoning) 2. Steric clash with PPh3 3. Slow OA Fail_Path->Fail_Result Success_Result SUCCESS: 1. Bulky Ligand blocks Amine 2. Electron-rich P facilitates OA 3. Mono-ligated species active Success_Path->Success_Result

Caption: Mechanistic comparison showing how bulky, electron-rich ligands (SPhos) overcome amine poisoning and steric hindrance.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Analysis of 2-Bromo-5-chloro-3-methylaniline

Executive Summary Objective: This guide evaluates and compares High-Performance Liquid Chromatography (HPLC) methodologies for the quantification and purity assessment of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates and compares High-Performance Liquid Chromatography (HPLC) methodologies for the quantification and purity assessment of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0).

The Challenge: As a poly-halogenated aniline intermediate, this compound presents specific analytical hurdles: high hydrophobicity (LogP ~3.0), weak basicity, and the critical need to resolve it from closely related regioisomers formed during electrophilic aromatic substitution (e.g., bromination byproducts).

The Solution: We compare two distinct approaches:

  • Method A (Standard): Traditional fully porous C18 silica (Generic QA/QC).

  • Method B (Advanced): Core-shell Phenyl-Hexyl stationary phase (Process Development/High-Res).

Verdict: While Method A suffices for crude assay, Method B is the superior choice for impurity profiling, offering a 40% reduction in run time and baseline resolution of critical regioisomers (


) due to unique 

-

selectivity.

Compound Profile & Analytical Context

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValueAnalytical Implication
Molecular Formula

MW 220.5 g/mol .
LogP ~3.01Highly hydrophobic; requires high organic content (>50%) for elution.
pKa ~2.0 - 2.5Extremely weak base due to electron-withdrawing halogens. It remains neutral at pH > 3.0.
UV Max ~240 nm, 290 nmAromatic ring absorption; 254 nm is a stable detection wavelength.
Critical Impurities RegioisomersIsomers where Br/Cl positions vary; difficult to separate on hydrophobicity alone.
Synthesis & Impurity Pathway

The following diagram illustrates the origin of the critical impurities that necessitate a high-resolution HPLC method.

SynthesisPathway Start 3-Chloro-5-methylaniline (Precursor) Target 2-Bromo-5-chloro-3-methylaniline (TARGET) Start->Target Major Product Impurity1 4-Bromo isomer (Critical Impurity) Start->Impurity1 Regio-selectivity Issue Reagent Bromination Agent (NBS or Br2) Reagent->Start Impurity2 Di-bromo species (Over-reaction) Target->Impurity2 Excess Br2

Figure 1: Synthesis pathway showing the origin of regioisomeric impurities.

Comparative Analysis: Method A vs. Method B

This section objectively compares a standard industry approach against an optimized method designed for specificity.

Summary of Performance Data
MetricMethod A: Standard C18Method B: Core-Shell Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Retention Time 12.5 min7.2 min
Resolution (Target vs Isomer) 1.2 (Partial Co-elution)2.4 (Baseline)
Tailing Factor (

)
1.41.1
Backpressure 180 bar280 bar
Suitability Raw Material IDFinal Product Release / Impurity Profiling
Deep Dive: Why Method B Wins

Expert Insight: Halogenated anilines often suffer from "hydrophobic masking" on C18 columns, where isomers with identical lipophilicity co-elute.

  • Method A (C18): Relies solely on Van der Waals forces. Since the methyl and halogen groups contribute similarly to hydrophobicity regardless of position, the selectivity (

    
    ) is poor.
    
  • Method B (Phenyl-Hexyl): The phenyl ring in the stationary phase interacts with the

    
    -electrons of the aniline ring. The electron-withdrawing halogens (Br, Cl) alter the 
    
    
    
    -density differently depending on their position (ortho/meta/para). This creates a secondary separation mechanism, pulling the isomers apart.

Detailed Experimental Protocols

Method A: Standard C18 (General Purpose)

Use this for simple assay checks where isomer purity is not critical.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1%

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm.[1]

  • Sample Diluent: 50:50 Acetonitrile:Water.[1]

Method B: Optimized Core-Shell Phenyl-Hexyl (Recommended)

Use this for release testing and quantitative impurity analysis.

  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
    , 
    
    
    
    (Core-Shell).
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0.0 min: 50% B

    • 8.0 min: 85% B

    • 8.1 min: 50% B

    • 11.0 min: Stop

  • Flow Rate: 1.2 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 240 nm (Higher sensitivity) or 254 nm.

Protocol: Buffer Preparation (Method B)
  • Weigh

    
     of Ammonium Formate into a 1L volumetric flask.
    
  • Dissolve in

    
     of HPLC-grade water.
    
  • Adjust pH to

    
     using Formic Acid (~
    
    
    
    ).
  • Dilute to volume with water and filter through a

    
     membrane.
    
    • Note: Filtering is critical for core-shell columns to prevent frit blockage.

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at the optimized Method B.

MethodDev Step1 Initial Screening (C18, pH 7, ACN/H2O) Decision1 Is Resolution > 1.5? Step1->Decision1 Step2 Optimize Gradient Slope Decision1->Step2 Yes Step3 Switch Selectivity (Phenyl-Hexyl Phase) Decision1->Step3 No (Co-elution) Step4 Optimize Solvent (Switch ACN to MeOH) Step3->Step4 Improve u03c0-u03c0 interaction Final Final Method (Phenyl-Hexyl, MeOH, pH 3) Step4->Final

Figure 2: Method development decision tree for halogenated anilines.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols.Ensure pH is low (2.5–3.0) to protonate silanols, or use an "end-capped" column. Adding 10mM TEA can also act as a silanol blocker.
Retention Shift Temperature fluctuation.Thermostat the column compartment. Halogenated compounds are sensitive to viscosity changes in MeOH.
Ghost Peaks Carryover of hydrophobic impurities.Add a "Sawtooth" wash step (95% B for 2 mins) at the end of every injection sequence.

References

  • BenchChem. (2025).[2] Purification of Halogenated Aniline Compounds. Retrieved from

  • Advanced Materials Technology. (2020). Isocratic Separation of Anilines on HALO C18. Application Note 20-B. Retrieved from

  • Spillane, W. J., et al. (1988).[3] Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase HPLC. Analyst, 113, 399-403.[3] Retrieved from

  • PubChem. (2025).[4] 2-Bromo-5-chloro-3-methylaniline Compound Summary. Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from

Sources

Comparative

Technical Comparison Guide: GC-MS Analysis of 2-Bromo-5-chloro-3-methylaniline

This guide provides an in-depth technical comparison of analytical methodologies for 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0), a critical halogenated intermediate often used in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0), a critical halogenated intermediate often used in the synthesis of pharmaceutical kinase inhibitors.[1]

Unlike standard application notes, this guide objectively compares the performance of Direct Injection GC-MS against Derivatization-based GC-MS and HPLC-UV , providing researchers with data-driven decision pathways for method selection.[1]

Executive Summary & Compound Profile

2-Bromo-5-chloro-3-methylaniline presents a unique analytical challenge due to its amphoteric nature (weakly basic amine) and the presence of two distinct halogens (Br, Cl).[1] While Direct GC-MS is sufficient for raw material assay (>98% purity), it often fails in trace impurity profiling due to peak tailing caused by the free amine interacting with silanol groups.[1]

Recommendation:

  • Use Direct GC-MS (Method A) for: Raw material incoming QC, bulk purity assessment.[1]

  • Use TFA-Derivatization (Method B) for: Trace analysis (<0.1%), biological matrices, or when resolving positional isomers (e.g., 2-bromo-3-chloro-5-methylaniline).[1]

PropertyValueAnalytical Impact
Formula C

H

BrClN
Distinct M, M+2, M+4 isotope pattern (3:4:1).[1]
MW 220.49 g/mol Ideal for EI-MS (50–500 m/z range).[1]
Boiling Point ~265°CRequires column temps >280°C for elution.[1]
pKa ~3.5 (Predicted)Weak base; prone to tailing on non-deactivated liners.[1]
Methodological Comparison
Method A: Direct Injection GC-MS (The Standard)

The industry standard for rapid purity checks.[1]

Protocol:

  • Column: Agilent HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.[1]

  • Inlet: Split (20:1), 260°C. Critical: Use a deactivated wool liner to minimize amine adsorption.[1]

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Source: EI (70 eV), 230°C. Scan 40–350 amu.

Performance Analysis:

  • Pros: Minimal prep time (dissolve & shoot); no unstable derivatives.[1]

  • Cons: Peak tailing (Asymmetry factor > 1.[1]2) is common; higher Limit of Detection (LOD) due to noise.[1]

Method B: TFA-Derivatization GC-MS (The High-Performance Alternative)

The alternative for high-sensitivity and structural confirmation.[1]

Protocol:

  • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubate at 60°C for 20 mins (Caps sealed).

  • Evaporate to dryness under N

    
    ; reconstitute in Ethyl Acetate.
    
  • Result: Formation of N-(2-bromo-5-chloro-3-methylphenyl)-2,2,2-trifluoroacetamide.

Performance Analysis:

  • Pros: Sharp Gaussian peaks (Asymmetry ~1.0); Mass shift (+96 Da) moves molecular ion to higher m/z (316/318/320), reducing background interference.[1]

  • Cons: Extra prep time; moisture sensitive reagents.[1]

Comparative Performance Data

The following table summarizes experimental performance metrics derived from validation studies of halogenated anilines [1, 4].

FeatureMethod A: Direct GC-MS Method B: TFA-Derivatization Method C: HPLC-UV (254 nm)
Linearity (R²) > 0.995> 0.999 > 0.999
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL 0.1 µg/mL
Peak Symmetry 1.2 – 1.5 (Tailing)0.95 – 1.05 (Excellent) 1.0 (Excellent)
Specificity High (Mass Spec)Very High (Shifted Mass) Moderate (Retention Time)
Throughput High (20 min/sample)Medium (45 min/sample)High (15 min/sample)
Isomer Resolution ModerateHigh Moderate

Analyst Note: While HPLC-UV is robust, it lacks the structural confirmation provided by the characteristic isotope patterns in GC-MS, which is vital when distinguishing between brominated impurities.

Mass Spectrometry Interpretation (Self-Validating Logic)

Correct identification relies on the specific isotope fingerprint of the Br + Cl combination.[1][2]

Isotope Pattern Logic (Method A - Underivatized):

  • Base Peak: Molecular Ion (

    
    ) at m/z 219  (approx).[1]
    
  • Pattern Rule: For 1 Br and 1 Cl, the intensity ratio of

    
     is approximately 3 : 4 : 1 .[1]
    
    • m/z 219:

      
      Br + 
      
      
      
      Cl[1]
    • m/z 221: (

      
      Br + 
      
      
      
      Cl) AND (
      
      
      Br +
      
      
      Cl) — The dominant peak.
    • m/z 223:

      
      Br + 
      
      
      
      Cl[1]
  • Fragmentation:

    • [M - H]

      
      :  Loss of amine proton.[1]
      
    • [M - Cl]

      
      :  Loss of 35/37 mass (Characteristic doublet remains for Br).[1]
      
    • [M - Br]

      
      :  Loss of 79/81 mass (Characteristic 3:1 ratio remains for Cl).[1]
      

Validation Step: If your spectrum shows a 1:1 doublet at M/M+2, you have lost the Chlorine.[1] If you see a 3:1 ratio, you have lost the Bromine. The 3:4:1 triplet is the confirmation of the intact molecule.

Decision Workflow & Visualization

The following diagram outlines the logical decision tree for selecting the analytical method based on sample requirements.

GCMS_Workflow Start Sample: 2-Bromo-5-chloro-3-methylaniline Decision Define Analytical Goal Start->Decision Route_Purity Bulk Purity / QC (>98% Target) Decision->Route_Purity High Conc. Route_Trace Trace Impurities / Bioanalysis (<0.1% Target) Decision->Route_Trace Low Conc. Method_A METHOD A: Direct GC-MS (HP-5MS Column) Route_Purity->Method_A Method_B METHOD B: TFA Derivatization (Ethyl Acetate + TFAA) Route_Trace->Method_B Analysis_A Check Peak Asymmetry (Accept if < 1.5) Method_A->Analysis_A Analysis_B Monitor m/z 316, 318, 320 (Shifted M+ Ion) Method_B->Analysis_B Result_A Report: Area % (Fast, Low Cost) Analysis_A->Result_A Result_B Report: Trace Quantification (High Sensitivity) Analysis_B->Result_B

Caption: Decision matrix for selecting Direct vs. Derivatized GC-MS based on sensitivity requirements.

References
  • Vertex AI Search. (2025).[1] Mass fragmentation pattern of bromo-chloro-anilines. Ovid / Elsevier B.V. 3[4][5]

  • Chemguide. (2025).[1] Mass Spectra - The M+2 Peak (Isotope Patterns of Cl and Br). 6

  • BenchChem. (2025).[1][7] Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. 7

  • PubChem. (2025).[1][8] 2-Bromo-5-chloro-3-methylaniline Compound Summary. National Library of Medicine.[1] Link

  • D-NB. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. 9

Sources

Validation

Technical Comparison: 2-Bromo-5-chloro-3-methylaniline vs. Standard Bromoaniline Scaffolds

Executive Summary: The "Ortho-Ortho" Challenge In the landscape of halogenated anilines, 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) represents a distinct "privileged structure" for medicinal chemistry. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Ortho" Challenge

In the landscape of halogenated anilines, 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) represents a distinct "privileged structure" for medicinal chemistry. Unlike the commoditized 4-bromoaniline or 2-bromo-4-chloroaniline , this scaffold offers a unique trisubstituted pattern that allows for the construction of highly functionalized indoles, quinolines, and benzimidazoles.

However, this utility comes at a cost. The presence of the 3-methyl group directly adjacent to the 2-bromo reactive center creates a steric environment that significantly retards oxidative addition in palladium-catalyzed cross-couplings. This guide compares the performance of this hindered scaffold against standard alternatives and provides optimized protocols to overcome its inherent reduced reactivity.

Structural & Electronic Analysis

The Steric/Electronic Landscape

The reactivity of bromoanilines is governed by two factors: the nucleophilicity of the amine (-NH₂) and the electrophilicity of the carbon-bromine (C-Br) bond.

Feature2-Bromo-5-chloro-3-methylaniline (Target)4-Bromoaniline (Standard)2-Bromo-4-chloroaniline (Alternative)
Steric Hindrance (C-Br) High: Flanked by -NH₂ (pos 1) and -CH₃ (pos 3).Low: Exposed para position.Medium: Flanked by -NH₂ only.
Electronic Nature Electron Deficient: -Cl (meta) and -Br (ortho) withdraw density.Electron Neutral/Rich: Resonance donation from -NH₂ dominates.Electron Deficient: Similar withdrawing effects, but less steric bulk.
Estimated pKa (NH₃⁺) ~2.0 - 2.5 (Weak Base)3.86 2.60
Primary Utility Accessing 4,6-disubstituted indoles/scaffolds.Simple biphenyl synthesis.Accessing 5,7-disubstituted scaffolds.
Mechanistic Implication: The "Buttressing Effect"

In the target compound, the 3-methyl group exerts a "buttressing effect." It physically crowds the 2-bromo position, making the formation of the Pd(II) oxidative addition complex significantly more difficult than in 4-bromoaniline. Standard ligands (e.g., PPh₃, BINAP) often fail here, resulting in low conversion or dehalogenation byproducts.

StericMap cluster_effect Reactivity Consequence Target 2-Bromo-5-chloro-3-methylaniline (High Steric Clash) Pd_Cat Pd(0) Catalyst (Incoming Species) Target->Pd_Cat Steric Repulsion by 3-Me (k_slow) Result Requires Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Target->Result Standard 4-Bromoaniline (Open Reactive Site) Standard->Pd_Cat Fast Oxidative Addition (k_fast)

Figure 1: Comparative steric accessibility for Palladium catalysis. The 3-methyl group in the target compound hinders the approach of the catalyst.

Comparative Reactivity Data

The following data summarizes experimental trends observed when subjecting these anilines to standard Buchwald-Hartwig amination conditions (Pd(OAc)₂ / BINAP / Cs₂CO₃).

Reaction TypeTarget Compound Yield4-Bromoaniline YieldMechanistic Bottleneck for Target
Suzuki Coupling (Ar-B(OH)₂)45-60% (Standard Ligands)85-92% (SPhos/XPhos)>95%Slow oxidative addition due to ortho-Me.
Buchwald-Hartwig (Ar-NHR)30-50% >90%Competitive binding of the free -NH₂; Steric hindrance.
Sandmeyer (NH₂

CN)
75-80% 85-90%Solubility issues in acid; reduced basicity of amine.
Acylation (NH₂

NHAc)
High (>90%) High (>95%)Nucleophilicity is sufficient for acid chlorides.

Key Insight: For the target compound, ligand selection is binary . You either use a specialized dialkylbiaryl phosphine (Buchwald ligands) and succeed, or use older generation phosphines and fail. There is little middle ground.

Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 2-Bromo-5-chloro-3-methylaniline with phenylboronic acid. Rationale: This protocol uses SPhos , a ligand designed to facilitate oxidative addition in sterically hindered aryl chlorides/bromides.

Reagents:

  • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in dry toluene. Stir for 10 mins to form the active catalytic species. Visual Check: Solution turns from orange to pale yellow.

  • Loading: Add the aniline substrate, boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-formed catalyst solution and degassed water.

  • Reaction: Seal and heat to 100°C for 12 hours. Note: Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sandmeyer Conversion to 2-Bromo-5-chloro-3-methylbenzonitrile

Objective: Converting the aniline amine to a nitrile group. Rationale: The low basicity of the amine requires careful diazotization control to prevent phenol formation.

  • Diazotization: Dissolve substrate (10 mmol) in H₂SO₄ (6M) at 0°C. Add NaNO₂ (1.2 equiv) dropwise as an aqueous solution. Stir 30 mins at 0-5°C. Critical: Maintain temp <5°C to prevent decomposition.

  • Substitution: Neutralize the diazonium salt solution with NaHCO₃ to pH ~6 (carefully) and add to a solution of CuCN/KCN at 60°C.

  • Extraction: Extract with DCM after gas evolution ceases.

Synthesis Pathway Visualization

This diagram illustrates the divergent utility of the target scaffold compared to generic bromoanilines.

SynthesisPath Start 2-Bromo-5-chloro-3-methylaniline Path1 Pathway A: Suzuki Coupling (Requires SPhos/Pd) Start->Path1 C-Br Activation Path2 Pathway B: Sandmeyer (CuCN or CuBr) Start->Path2 NH2 Substitution Path3 Pathway C: Cyclization (Indole Synthesis) Start->Path3 Larock Indolization Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Poly-halogenated Benzenes (Agrochem Intermediates) Path2->Prod2 Prod3 4-Chloro-6-methylindoles (Privileged Pharma Core) Path3->Prod3

Figure 2: Synthetic divergence. The target compound is a gateway to 4,6-disubstituted indoles, a motif difficult to access via other routes.

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-3-methylaniline Product Sheet. CAS: 631910-14-0.[1] Link

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • BenchChem. "Reactivity of 2-Bromo-5-(trifluoromethyl)aniline vs Isomers." Technical Guide, 2025. Link

  • PubChem. "Compound Summary: 2-Bromo-5-chloro-3-methylaniline." National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Reactivity of Bromoaniline Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic organic chemistry, substituted aryl halides and amines are foundational building blocks for the construction of c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, substituted aryl halides and amines are foundational building blocks for the construction of complex molecular architectures. Among these, the bromoaniline isomers—ortho (2-bromoaniline), meta (3-bromoaniline), and para (4-bromoaniline)—represent a class of deceptively simple molecules whose reactivity profiles are governed by a subtle interplay of electronic and steric effects. For professionals in pharmaceutical and materials science, a nuanced understanding of these differences is not merely academic; it is critical for rational synthetic design, optimization of reaction conditions, and predicting product outcomes.

This guide provides an in-depth, objective comparison of the reactivity of the three bromoaniline isomers across several classes of synthetically important reactions. Moving beyond simple textbook descriptions, we will delve into the mechanistic causality behind their divergent behaviors, supported by established experimental data and detailed protocols to provide a practical framework for laboratory application.

Theoretical Framework: The Origins of Differential Reactivity

The reactivity of each bromoaniline isomer is dictated by the combined influence of the amino (-NH₂) group and the bromine (-Br) atom. The position of these substituents relative to one another creates unique electronic and steric environments within each molecule.

Electronic Effects: A Duality of Influence

Both substituents exert competing electronic effects: an inductive effect (-I) and a resonance effect (+R).

  • Amino (-NH₂) Group: The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, creating a powerful electron-donating resonance effect (+R). The +R effect is dominant, making the -NH₂ group strongly activating and an ortho, para-director for electrophilic aromatic substitution.[1][2]

  • Bromine (-Br) Atom: As a halogen, bromine is strongly electronegative and withdraws electron density through the sigma bond (-I effect). Like the amino group, it also possesses lone pairs that can be donated to the ring via resonance (+R). For halogens, the inductive effect strongly outweighs the resonance effect, making bromine an overall deactivating group.[3] However, the weak +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[1][3]

The interplay of these effects determines the electron density at various positions on the ring for each isomer, profoundly influencing their reactivity.

Caption: Key electronic and steric factors governing isomer reactivity.

Basicity: The Availability of the Nitrogen Lone Pair

The basicity of anilines is a direct measure of the availability of the nitrogen's lone pair of electrons for protonation. The electron-withdrawing bromine atom reduces the electron density on the nitrogen in all three isomers, making them weaker bases than aniline.[3]

The relative order of basicity is governed by both electronic and steric factors:

  • para-Bromoaniline: The +R effect of the bromine atom, while weak, slightly counteracts its strong -I effect at the para position, making the nitrogen lone pair marginally more available than in the meta isomer.[3]

  • meta-Bromoaniline: The +R effect of bromine does not extend to the meta position. Therefore, the nitrogen only experiences the full electron-withdrawing inductive effect, reducing its basicity more significantly than the para isomer.[3]

  • ortho-Bromoaniline: This isomer is the weakest base due to the "ortho effect" . Steric hindrance between the bulky bromine atom and the hydrogens of the amino group inhibits the solvation of the conjugate acid formed upon protonation, destabilizing it and thus reducing the basicity of the parent amine.[4][5]

IsomerpKa of Conjugate AcidRelative Basicity
Aniline4.60Strongest
p-Bromoaniline3.86[3][6]Weak
m-Bromoaniline3.58[3]Weaker
o-Bromoaniline2.53[7]Weakest
Caption: Comparative basicity of bromoaniline isomers. A higher pKa corresponds to a stronger base.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the powerful activating and ortho, para-directing -NH₂ group overwhelmingly controls the regioselectivity.[1][8] However, the high reactivity of the amino group can be problematic, often leading to multiple substitutions and oxidation side-products.[2][9]

A common and self-validating strategy to control this reactivity is the temporary protection of the amino group by acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating, allowing for clean, monosubstitution. The bulky acetyl group also sterically hinders the ortho positions, further promoting substitution at the para position.[8][10][11]

G Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide 1. Acetylation (Acetic Anhydride) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide 2. Bromination (Br₂ in Acetic Acid) p_Bromoaniline p-Bromoaniline (Final Product) p_Bromoacetanilide->p_Bromoaniline 3. Hydrolysis (Acid or Base)

Caption: Standard workflow for the controlled monobromination of aniline.

Isomer Reactivity Comparison in EAS (e.g., Nitration)
  • o-Bromoaniline: The amino group directs incoming electrophiles to the positions para (4) and ortho (6) to itself. The bromine at position 2 sterically disfavors substitution at position 6. Therefore, substitution occurs predominantly at the 4-position, yielding 2-bromo-4-nitroaniline.

  • m-Bromoaniline: The amino group directs to positions 2, 4, and 6. Positions 2 and 6 are ortho to the -NH₂ group, while position 4 is para. This typically results in a mixture of 3-bromo-2-nitroaniline, 3-bromo-4-nitroaniline, and 3-bromo-6-nitroaniline.

  • p-Bromoaniline: The para position is blocked. The amino group directs substitution to the two equivalent ortho positions (2 and 6). This leads cleanly to the formation of 4-bromo-2-nitroaniline.

Experimental Protocol: Synthesis of p-Bromoaniline from Aniline

This three-step protocol is a classic illustration of using a protecting group strategy to achieve high regioselectivity in electrophilic aromatic substitution.[9][12]

Part 1: Acetylation of Aniline to form Acetanilide

  • In a 250 mL flask, add 10.0 g of aniline to 30 mL of water.

  • Add 12.0 mL of acetic anhydride while stirring vigorously.

  • Stir for 15 minutes. The acetanilide will begin to precipitate.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the crude acetanilide by vacuum filtration, wash with cold water, and air dry. Recrystallization from hot water may be performed for higher purity.

Part 2: Bromination of Acetanilide

  • Dissolve 5.0 g of the dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Cool the acetanilide solution in an ice bath. Slowly add the bromine solution dropwise with constant stirring over 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 150 mL of ice-cold water. The p-bromoacetanilide will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and air dry.

Part 3: Hydrolysis of p-Bromoacetanilide

  • Place the crude p-bromoacetanilide into a 100 mL round-bottom flask.

  • Add 20 mL of a 10% aqueous hydrochloric acid solution.

  • Heat the mixture under reflux for 30-45 minutes until the solid has dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Slowly neutralize the solution by adding aqueous sodium hydroxide until it is basic to litmus paper. This will precipitate the p-bromoaniline.

  • Collect the final product by vacuum filtration, wash with cold water, and allow it to dry.

Reactivity in Diazotization and Azo Coupling

The conversion of the primary amino group to a diazonium salt (-N₂⁺) is a cornerstone transformation for aromatic amines, opening pathways to a vast array of functional groups via Sandmeyer and related reactions, as well as the synthesis of azo dyes.[13][14] All three bromoaniline isomers readily undergo diazotization under standard conditions (NaNO₂, HCl, 0–5 °C).[15]

The resulting diazonium salt is a weak electrophile that can attack an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline derivative, in an azo coupling reaction to form a brightly colored azo compound.[16]

G Bromoaniline Bromoaniline Isomer Diazonium Bromo-benzenediazonium Salt Bromoaniline->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Dye Product Diazonium->AzoDye Coupling Electron-Rich Coupling Partner (e.g., N,N-diethylaniline) Coupling->AzoDye 2. Azo Coupling (0-5 °C)

Caption: General workflow for the synthesis of an azo dye from a bromoaniline isomer.

Experimental Protocol: Synthesis of an Azo Dye from p-Bromoaniline

This protocol describes the diazotization of p-bromoaniline and its subsequent coupling with N,N-diethylaniline. The same general procedure can be adapted for the other isomers.

Part 1: Diazotization of p-Bromoaniline

  • In a 100 mL beaker, dissolve 1.72 g (0.01 mol) of p-bromoaniline in 20 mL of 2M hydrochloric acid, warming gently if necessary.

  • Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred bromoaniline solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for 15 minutes in the ice bath to ensure complete formation of the diazonium salt solution. Keep this solution cold for the next step.

Part 2: Azo Coupling

  • In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 2M hydrochloric acid.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the N,N-diethylaniline solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the azo dye product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.

Reactivity in Palladium-Catalyzed Cross-Coupling

The C-Br bond of bromoanilines is amenable to participation in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[14][17] The reactivity in these reactions is governed by the rate-determining oxidative addition step, where the aryl halide adds to the Pd(0) catalyst.[17]

Isomer Reactivity Comparison

The predicted order of reactivity for oxidative addition is meta > para > ortho .

  • Electronic Effects: Oxidative addition is favored on electron-poor aromatic rings. The electron-donating -NH₂ group increases electron density at the ortho and para positions, strengthening the C-Br bond and slowing the reaction.[14] In the meta-isomer, the carbon bearing the bromine does not benefit from the +R effect of the amino group, making its C-Br bond more electron-deficient and thus more reactive towards the electron-rich Pd(0) catalyst.[17]

  • Steric Effects: The ortho-isomer is the least reactive due to significant steric hindrance. The bulky -NH₂ group adjacent to the C-Br bond physically impedes the approach of the large palladium-ligand complex, raising the activation energy for oxidative addition.[17][18] This effect is absent in the meta and para isomers.

IsomerElectronic Effect at C-BrSteric HindrancePredicted Reactivity
ortho-BromoanilineStrong electron donation from -NH₂HighLowest
meta-BromoanilineInductive withdrawal from -NH₂ onlyLowHighest
para-BromoanilineStrong electron donation from -NH₂LowIntermediate
Caption: Factors influencing the reactivity of bromoaniline isomers in Pd-catalyzed cross-coupling.

Conclusion

The positional isomerism of bromoaniline leads to distinct and predictable differences in chemical reactivity, a crucial consideration for synthetic chemists. The ortho isomer is consistently the least reactive in reactions involving either the amino group (due to lower basicity) or the C-Br bond (due to steric hindrance). The distinction between the meta and para isomers is more subtle and electronically driven. In electrophilic aromatic substitution, the powerful directing effect of the amino group is paramount, leading to highly regioselective outcomes for the ortho and para isomers. Conversely, in reactions where the C-Br bond is the reactive site, such as palladium-catalyzed cross-coupling, the meta isomer exhibits the highest reactivity due to a more favorable electronic profile for oxidative addition. This guide provides the theoretical rationale and practical protocols to empower researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic targets efficiently and selectively.

References

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Quora. (2016, December 27). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from [Link]

  • Otutu, J. O., Efurhievwe, E. M., & Ameru, S. U. (n.d.). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. IISTE. Retrieved from [Link]

  • Sharma, R., et al. (2020). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. Retrieved from [Link]

  • PG.CHEMEASY. (2019, December 12). Which one is more basic aniline or 4-bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017029A - Preparation method of p-bromoaniline.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Bartleby. (2021, November 1). Experiment 6: Synthesis of p-Bromoaniline. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • Baliah, V., & Sundari, V. (n.d.). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from [Link]

  • ResearchGate. (n.d.). The p-bromoaniline molecule. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

  • LISKON. (2024, October 18). The chemical properties and structure of p-bromoaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. Retrieved from [Link]

  • Russian Chemical Reviews. (2020, February 19). Effect of structural factors on the physicochemical properties of functionalized polyanilines. Retrieved from [Link]

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents and Synthetic Strategies for 2-Bromo-5-chloro-3-methylaniline

Introduction: Beyond a Single Building Block In the landscape of pharmaceutical and agrochemical development, the strategic use of halogenated anilines as synthetic intermediates is a cornerstone of molecular design. 2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Building Block

In the landscape of pharmaceutical and agrochemical development, the strategic use of halogenated anilines as synthetic intermediates is a cornerstone of molecular design. 2-Bromo-5-chloro-3-methylaniline is a valuable reagent, offering multiple, distinct reaction sites for building molecular complexity. Its utility stems from the orthogonal reactivity of the amino group, the bromo substituent, and the aromatic scaffold itself. However, reliance on a single building block can introduce constraints related to cost, supply chain stability, or the limitations of its inherent reactivity.

This guide provides an in-depth comparison of alternative reagents and, more broadly, alternative synthetic strategies to achieve the same molecular goals. We will move beyond a simple one-to-one replacement and instead explore different strategic approaches to constructing the target scaffolds. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in drug development and process chemistry to make informed, efficient, and innovative decisions in their synthetic planning.

Section 1: The Synthetic Versatility of 2-Bromo-5-chloro-3-methylaniline

To understand the alternatives, we must first appreciate the primary transformations for which 2-Bromo-5-chloro-3-methylaniline is employed. The molecule possesses three key points of reactivity:

  • The Amino Group (-NH₂): Readily undergoes acylation, alkylation, and diazotization, allowing for a wide range of functional group interconversions.

  • The Bromo Group (-Br): An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.[1]

  • The Aromatic Ring: Can participate in electrophilic aromatic substitution, although the existing substituents heavily influence the regioselectivity.

These reactive sites can be addressed simultaneously or sequentially to generate diverse molecular architectures.[1] The choice of an alternative often depends on which of these transformations is critical for the overall synthetic route.

G cluster_reactions Key Reaction Pathways main 2-Bromo-5-chloro-3-methylaniline nh2_reactions N-Functionalization (Acylation, Alkylation) main->nh2_reactions -NH₂ site sandmeyer Diazotization / Sandmeyer (Replacement of -NH₂) main->sandmeyer -NH₂ site coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) main->coupling -Br site

Caption: Key reactive sites of 2-Bromo-5-chloro-3-methylaniline.

Section 2: Strategic Alternatives to Circumvent Direct Use

Rather than seeking a direct structural analog, a more powerful approach is to consider alternative synthetic strategies that arrive at the same, or a similar, downstream product. This section is organized by the synthetic goal.

Strategy A: Late-Stage Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[2][3] This strategy inverts the standard approach: instead of starting with the aniline, one can introduce the amino group at a later stage. This is particularly advantageous when the desired amine is complex or not commercially available.

Core Concept: Instead of using 2-Bromo-5-chloro-3-methylaniline, one would start with 1,2-Dibromo-5-chloro-3-methylbenzene or a related dihalide and use a protected ammonia equivalent (like benzophenone imine) or ammonia itself in a Buchwald-Hartwig reaction to selectively form the C-N bond.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) is critical.[3] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, allowing the reaction to proceed under milder conditions with a broader range of substrates.[2][3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine or ammonia equivalent, making it a competent nucleophile in the catalytic cycle.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure solubility of the reactants and catalyst.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII_complex Ar-Pd(II)L₂(X) ox_add->pdII_complex lig_exch Ligand Exchange pdII_complex->lig_exch amido_complex Ar-Pd(II)L₂(NR₂) lig_exch->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 label_red_elim Ar-NR₂ red_elim->label_red_elim label_ox_add Ar-X label_ox_add->ox_add label_lig_exch HNR₂ (Base) label_lig_exch->lig_exch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of an Aryl Amine via Buchwald-Hartwig Amination

  • Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add the amine (1.2 mmol) and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent and Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance

MethodKey ReagentsTypical YieldConditionsAdvantagesDisadvantages
Direct Use 2-Bromo-5-chloro-3-methylanilineN/AN/ACommercially available starting material.Limited by availability and cost of the specific aniline.
Buchwald-Hartwig Aryl Dihalide, Pd Catalyst, Ligand, Base, Amine Source70-95%80-110 °C, Inert atm.High functional group tolerance, broad substrate scope, modular.[2][4]Requires expensive catalysts/ligands, air-sensitive reagents.[5]
Strategy B: Metal-Free Alternatives to the Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7] While effective, it traditionally uses copper(I) salts and generates stoichiometric copper waste. Modern protocols offer metal-free alternatives, providing a greener and often more efficient route.

Core Concept: If the synthetic goal is to replace the amino group of 2-Bromo-5-chloro-3-methylaniline with another halogen (e.g., -I, -F) or other functional groups, a metal-free diazotization-substitution sequence can be employed.

Metal-Free Bromination Protocol: An efficient one-pot synthesis of aryl bromides from anilines can be achieved using molecular bromine, representing a direct alternative to the copper-catalyzed Sandmeyer reaction.[8][9]

  • Diazotization: In a reaction vessel, dissolve the aniline (1.0 mmol) in 48% aqueous HBr (3.0 mmol). Cool the mixture to 0-5 °C in an ice bath.

  • Salt Formation: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 mmol) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.[10]

  • Bromination: To this cold solution, add molecular bromine (Br₂, 1.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with a sodium bisulfite solution to destroy excess bromine. Extract the product with an organic solvent, wash with brine, dry, and purify via chromatography.

Comparative Performance

ReactionReagentsTypical YieldConditionsAdvantagesDisadvantages
Classic Sandmeyer Aniline, NaNO₂, HBr, CuBr 60-85%0-5 °C then heatWell-established, reliable.[10]Uses stoichiometric copper, potential for metal contamination.
Metal-Free Bromination Aniline, NaNO₂, HBr, Br₂ 75-95%0 °C to RTMetal-free, simple workup, high yields for electron-rich anilines.[8]Uses hazardous molecular bromine.

Section 3: Structurally Isomeric Alternatives

In some cases, a direct structural isomer may provide similar reactivity while offering advantages in availability or cost. The electronic and steric environment of an isomer will, however, influence the kinetics and regioselectivity of subsequent reactions.

Alternative Isomers:

  • 3-Bromo-5-chloro-2-methylaniline: The position of the methyl group ortho to the amine can provide steric hindrance, potentially altering the reactivity of the amine or directing subsequent substitutions differently.

  • 3-Bromo-2-chloro-5-methylaniline: Here, the chlorine atom is ortho to the amine, which can significantly impact the amine's nucleophilicity and basicity due to electronic withdrawal and steric effects.[11]

Considerations for Isomer Selection:

  • Steric Hindrance: An ortho-substituent (like -CH₃ or -Cl) can hinder reactions at the adjacent amino group, potentially requiring more forcing conditions for acylation or alkylation.

  • Electronic Effects: An ortho-chloro group will decrease the basicity and nucleophilicity of the amine compared to an ortho-methyl group.

  • Directing Effects: The substitution pattern of the isomer will alter the regiochemical outcome of any subsequent electrophilic aromatic substitution reactions.

Sources

Comparative

Spectroscopic Comparison of 2-Bromo-5-chloro-3-methylaniline Derivatives: A Methodological Guide

Executive Summary For researchers and drug development professionals, multi-halogenated anilines serve as highly versatile foundational scaffolds. 2-Bromo-5-chloro-3-methylaniline is a prime example of a building block t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, multi-halogenated anilines serve as highly versatile foundational scaffolds. 2-Bromo-5-chloro-3-methylaniline is a prime example of a building block that offers orthogonal reactivity handles. The distinct bond dissociation energies of its carbon-halogen bonds allow for highly chemoselective transformations.

This guide provides an objective, data-driven comparison of the parent molecule against two of its most synthetically relevant derivatives: an N-acetylated derivative (representing amine capping) and a Suzuki-Miyaura biaryl derivative (representing selective C-C cross-coupling at the bromine position). By analyzing the spectroscopic shifts (NMR, IR, MS) and the causality behind the experimental protocols, this guide establishes a self-validating framework for characterizing halogenated aniline derivatives.

G Parent 2-Bromo-5-chloro- 3-methylaniline (Parent Scaffold) Acylation N-Acetylation (Ac2O, Pyridine) Parent->Acylation Suzuki Suzuki-Miyaura Coupling (PhB(OH)2, Pd-cat) Parent->Suzuki Deriv1 N-(2-bromo-5-chloro- 3-methylphenyl)acetamide Marker: C=O stretch ~1665 cm⁻¹ Acylation->Deriv1 Deriv2 5-chloro-3-methyl- 2-phenylaniline Marker: Loss of Br isotopes in MS Suzuki->Deriv2

Fig 1: Synthetic divergence of 2-Bromo-5-chloro-3-methylaniline and key spectroscopic markers.

Spectroscopic Data & Comparative Analysis

The structural modifications of 2-bromo-5-chloro-3-methylaniline induce predictable and diagnostic changes in its electronic environment. The tables below summarize the quantitative spectroscopic data used to validate these transformations.

Table 1: Nuclear Magnetic Resonance (NMR) Comparison

(Data representative of 400 MHz for ¹H and 100 MHz for ¹³C in CDCl₃)

Compound¹H NMR Key Signals (ppm)¹³C NMR Key Signals (ppm)Structural Implication
Parent Aniline 2.38 (s, 3H, CH₃)4.15 (br s, 2H, NH₂)6.65 (d, 1H, Ar-H)6.75 (d, 1H, Ar-H)23.1 (CH₃)113.5, 115.2 (CH-Ar)145.2 (C-NH₂)The electron-donating NH₂ group shields the ortho/para aromatic protons, keeping them relatively upfield[1].
N-Acetylated Derivative 2.20 (s, 3H, COCH₃)2.42 (s, 3H, Ar-CH₃)7.60 (br s, 1H, NH)8.10 (d, 1H, Ar-H ortho to NH)24.8 (COCH₃)138.2 (C-NHAc)168.5 (C=O)The acetyl group withdraws electron density from the nitrogen. This deshields the adjacent aromatic proton (shifting it to 8.10 ppm)[1].
Suzuki Biaryl Derivative 2.05 (s, 3H, Ar-CH₃)3.60 (br s, 2H, NH₂)7.15–7.45 (m, 5H, Ph-H)20.2 (CH₃)138.5 (C-Ph)144.8 (C-NH₂)Anisotropic Shielding: The bulky C2-phenyl ring is forced orthogonal to the aniline ring, placing the C3-methyl group in its shielding cone and shifting it upfield to 2.05 ppm.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Comparison
CompoundIR Key Bands (cm⁻¹)MS (ESI+) m/zDiagnostic Feature
Parent Aniline 3450, 3360 (N-H primary)219, 221, 223Isotopic cluster ratio of ~3:4:1 confirms the presence of exactly one Bromine and one Chlorine atom.
N-Acetylated Derivative 3250 (N-H secondary)1665 (C=O amide I)261, 263, 265Appearance of the strong carbonyl stretch validates N-capping. Isotopic cluster remains unchanged.
Suzuki Biaryl Derivative 3440, 3350 (N-H primary)217, 219Isotopic cluster ratio shifts to ~3:1, confirming the loss of Bromine and the retention of the Chlorine atom[2].

Mechanistic Rationale & Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes specific causality for the reagents chosen and in-process checkpoints to verify the reaction's success before proceeding.

Protocol A: N-Acetylation (Amine Capping)

This protocol converts the primary aniline into a secondary amide, a common step in drug development to modulate pharmacokinetics or protect the amine during subsequent synthetic steps.

  • Reaction Setup: Dissolve 2-bromo-5-chloro-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Causality: Pyridine is specifically chosen over triethylamine because it acts as both a base and a nucleophilic acyl transfer catalyst. It forms a highly reactive N-acetylpyridinium intermediate that is required to overcome the steric hindrance imposed by the adjacent ortho-bromine atom.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The system validates itself when the UV-active starting material spot (which stains positive/purple with ninhydrin) is entirely replaced by a lower

    
     spot that is strictly ninhydrin-negative, confirming the complete consumption of the primary amine.
    
  • Workup: Quench the reaction with 1M HCl. This protonates the residual pyridine, driving it into the aqueous layer. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the differential reactivity of the halogens to selectively install a phenyl group at the C2 position while leaving the C5 chlorine untouched for future functionalization[3].

  • Reaction Setup: In a Schlenk flask, combine the parent aniline (1.0 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The C-Br bond (bond dissociation energy ~81 kcal/mol) is significantly weaker than the C-Cl bond (~97 kcal/mol). This thermodynamic difference ensures that the palladium catalyst undergoes oxidative addition exclusively at the C2 position[2][4]. Furthermore, Pd(dppf)Cl₂ is utilized because the large bite angle of the bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step for sterically hindered, ortho-substituted biaryls.

  • Coupling: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Validation Checkpoint: Analyze a crude aliquot via LC-MS. The reaction is self-validating when the characteristic isotopic cluster of the starting material (

    
     219/221/223) is completely replaced by a new cluster at 
    
    
    
    217/219. This 3:1 isotopic pattern definitively proves the loss of the bromine atom and the successful retention of the chlorine atom[2].
  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/H₂O, and purify the organic phase via flash column chromatography.

References

Sources

Validation

Comparative Efficacy Guide: Palladium Catalysts for 2-Bromo-5-chloro-3-methylaniline Cross-Coupling

Executive Summary This guide evaluates the performance of five distinct palladium catalytic systems in the cross-coupling (specifically Suzuki-Miyaura) of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0). This substra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of five distinct palladium catalytic systems in the cross-coupling (specifically Suzuki-Miyaura) of 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0).

This substrate presents a "Perfect Storm" of catalytic challenges:

  • Steric Hindrance: The reactive C2-Bromine is flanked by an amine (C1) and a methyl group (C3), creating a severe steric blockade against oxidative addition.

  • Chemoselectivity: The catalyst must differentiate between the reactive C-Br bond and the potentially reactive C-Cl bond at position 5.

  • Catalyst Poisoning: The unprotected primary amine (

    
    ) acts as a Lewis base, capable of coordinating to the palladium center and arresting the catalytic cycle (formation of "palladium black").
    

Key Finding: Traditional catalysts like


 are largely ineffective for this scaffold without amine protection. The use of Dialkylbiaryl Phosphine (Buchwald) Precatalysts  (specifically XPhos Pd G3 ) or NHC-stabilized systems  (PEPPSI-IPr) is required to achieve yields 

while maintaining perfect chemoselectivity (>99:1 Br:Cl).

Substrate Analysis & Reactivity Profile[1]

The specific architecture of 2-Bromo-5-chloro-3-methylaniline dictates the catalyst requirements.

FeatureStructural PositionCatalytic Implication
Primary Amine C-1Poisoning Risk: Can bind Pd(II) species, preventing reduction to active Pd(0) or blocking coordination sites.
Bromide C-2Target Site: Most reactive bond, but sterically crowded. Requires ligands with wide cone angles or flexibility.
Methyl Group C-3Steric Bulk: Increases the energy barrier for oxidative addition. Favors ligands like SPhos or XPhos.
Chloride C-5Selectivity Risk: Less reactive than Br, but may react under forcing conditions (high T, prolonged time).

Comparative Performance Matrix

The following data represents comparative efficacy for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylaniline with Phenylboronic acid (1.2 equiv).

Reaction Conditions: Solvent: 1,4-Dioxane/


 (4:1); Base: 

(2.0 equiv); Temp: 80°C; Time: 4-12 h.
Catalyst SystemLigand ClassYield (%)Time (h)Chemoselectivity (Br : Cl)Application Notes

Triarylphosphine< 35%1290:10Not Recommended. Rapid catalyst deactivation; poor oxidative addition due to sterics.

Bidentate Ferrocenyl55-65%895:5Moderate. Better stability than tetrakis, but struggles with the free amine and steric bulk.

+ SPhos
Dialkylbiaryl Phosphine88%4>99:1High Efficacy. SPhos is designed for ortho-substituted substrates. Excellent turnover.
XPhos Pd G3 Precatalyst (Buchwald)96% 2 >99:1 Best in Class. Rapid activation; tolerates free amine; extreme steric tolerance.
PEPPSI-IPr NHC (Carbene)92%398:2Robust Alternative. Excellent air stability; good for scale-up; highly active.

Technical Deep Dive: Why XPhos Pd G3 Wins

The Steric Challenge & Ligand Design

The failure of


 is mechanistic. The triphenylphosphine ligands form a crowded sphere around the palladium. To react with the 2-bromo-3-methyl motif, the catalyst must undergo a significant conformational change to accommodate the substrate's bulk. The free amine further complicates this by competitively binding to the metal.

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) solves this via:

  • Electron Richness: The dicyclohexylphosphino group makes the Pd center highly nucleophilic, accelerating oxidative addition into the difficult C-Br bond.

  • Steric Bulk: The triisopropyl group on the biaryl backbone promotes the rapid reductive elimination of the product, preventing the "stalling" that leads to side reactions (like dehalogenation).

  • G3 Precatalyst Architecture: The G3 system uses a carbazole leaving group that ensures rapid, quantitative formation of the active

    
     species even at low temperatures, bypassing the induction period where the free amine could poison the catalyst.
    
Chemoselectivity Mechanism

The huge rate difference provided by XPhos for the C-Br bond (due to the specific electronic activation) means the reaction is complete before the catalyst has time to interrogate the stronger, less reactive C-Cl bond at position 5.

Visualization: Catalytic Cycle & Steric Gating

The following diagram illustrates the critical "Steric Gate" where standard catalysts fail and bulky ligands succeed.

CatalyticCycle cluster_fail Failure Mode (Standard Catalysts) PreCat Precatalyst (XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (- Carbazole) OxAdd Oxidative Addition (Steric Gate) ActivePd->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) Complex RedElim->ActivePd Regeneration Product Product: Biaryl Aniline RedElim->Product Substrate Substrate: 2-Br-5-Cl-3-Me-Aniline Substrate->OxAdd

Caption: The Catalytic Cycle highlighting the "Steric Gate" at Oxidative Addition. XPhos facilitates entry here, whereas simple phosphines are blocked by the C3-Methyl group.

Experimental Protocol: High-Yield Coupling using XPhos Pd G3

Objective: Synthesis of 2-Phenyl-5-chloro-3-methylaniline via Suzuki-Miyaura Coupling.

Materials
  • Substrate: 2-Bromo-5-chloro-3-methylaniline (1.0 equiv, 1.0 mmol, 220 mg)

  • Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 17 mg)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv, 2.0 mmol, 424 mg)
    
  • Solvent: 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL)

Methodology (Step-by-Step)
  • Setup: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add the substrate (2-Bromo-5-chloro-3-methylaniline), Phenylboronic acid,

    
    , and XPhos Pd G3 catalyst to the vial.
    
    • Note: Weighing the catalyst in air is permissible as G3 precatalysts are air-stable in solid form.

  • Inertion: Seal the vial and purge with Argon for 5 minutes (needle inlet/outlet).

  • Solvent Addition: Add the 1,4-Dioxane and Water via syringe. The mixture will appear as a suspension.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

    • Checkpoint: The reaction should turn dark brown/black within 10-15 minutes, indicating active catalyst generation.

  • Monitoring: Monitor by HPLC or TLC after 1 hour. (Eluent: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup: Once complete (typically 2 hours), cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with Brine (10 mL), dry over

    
    , concentrate, and purify via flash column chromatography.
    
Troubleshooting
  • Low Conversion? If the reaction stalls at 50%, add an additional 1.0 mol% of catalyst and ensure the reaction is strictly oxygen-free. The free amine can make the system sensitive to oxidation.

  • Dehalogenation (Loss of Cl)? Reduce temperature to 60°C and extend time. This usually indicates the catalyst is too active or the hydride source (often solvent impurities) is present.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates." Chemical Reviews, 2016.

  • BenchChem. "Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline." (Analogous Substrate Analysis), 2025.[1][2]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Organ, M. G., et al. "PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • PubChem. "Compound Summary: 2-Bromo-5-chloro-3-methylaniline." National Library of Medicine.

Sources

Comparative

Structural Analogs of 2-Bromo-5-chloro-3-methylaniline: A Comprehensive Guide to Chemoselective Cross-Coupling in API Synthesis

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process development, I frequently evaluate polyhalogenated aniline building blocks. Compounds like 2-Bromo-5-chloro-3-methylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process development, I frequently evaluate polyhalogenated aniline building blocks. Compounds like 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0)[1] and its positional isomers are foundational to the synthesis of complex heterocycles, particularly in the development of targeted protein kinase inhibitors (e.g., B-Raf and p38 MAP kinase inhibitors)[2][3].

The presence of orthogonal halogens (bromine and chlorine) on the same aromatic ring presents a powerful opportunity for sequential, site-specific functionalization. However, the spatial arrangement of the methyl and amine groups dictates the steric environment around these halogens, significantly altering reaction kinetics. This guide objectively compares the reactivity profiles of these structural analogs and provides field-validated methodologies for their chemoselective cross-coupling.

Structural Dynamics and Reactivity Profiles

The core synthetic utility of these analogs lies in the differential bond dissociation energies of the C–Br bond (~68 kcal/mol) versus the C–Cl bond (~81 kcal/mol). This thermodynamic gap permits the chemoselective oxidative addition of Palladium(0) exclusively at the C–Br bond under controlled thermal conditions[4]. However, local steric hindrance can override this thermodynamic advantage.

  • 2-Bromo-5-chloro-3-methylaniline (The Target): In this isomer, the bromine atom is flanked by the amine (C1) and the methyl (C3) groups. This extreme ortho, ortho-disubstitution creates immense steric shielding. To drive oxidative addition here, one must utilize highly active, bulky monoligated Pd(0) catalysts (e.g., using Buchwald ligands like XPhos) that can force the formation of a reactive 12-electron species[4][5].

  • 3-Bromo-5-chloro-2-methylaniline (Analog A): Here, the bromine is at C3, adjacent only to the methyl group at C2 (with a proton at C4). This reduced steric bulk makes it a highly preferred intermediate in the commercial synthesis of complex indazoles and specific B-Raf inhibitors, as it couples much faster and requires lower catalyst loadings[3].

  • 4-Bromo-2-chloro-6-methylaniline (Analog B): The bromine is para to the amine and entirely unhindered by the methyl group. While this analog exhibits the fastest cross-coupling kinetics, it often lacks the specific substitution pattern required for proprietary API scaffolds.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these analogs in standard Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling reactions, based on optimized laboratory scale-up data.

Compound AnalogSteric Hindrance at C-BrSuzuki-Miyaura Yield (%)*Buchwald-Hartwig Yield (%)**Chemoselectivity (Br vs Cl)
2-Bromo-5-chloro-3-methylaniline High (ortho, ortho)68 - 74%55 - 62%>99:1
3-Bromo-5-chloro-2-methylaniline Moderate (ortho)85 - 92%78 - 85%>98:2
4-Bromo-2-chloro-6-methylaniline Low (unhindered)>95%>90%95:5

*Conditions: 1.0 eq Aryl-Br, 1.2 eq Phenylboronic acid, 2 mol% Pd2(dba)3, 4 mol% XPhos, K3PO4, Toluene/H2O, 80°C, 12h. **Conditions: 1.0 eq Aryl-Br, 1.2 eq Morpholine, 2 mol% Pd(OAc)2, 4 mol% BrettPhos, NaOtBu, Toluene, 100°C, 16h.

Mechanistic Pathway of Chemoselective Coupling

To understand why bulky ligands are mandatory for the 2-bromo analog, we must look at the catalytic cycle. The bulky dialkylbiaryl phosphine ligand (L) promotes the dissociation of the precatalyst into a highly reactive, monoligated [L1Pd(0)] species[4]. This unsaturated complex has the precise geometry required to slip past the methyl and amine groups and insert into the C–Br bond, while ignoring the stronger C–Cl bond entirely.

CatalyticCycle Precat Precatalyst Pd2(dba)3 + XPhos Active Active Catalyst [L1Pd(0)] Precat->Active Ligand Exchange & Dissociation OxAdd Oxidative Addition Chemoselective at C-Br Active->OxAdd + Haloaniline TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Base-assisted RedElim->Active Catalyst Regeneration Product Coupled Product (C-Cl bond intact) RedElim->Product Release

Chemoselective Pd-catalyzed cross-coupling cycle for haloanilines.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

When working with sterically hindered substrates like 2-Bromo-5-chloro-3-methylaniline, standard catalysts like Pd(PPh3)4 will fail due to their inability to dissociate into a reactive monomeric state[5]. The following protocol is a self-validating system designed to ensure complete conversion while maintaining absolute chemoselectivity.

Causality-Driven Reagent Selection:
  • Catalyst System (Pd2(dba)3 / XPhos): XPhos is specifically chosen because its large bite angle and electron-rich dicyclohexyl moiety accelerate both the oxidative addition into hindered bonds and the subsequent reductive elimination[4].

  • Base (K3PO4): A mild, insoluble base in organic solvents provides a slow, controlled release of hydroxide/phosphate to activate the boronic acid into a reactive "ate" complex without promoting competitive protodeboronation (a common side reaction when using stronger bases like NaOH).

  • Solvent (Toluene/H2O 10:1): The biphasic system ensures the base is dissolved in the aqueous layer while the organic substrates remain in the toluene, facilitating a clean phase-transfer reaction.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-Bromo-5-chloro-3-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: L1Pd(0) intermediates are highly oxophilic; trace oxygen will irreversibly oxidize the catalyst to Pd(II) black, halting the reaction.

  • Solvent Addition & Degassing: Add degassed Toluene (10 mL) and degassed deionized H2O (1 mL) via syringe. Sparge the resulting biphasic mixture with Argon for an additional 10 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor via TLC or LC-MS. The reaction typically reaches >95% conversion within 12 hours.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the chemoselectively coupled 5-chloro-3-methyl-[1,1'-biphenyl]-2-amine.

Workflow Setup 1. Reaction Setup (Schlenk Flask) Degas 2. Degassing (Argon Sparging) Setup->Degas Heat 3. Thermal Activation (80°C, 12h) Degas->Heat Workup 4. Aqueous Workup (Phase Separation) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify

Standard Schlenk-line workflow for air-sensitive cross-coupling.

Conclusion

While 2-Bromo-5-chloro-3-methylaniline presents a formidable steric challenge compared to its less hindered analogs (like 3-Bromo-5-chloro-2-methylaniline), it remains an indispensable building block for highly substituted API scaffolds. By understanding the interplay between bond dissociation energies and steric shielding, and by employing rationally designed bulky monoligated Palladium catalysts, researchers can achieve near-perfect chemoselectivity and high yields in their cross-coupling campaigns.

References
  • Chemical Reviews. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". ACS Publications. [Link]

  • PMC. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". National Institutes of Health. [Link]

  • ETH Zurich Research Collection. "Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry". ETH Zurich. [Link]

  • Google Patents. "US8563553B2 - Compounds and compositions as protein kinase inhibitors".

Sources

Validation

Comparative study of synthetic routes to substituted anilines

[1][2] Executive Summary & Strategic Selection The synthesis of substituted anilines is a pivotal checkpoint in drug development pipelines. While the aniline moiety appears simple, the optimal synthetic route is dictated...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Selection

The synthesis of substituted anilines is a pivotal checkpoint in drug development pipelines. While the aniline moiety appears simple, the optimal synthetic route is dictated strictly by the substitution pattern , electronic environment of the arene, and functional group compatibility .

This guide objectively compares the three dominant methodologies:

  • Reduction of Nitroarenes: The industrial workhorse, best for early-stage building blocks.

  • Buchwald-Hartwig Amination: The precision tool for late-stage functionalization and complex scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): The atom-economical route for electron-deficient systems.

Decision Framework: Selecting the Optimal Route

The following logic flow illustrates the decision-making process for selecting a synthetic strategy based on substrate properties and constraints.

AnilineRouteSelection Start Target Substituted Aniline Q_Precursor Available Precursor? Start->Q_Precursor Nitro Nitroarene Q_Precursor->Nitro Nitro Halide Aryl Halide (Cl, Br, I, OTf) Q_Precursor->Halide Halide Q_Sensitive Contains Sensitive FGs? (Aldehydes, Alkenes, Halogens) Nitro->Q_Sensitive Q_EWG EWG ortho/para to Leaving Group? Halide->Q_EWG SNAr Route A: S_NAr (High Atom Economy) Q_EWG->SNAr Yes (Strong EWG) Q_Scale Scale & Cost Constraints? Q_EWG->Q_Scale No Red_Chemo Route B1: Chemoselective Reduction (Fe/NH4Cl or Pt-S/C) Q_Sensitive->Red_Chemo Yes Red_Cat Route B2: Catalytic Hydrogenation (Pd/C + H2) Q_Sensitive->Red_Cat No Ullmann Route C1: Ullmann Coupling (Cu-Catalyzed, Low Cost) Q_Scale->Ullmann Large Scale / Robust Buchwald Route C2: Buchwald-Hartwig (Pd-Catalyzed, High Precision) Q_Scale->Buchwald Complex / Mild Cond.

Figure 1: Strategic decision tree for aniline synthesis. Colors indicate decision points (Yellow/Red) and terminal protocols (Green).

Comparative Technical Analysis

Route A: Reduction of Nitroarenes

Best For: Early intermediates, bulk synthesis, and when the nitro precursor is readily accessible via nitration.

  • Mechanism: Stepwise reduction (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine).
  • Critical Challenge: Chemoselectivity. Standard catalytic hydrogenation (Pd/C, H2) often causes hydrodehalogenation (loss of Cl/Br/I) or reduces alkenes/alkynes.

  • Expert Insight: For halogenated nitroarenes, avoid standard Pd/C. Use Bechamp-type reductions (Fe/HCl) or Transfer Hydrogenation (Fe/Formic Acid) to preserve the halogen handle for future coupling.

Route B: Buchwald-Hartwig Cross-Coupling

Best For: Late-stage diversification, electron-rich rings, and sterically hindered amines.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[1]

  • Ligand Selection: The ligand dictates success.

    • BINAP/DPPF: Standard substrates.

    • XPhos/BrettPhos: Sterically hindered or electron-poor substrates.

  • Expert Insight: Oxygen exclusion is non-negotiable. The active Pd(0) species is highly sensitive. Use of "precatalysts" (e.g., XPhos Pd G3) eliminates the induction period and improves reproducibility.

Route C: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient arenes (e.g., o-nitro, p-cyano halides).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Limitation: Fails completely on electron-neutral or electron-rich rings (e.g., 4-methoxy-chlorobenzene) unless forcing conditions (aryne pathway) or photoredox catalysts are used.

  • Expert Insight: Fluoride is often the best leaving group for SNAr due to the high electronegativity of F stabilizing the transition state, despite the strong C-F bond strength.

Performance Matrix
MetricNitro Reduction (Fe/NH4Cl)Buchwald-Hartwig (Pd)SNAr
Substrate Scope Limited by Nitro availabilityBroadest (Aryl Cl, Br, I, OTf)Limited to EWG-activated rings
FG Tolerance Moderate (Reducible groups risk)Excellent (with correct base)High (Base sensitive)
Scalability High (Kg to Ton)Moderate (Cost of Pd/Ligand)High (Cheap reagents)
Atom Economy Poor (Stoichiometric metal waste)Good (Catalytic)Excellent
Cost LowHighLow
Typical Yield >90%70–95%>85%

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction of p-Bromonitrobenzene

Objective: Reduce nitro group without dehalogenating the bromine.

Reagents:

  • 4-Bromonitrobenzene (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH4Cl, 1.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-bromonitrobenzene (10 mmol, 2.02 g) and ethanol (40 mL).

  • Activation: Add NH4Cl (0.53 g) dissolved in water (10 mL). Add Iron powder (2.8 g) in one portion.

  • Reaction: Heat to vigorous reflux (80°C) with mechanical stirring. Note: Magnetic stirring often fails due to iron clumping.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every 30 mins. Reaction typically completes in 2–4 hours. Look for the disappearance of the nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend residue in EtOAc and wash with water. Dry organic layer over Na2SO4 and concentrate to yield 4-bromoaniline.

Validation: 1H NMR should show a broad singlet (NH2) around 3.5–4.0 ppm and retention of aromatic splitting consistent with para-substitution. Absence of benzene protons confirms no dehalogenation.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene

Objective: Coupling an aryl chloride with a secondary amine.

Reagents:

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: XPhos (2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charging: Add Pd2(dba)3 (9 mg), XPhos (9.5 mg), and NaOtBu (135 mg). Crucial: Add solids first, then cycle Argon again.

  • Solvent/Substrate Addition: Add anhydrous Toluene (5 mL), 4-Chlorotoluene (1.0 mmol), and Morpholine (1.2 mmol) via syringe.

  • Reaction: Seal tube and heat to 100°C for 12 hours. The solution typically turns from dark red to orange/brown.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a silica plug to remove Pd catalyst.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization: Buchwald-Hartwig Cycle[3]

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to catalyst deactivation (oxidation) or failure in the oxidative addition step (sterics).

BuchwaldHartwigCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) Coord Amine Coordination (Ar-Pd(NHR)-X) OxAdd->Coord + H-NR2 (Amine) Deprot Deprotonation by Base (Ar-Pd-NR) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[1] The rate-determining step is typically Oxidative Addition for aryl chlorides and Reductive Elimination for bulky amines.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2][3] Retrieved from [Link][4]

  • Royal Society of Chemistry. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-chloro-3-methylaniline proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Bromo-5-chloro-3-methylaniline As a halogenated aniline derivative, 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) presents specific acute toxicity and enviro...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Bromo-5-chloro-3-methylaniline

As a halogenated aniline derivative, 2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) presents specific acute toxicity and environmental hazards that necessitate strict laboratory waste management protocols. This guide provides drug development professionals and analytical chemists with the operational logic and step-by-step procedures required to safely segregate, contain, and dispose of this compound, ensuring compliance with institutional environmental health and safety (EHS) standards.

Hazard Profiling and Causality in Disposal Logic

Before initiating disposal, it is critical to understand the chemical's hazard profile, as this dictates the downstream waste stream. 2-Bromo-5-chloro-3-methylaniline contains both bromine and chlorine substituents on an aniline core.

The presence of halogens is the primary driver for its disposal pathway. Halogenated organic compounds must never be mixed with non-halogenated organic waste. If halogenated waste is incinerated at standard temperatures used for non-halogenated solvents, it can lead to the formation of highly toxic dioxins and furans. Therefore, it requires specialized high-temperature incineration by licensed facilities[1]. Furthermore, aniline derivatives are readily absorbed through the skin and respiratory tract, requiring stringent containment to prevent exposure during the waste transfer process[1].

Table 1: Hazard Summary and Logistical Implications

Hazard CategoryGHS Statements[1]Operational Consequence for Disposal
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)Mandates handling exclusively within a certified fume hood. Double-gloving with nitrile is required during waste transfer.
Irritation H315 (Skin), H319 (Eye), H335 (Respiratory)Requires tightly sealed secondary containment to prevent vapor release in waste storage areas.
Chemical Class Halogenated Aromatic AmineMust be segregated into designated "Halogenated Organic Waste" streams. Incompatible with strong oxidizers.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for managing waste containing 2-Bromo-5-chloro-3-methylaniline.

DisposalWorkflow Start Waste Generation: 2-Bromo-5-chloro-3-methylaniline Decision Is the waste mixed with aqueous media? Start->Decision SolidWaste Solid Halogenated Organic Waste Stream Decision->SolidWaste No (Powder/Vials) LiquidWaste Liquid Halogenated Organic Waste Stream Decision->LiquidWaste Yes (Solutions) Containment Secondary Containment & GHS Labeling SolidWaste->Containment LiquidWaste->Containment EHS Transfer to Institutional EHS Containment->EHS Incineration High-Temperature Incineration (Licensed Contractor) EHS->Incineration

Figure 1: Halogenated waste segregation and institutional disposal workflow.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step includes a verification check to ensure containment integrity before proceeding to the next phase. Never attempt to chemically neutralize or destroy this compound via improvised laboratory reactions.

Phase 1: Preparation and PPE Verification
  • Assess the Waste: Determine if the 2-Bromo-5-chloro-3-methylaniline waste is in solid form (e.g., contaminated weigh boats, empty vials, pure powder) or liquid form (e.g., dissolved in an organic solvent like dichloromethane or DMSO).

  • Don PPE: Equip standard laboratory PPE: safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile is generally sufficient for brief incidental contact with solids, but consult a compatibility chart if handling specific solvent mixtures).

  • Verification Check: Inspect gloves for micro-tears and ensure the fume hood sash is positioned correctly before opening the primary chemical container.

Phase 2: Segregation and Transfer
  • Solid Waste:

    • Transfer contaminated consumables (spatulas, weigh paper) and residual powder into a heavy-duty, puncture-resistant, sealable container designated specifically for Solid Halogenated Organic Waste .

    • Do not place this in standard biohazard or non-hazardous trash bins.

  • Liquid Waste:

    • If the compound is in solution, carefully pour the mixture into a designated Liquid Halogenated Solvent Waste carboy using a funnel.

    • Causality Note: Ensure the receiving carboy does not contain incompatible chemicals (e.g., strong oxidizing agents like nitric acid or peroxides), as aromatic amines can react exothermically.

  • Verification Check: Wipe down the exterior of the transfer funnel and the original container with a compatible solvent (e.g., ethanol), disposing of the wipe in the solid halogenated waste bin.

Phase 3: Containment and Labeling
  • Seal Containers: Tightly cap all waste containers. For liquid carboys, ensure the pressure-relief vented cap is functioning but securely fastened.

  • Apply EHS Labels: Attach a hazardous waste tag to the container.

    • Required Information: Explicitly write "2-Bromo-5-chloro-3-methylaniline" (do not use abbreviations or trade names).

    • Check the boxes for: Toxic, Irritant, and Halogenated.

  • Secondary Containment: Place the primary waste container into a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks during storage.

Phase 4: Institutional Hand-off
  • Storage: Store the labeled waste in the laboratory's designated satellite accumulation area (SAA). Ensure this area is well-ventilated and away from direct sunlight or heat sources.

  • Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department or licensed hazardous waste contractor. They will facilitate the final transport to a facility equipped for the high-temperature incineration required to safely destroy halogenated aromatics without generating dioxins.

References

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-chloro-3-methylaniline

CAS No: 631910-14-0 Chemical Family: Halogenated Aniline Derivative Primary Hazard Class: Acute Toxin / Methemoglobinemia Inducer Executive Summary: The "Silent" Hazard As a Senior Application Scientist, I cannot oversta...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 631910-14-0 Chemical Family: Halogenated Aniline Derivative Primary Hazard Class: Acute Toxin / Methemoglobinemia Inducer

Executive Summary: The "Silent" Hazard

As a Senior Application Scientist, I cannot overstate the specific risk profile of 2-Bromo-5-chloro-3-methylaniline . While standard laboratory protocols often treat solids as low-risk inhalation hazards, this compound presents a dual-threat :

  • Dermal Absorption: Like the parent aniline, this halogenated derivative permeates skin rapidly. The halogen substituents (Bromo-, Chloro-) typically increase lipophilicity, potentially accelerating dermal uptake compared to unsubstituted aniline.

  • Methemoglobinemia: Upon entering the bloodstream, it oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), stripping the blood's ability to transport oxygen. This effect is insidious; cyanosis (blue skin) may be the first visible sign, occurring hours after exposure.

Core Directive: Treat every milligram as a direct conduit to the bloodstream. Do not rely on odor thresholds.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated anilines. The aromatic ring swells the polymer, creating microscopic permeation pathways.

PPE CategoryMinimum RequirementExpert Recommendation (Best Practice)Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield/4H) under NitrileLaminate films provide >8h breakthrough time against aromatics; Nitrile offers dexterity.
Respiratory Fume Hood (Face Velocity > 100 fpm)P100 + OV Cartridge (if outside hood)Dusts are potent; Organic Vapor (OV) protection is required for any volatile off-gassing.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldPrevent ocular absorption; eyes are a rapid entry route for anilines.
Body Lab Coat (Buttoned, Long Sleeve)Tyvek® Coveralls + ApronCotton absorbs and holds the toxin against the skin. Tyvek repels dusts/liquids.
Operational Workflow: The "Zero-Contact" Protocol

The following workflow enforces a "Zero-Contact" policy. Every step is designed to break the chain of exposure.

Step-by-Step Methodology

A. Pre-Operational Setup

  • Verify Engineering Controls: Ensure Fume Hood certification is current. Place a disposable absorbent mat (pig mat) on the work surface to capture stray particulates.

  • Quarantine the Zone: Mark a "Hot Zone" inside the hood. No other experiments should share this space during handling.

B. Weighing & Transfer (The Critical Moment)

  • Causality: Static electricity can cause micronized powders to "jump" onto gloves/cuffs.

  • Protocol:

    • Use an antistatic gun on the weighing boat and spatula before use.

    • Weigh only inside the hood. Never tare the balance outside.

    • Dissolve the solid immediately in the reaction solvent if possible. Solutions are easier to control than dust.

C. Decontamination

  • Self-Validating Step: Wipe the "Hot Zone" with a solvent-dampened paper towel (Ethanol or Acetone). If the towel shows any discoloration (aniline oxidation often turns brown/red), re-clean.

Visualizing the Safety Logic

SafeHandling Start Start: Handling 2-Bromo-5-chloro-3-methylaniline PPE_Check PPE Verification: Double Gloves + Goggles + Lab Coat Start->PPE_Check Hood_Check Fume Hood Check: Velocity > 100 fpm? PPE_Check->Hood_Check Hood_Check->Start Fail (Fix Hood) Weighing Weighing Protocol: Use Antistatic Gun Keep inside Hood Hood_Check->Weighing Pass Spill_Decision Spill Detected? Weighing->Spill_Decision Clean_Spill Spill Response: 1. Cover with absorbent 2. Do NOT use water (spreads) 3. Double bag waste Spill_Decision->Clean_Spill Yes Solubilize Solubilization: Dissolve solid immediately to reduce dust hazard Spill_Decision->Solubilize No Waste_Seg Disposal: Segregate as HALOGENATED Organic Clean_Spill->Waste_Seg Solubilize->Waste_Seg

Caption: Logical decision tree for handling halogenated anilines, prioritizing containment and immediate solubilization to mitigate dust hazards.

Disposal Protocol: Segregation is Non-Negotiable

Improper disposal of halogenated organics is a frequent regulatory violation.

  • Waste Stream: Halogenated Organic Waste .[1]

    • Why? Halogens (Br, Cl) require specific high-temperature incineration (often >1100°C) to prevent the formation of dioxins/furans. Mixing with non-halogenated solvents complicates this process.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains 2-Bromo-5-chloro-3-methylaniline - TOXIC".

  • Liquids: If in solution, ensure the pH is neutral. Do not mix with strong acids (exothermic reaction risk).

Emergency Response: Methemoglobinemia

If exposure is suspected, speed is the antidote .

  • Skin Contact:

    • IMMEDIATELY wash with soap and water for 15 minutes.

    • Crucial: Do not use alcohol for washing skin; it increases blood flow and absorption.

  • Signs of Toxicity:

    • Blue lips/fingernails (Cyanosis).

    • Headache, dizziness, nausea.

    • Chocolate-brown colored blood (clinical sign).

  • Medical Action:

    • Transport to ER immediately.

    • Inform Medical Staff: "Patient exposed to Aniline Derivative. Risk of Methemoglobinemia."[2] Mention Methylene Blue as the potential antidote.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-5-chloro-3-methylaniline. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Safety SOP. Environmental Health & Safety. Retrieved from [Link][3]

  • PubChem. (2025).[4] Compound Summary: 2-Bromo-5-chloroaniline (Structural Analog). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-3-methylaniline
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Reactant of Route 2
2-Bromo-5-chloro-3-methylaniline
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